molecular formula C10H16ClN B1430330 1-Methyl-1-p-tolyl-ethylamine hydrochloride CAS No. 1654774-17-0

1-Methyl-1-p-tolyl-ethylamine hydrochloride

Cat. No.: B1430330
CAS No.: 1654774-17-0
M. Wt: 185.69 g/mol
InChI Key: YFLBJTNWGLYSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-p-tolyl-ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-4-6-9(7-5-8)10(2,3)11;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLBJTNWGLYSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 1-Methyl-1-p-tolyl-ethylamine hydrochloride, a compound of interest in medicinal chemistry and pharmaceutical development. The synthesis is presented in a multi-step sequence, commencing with the Friedel-Crafts acylation of toluene to yield the key intermediate, 1-(p-tolyl)propan-1-one. This ketone subsequently undergoes reductive amination via the Leuckart reaction, followed by acidic hydrolysis to afford the free amine. The final step involves the conversion of the amine to its stable hydrochloride salt. This document offers detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety considerations, designed to equip researchers with the necessary knowledge for a successful and safe synthesis.

Introduction

Substituted phenethylamines are a class of compounds with significant pharmacological relevance, often serving as scaffolds in the development of various therapeutic agents. 1-Methyl-1-p-tolyl-ethylamine, in particular, is a valuable building block in synthetic organic chemistry. Its hydrochloride salt provides a stable, crystalline form that is amenable to storage and further manipulation. This guide elucidates a classical and reliable synthetic pathway, emphasizing the rationale behind the chosen methodologies and providing practical insights for laboratory execution.

The synthesis is logically divided into three primary stages:

  • Synthesis of 1-(p-tolyl)propan-1-one: A Friedel-Crafts acylation reaction is employed to introduce a propionyl group onto the aromatic ring of toluene.

  • Synthesis of 1-Methyl-1-p-tolyl-ethylamine: The intermediate ketone is converted to the corresponding primary amine using the Leuckart reaction, a classic method for reductive amination.

  • Formation of this compound: The synthesized free amine is converted to its hydrochloride salt to enhance stability and ease of handling.

Visualized Synthetic Workflow

The overall synthetic scheme is depicted below, providing a high-level overview of the transformation from readily available starting materials to the final product.

Synthetic_Workflow Toluene Toluene Ketone 1-(p-tolyl)propan-1-one Toluene->Ketone AlCl3 (Friedel-Crafts Acylation) PropionylChloride Propionyl Chloride PropionylChloride->Ketone FormamideIntermediate N-(1-methyl-1-p-tolyl-ethyl)formamide Ketone->FormamideIntermediate Leuckart Reaction AmmoniumFormate Ammonium Formate AmmoniumFormate->FormamideIntermediate Amine 1-Methyl-1-p-tolyl-ethylamine FormamideIntermediate->Amine Acid Hydrolysis FinalProduct This compound Amine->FinalProduct Salt Formation HCl HCl HCl->FinalProduct Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation PropionylChloride CH3CH2COCl AcyliumIon [CH3CH2C=O]+ + [AlCl4]- PropionylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 Toluene Toluene Ring SigmaComplex Sigma Complex Toluene->SigmaComplex + [CH3CH2C=O]+ KetoneProduct 1-(p-tolyl)propan-1-one SigmaComplex->KetoneProduct - H+

Figure 2: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol

Materials and Equipment:

  • Dry, 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl2)

  • Addition funnel

  • Ice bath

  • Separatory funnel

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Propionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Toluene92.140.5054.5 mL
Propionyl chloride92.520.5548.0 mL
Aluminum Chloride133.340.6080.0 g
Dichloromethane--200 mL
Concentrated HCl--50 mL
Crushed Ice--200 g

Procedure:

  • Set up the three-necked flask with the magnetic stirrer, addition funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dry.

  • To the flask, add anhydrous aluminum chloride (80.0 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • In the addition funnel, place a solution of propionyl chloride (48.0 mL) in anhydrous dichloromethane (50 mL).

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of toluene (54.5 mL) in anhydrous dichloromethane (50 mL) dropwise from the addition funnel over 1 hour, keeping the temperature between 0-5 °C.

  • Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 1-(p-tolyl)propan-1-one as a colorless to pale yellow liquid.

Part 2: Synthesis of 1-Methyl-1-p-tolyl-ethylamine via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes. [1]In this synthesis, 1-(p-tolyl)propan-1-one is heated with ammonium formate, which serves as both the nitrogen source and the reducing agent. [1][2]The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.

Reaction Mechanism

Ammonium formate, upon heating, dissociates into ammonia and formic acid. Ammonia reacts with the ketone to form an iminium ion. The formate ion then acts as a hydride donor to reduce the iminium ion, initially forming an N-formyl derivative. [1][2]This intermediate is then hydrolyzed in a separate step to yield the final amine.

Leuckart_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction and Formylation cluster_2 Hydrolysis Ketone 1-(p-tolyl)propan-1-one IminiumIon Iminium Ion Ketone->IminiumIon + NH3, -H2O Ammonia NH3 FormamideIntermediate N-formyl intermediate IminiumIon->FormamideIntermediate + HCOO- Formate HCOO- Amine 1-Methyl-1-p-tolyl-ethylamine FormamideIntermediate->Amine + H2O, H+

Figure 3: Simplified mechanism of the Leuckart reaction.

Experimental Protocol

Materials and Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Reagents:

  • 1-(p-tolyl)propan-1-one

  • Ammonium formate

  • Formic acid (98-100%)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 20%)

  • Diethyl ether or Toluene for extraction

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
1-(p-tolyl)propan-1-one148.200.2029.6 g
Ammonium formate63.061.0063.1 g
Formic acid46.030.4015.0 mL
Concentrated HCl--~100 mL

Procedure:

Step 2a: Leuckart Reaction

  • In the round-bottom flask, combine 1-(p-tolyl)propan-1-one (29.6 g), ammonium formate (63.1 g), and formic acid (15.0 mL).

  • Attach the reflux condenser and heat the mixture in a heating mantle to 160-170 °C for 6-8 hours. The reaction mixture will become homogeneous and then may form two layers.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 2b: Hydrolysis of the N-formyl intermediate

  • To the cooled reaction mixture, add 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the formamide intermediate. [3]3. After reflux, cool the mixture in an ice bath.

  • Make the solution strongly alkaline (pH > 12) by the slow and careful addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or toluene (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or potassium carbonate.

  • Filter to remove the drying agent, and the solvent can be removed by rotary evaporation to yield the crude 1-Methyl-1-p-tolyl-ethylamine as an oil. Further purification can be achieved by vacuum distillation.

Part 3: Formation of this compound

To obtain a stable, crystalline solid, the free amine is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, either as a gas or in a suitable solvent.

Experimental Protocol

Materials and Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Reagents:

  • 1-Methyl-1-p-tolyl-ethylamine (from Part 2)

  • Anhydrous diethyl ether or isopropanol

  • Concentrated Hydrochloric Acid or HCl gas

ReagentAmount (mol)Volume/Mass
1-Methyl-1-p-tolyl-ethylamine~0.15 (est.)(From previous step)
Anhydrous Diethyl Ether-200 mL
Concentrated HCl-(As needed)

Procedure:

  • Dissolve the crude or purified 1-Methyl-1-p-tolyl-ethylamine in 200 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper and precipitation of the white solid is complete. Alternatively, HCl gas can be bubbled through the solution.

  • Continue stirring in the ice bath for another 30 minutes.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield this compound as a white crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for an amine salt. Expect a broad absorption in the range of 2400-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm region), a singlet for the tolyl methyl group (around 2.3 ppm), signals for the ethyl group protons, and a broad signal for the ammonium protons.

    • ¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, the tolyl methyl carbon, and the aliphatic carbons of the ethylamine side chain.

Expected Spectral Data (based on analogous structures):

  • ¹H NMR (DMSO-d₆): δ ~8.5-9.0 (br s, 3H, NH₃⁺), 7.2-7.4 (m, 4H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.8-2.0 (q, 2H, CH₂), 1.5 (s, 3H, C-CH₃).

  • ¹³C NMR (DMSO-d₆): δ ~140 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~55 (quaternary C), ~30 (CH₂), ~25 (C-CH₃), ~21 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~2900-3100 (C-H, N-H stretching), ~1600, 1515, 1450 (aromatic C=C stretching), ~820 (para-disubstituted benzene C-H bending).

Safety Considerations

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with moisture. Propionyl chloride is also corrosive and a lachrymator. The reaction is exothermic and should be cooled appropriately.

  • Leuckart Reaction: This reaction is performed at high temperatures and involves the use of formic acid, which is corrosive. The hydrolysis step uses concentrated hydrochloric acid, which is highly corrosive. The subsequent basification with concentrated NaOH is highly exothermic and requires careful cooling.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable compound for further investigation in pharmaceutical and chemical research. The provided mechanistic insights and characterization guidelines serve to ensure the integrity and success of the synthesis.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.
  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 09(6), 529–536.
  • Docsity. (2021, October 5). Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]

  • Zhang, X., et al. (2005). Supporting Information for Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones. Wiley-VCH.
  • ResearchGate. (n.d.). Synthesis, characterization, computational, excited state properties, wave function and molecular docking studies of (E)-1-(perfluorophenyl)-N-(p-tolyl) methanimine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(acrylic acid) (PAA); poly(allylamine hydrochloride) (PAH). Retrieved from [Link]

  • Chemsrc. (2025, August 20). Methylamine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2-(p-tolyloxy)ethylamine, hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Sciencemadness Discussion Board. (2015, August 2). Decomposing Formamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Reddit. (2011, September 4). HCl in Ether. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Methylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018, July 16). Preparation of anhydrous HCl in ether for moisture sensitive reaction?. Retrieved from [Link]

Sources

"1-Methyl-1-p-tolyl-ethylamine hydrochloride chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of 4-Methylmethamphetamine Hydrochloride

A Note on Nomenclature: The topic specified, "1-Methyl-1-p-tolyl-ethylamine hydrochloride," corresponds to the chemical structure of 2-(4-methylphenyl)propan-2-amine hydrochloride (CAS 1654774-17-0). However, publicly available scientific literature and detailed technical data for this specific compound are exceedingly scarce. In contrast, the structurally related isomer, N-methyl-1-(4-methylphenyl)propan-2-amine , commonly known as 4-methylmethamphetamine (4-MMA) , is a well-documented compound of significant interest to the research and forensic communities. Given the request for an in-depth technical guide, this document will focus on 4-methylmethamphetamine hydrochloride to provide a comprehensive and scientifically robust resource.

Introduction

4-Methylmethamphetamine (4-MMA) is a synthetic stimulant of the substituted amphetamine class.[1] It is the N-methylated analogue of 4-methylamphetamine (4-MA) and the β-deketo analogue of the widely known designer drug mephedrone (4-methylmethcathinone).[2] First formally identified on the recreational drug market in Europe in 2009, 4-MMA has been investigated for its distinct pharmacological profile and has been implicated in severe intoxications, leading to its control across the European Union since 2013.[1][3] This guide provides a detailed examination of its chemical properties, synthesis, analytical methodologies, and pharmacology for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental identity of a compound is defined by its chemical and physical characteristics. These properties are critical for its synthesis, purification, formulation, and analytical detection.

Chemical Structure and Identifiers

4-MMA is characterized by an amphetamine core structure with a methyl group substituted at the para-position (position 4) of the phenyl ring and a second methyl group on the amine.

Caption: Structure of 4-Methylmethamphetamine Hydrochloride.

Physicochemical Data Summary

The hydrochloride salt form enhances the stability and solubility of the parent amine, which is crucial for handling and for many analytical and experimental applications.

PropertyValueSource
IUPAC Name N-methyl-1-(4-methylphenyl)propan-2-amine hydrochloride[1][2]
Other Names 4-MMA, Mephedrine[2]
CAS Number 161697-16-1[2][4]
Molecular Formula C₁₁H₁₇N · HCl[4]
Molar Mass 199.7 g/mol [4]
Appearance Crystalline solid[4]
Solubility Ethanol: 20 mg/mL, DMSO: 5 mg/mL, PBS (pH 7.2): 5 mg/mL[4]
UV λmax 212 nm[4]

Synthesis Pathways

The synthesis of 4-MMA typically follows established routes for substituted amphetamines, primarily involving the reductive amination of a corresponding ketone precursor. The choice of pathway is often dictated by the availability of starting materials and the desired scale of production.

Reductive Amination of 4-Methylphenylacetone

The most direct and common synthetic route is the reductive amination of 4-methylphenylacetone (4-MP2P). This method involves reacting the ketone with methylamine to form an intermediate imine, which is then reduced to the secondary amine, 4-MMA.

  • Causality: This pathway is favored due to the relative accessibility of P2P analogues. The reduction step is critical; various reducing agents can be employed, each with different handling requirements and efficiencies. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are common choices in laboratory settings due to their selectivity and milder reaction conditions compared to methods like catalytic hydrogenation or reduction with metal amalgams.

G start Start: 4-Methylphenylacetone (4-MP2P) step1 React with Methylamine (CH₃NH₂) in a suitable solvent (e.g., Methanol) start->step1 step2 Formation of intermediate Schiff base (Imine) step1->step2 step3 Introduce Reducing Agent (e.g., NaBH₄) step2->step3 step4 Reduction of Imine to Secondary Amine (4-MMA freebase) step3->step4 step5 Acid/Base workup and extraction to isolate the freebase step4->step5 step6 Dissolve freebase in a non-polar solvent (e.g., Diethyl Ether) step5->step6 step7 Bubble with dry HCl gas or add HCl in a solvent step6->step7 end End: Crystallization of 4-MMA Hydrochloride step7->end G start Sample Preparation (e.g., Dissolve in Methanol) step1 Injection into GC System (Split/Splitless Inlet) start->step1 step2 Vaporization and Separation on Capillary Column (e.g., DB-1) step1->step2 step3 Elution into MS Detector step2->step3 step4 Ionization (Electron Impact, 70eV) step3->step4 step5 Mass Analysis (Quadrupole Mass Analyzer) step4->step5 step6 Detection and Data Acquisition step5->step6 end Data Analysis: Retention Time & Mass Spectrum step6->end Mechanism of 4-MMA at the Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MMA 4-MMA DAT DAT MMA->DAT Enters via Transporter SERT SERT MMA->SERT NET NET MMA->NET DA Dopamine (DA) DAT->DA Reverses Transport HT Serotonin (5-HT) SERT->HT Reverses Transport NE Norepinephrine (NE) NET->NE Reverses Transport Vesicle Vesicles (DA, 5-HT, NE) Vesicle->DA Disrupts VMAT2 Vesicle->HT Vesicle->NE

Sources

"CAS number 1-Methyl-1-p-tolyl-ethylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1-p-tolyl-ethylamine hydrochloride (CAS Number: 1654774-17-0)

Foreword

This technical guide provides a comprehensive overview of this compound, a substituted phenethylamine derivative. Given the limited publicly available data for this specific molecule, this guide synthesizes information from established chemical principles and structure-activity relationships within the broader class of phenethylamines. The content is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and methodologies applicable to the study of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 1654774-17-0, is a chiral amine belonging to the class of α,α-disubstituted phenethylamines.[1][2] Its structure is characterized by a phenethylamine backbone with a methyl group and a p-tolyl group attached to the alpha carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1654774-17-0[1][2]
Molecular Formula C₁₀H₁₅N · HClInferred
Molecular Weight 185.70 g/mol Inferred
IUPAC Name 2-(4-methylphenyl)propan-2-amine hydrochloride[3]
Synonyms 1-Methyl-1-p-tolyl-ethylamine HCl[1]
Appearance Not specified (likely a crystalline solid)N/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specified (expected to be soluble in water and polar organic solvents)N/A

Plausible Synthetic Route

Proposed Synthesis Workflow

A potential synthetic pathway could start from p-tolylacetonitrile. This route involves the formation of a carbanion, followed by methylation and subsequent reduction of the nitrile to the primary amine.

G p_tolylacetonitrile p-Tolylacetonitrile carbanion Carbanion Intermediate p_tolylacetonitrile->carbanion 1. Strong Base (e.g., NaH, LDA) alpha_methylated_nitrile 2-(p-tolyl)propanenitrile carbanion->alpha_methylated_nitrile 2. Methyl Iodide (CH₃I) target_amine 1-Methyl-1-p-tolyl-ethylamine alpha_methylated_nitrile->target_amine 3. Reduction (e.g., LiAlH₄ or H₂/Raney Ni) target_hcl 1-Methyl-1-p-tolyl-ethylamine HCl target_amine->target_hcl 4. HCl in ether

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Deprotonation: To a solution of p-tolylacetonitrile in anhydrous THF, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a low temperature (e.g., 0 °C) to form the corresponding carbanion.

  • Alkylation: Methyl iodide is then added to the reaction mixture to introduce the alpha-methyl group. The reaction is allowed to warm to room temperature and stirred until completion.

  • Reduction: The resulting 2-(p-tolyl)propanenitrile is then reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent or through catalytic hydrogenation with Raney Nickel.

  • Salt Formation: The freebase amine is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Predicted Pharmacological Profile

The pharmacological properties of this compound have not been explicitly described in the scientific literature. However, its structural similarity to other substituted phenethylamines allows for an informed prediction of its potential biological activity.[6] Substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin transporters and receptors.[7][8][9]

Structure-Activity Relationship (SAR) Insights
  • Phenethylamine Backbone: This core structure is a common feature of many psychoactive compounds, suggesting potential central nervous system activity.[6]

  • Alpha-Methylation: The methyl group at the alpha position is a key feature of amphetamine and its analogs. This substitution typically confers resistance to metabolism by monoamine oxidase (MAO), prolonging the compound's duration of action.

  • Alpha-p-Tolyl Group: The presence of a second substituent at the alpha carbon (a p-tolyl group) creates a quaternary carbon. This steric bulk may significantly influence the compound's interaction with protein targets, potentially altering its affinity and selectivity for various transporters and receptors compared to α-mono-substituted phenethylamines.

  • p-Tolyl Group: The methyl group on the phenyl ring at the para position can also modulate pharmacological activity.[10]

Potential Mechanism of Action

Based on its structure, this compound could potentially act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters. Its effects are likely to be mediated through interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

G compound 1-Methyl-1-p-tolyl-ethylamine transporters Monoamine Transporters (DAT, NET, SERT) compound->transporters Binds to reuptake_inhibition Reuptake Inhibition transporters->reuptake_inhibition Leads to neurotransmitter_release Neurotransmitter Release transporters->neurotransmitter_release Induces synaptic_concentration Increased Synaptic Neurotransmitter Levels reuptake_inhibition->synaptic_concentration neurotransmitter_release->synaptic_concentration downstream_receptors Postsynaptic Receptors synaptic_concentration->downstream_receptors Activates cellular_response Altered Neuronal Signaling downstream_receptors->cellular_response

Caption: Predicted signaling pathway for this compound.

Analytical Methodologies

The analysis of substituted phenethylamines is well-established in forensic and clinical chemistry. The chiral nature of this compound means that enantioselective methods may be necessary to separate and quantify its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of phenethylamine derivatives. For chiral compounds, derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral GC column.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenethylamines in complex matrices. Chiral stationary phases can be used in LC to achieve direct enantioselective separation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. ¹H and ¹³C NMR would confirm the molecular structure of the synthesized compound.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the general properties of substituted phenethylamines, certain hazards can be anticipated.[14][15]

Potential Health Hazards
  • Sympathomimetic Effects: Similar to other stimulants, this compound may cause increased heart rate, blood pressure, and body temperature.[14]

  • Psychoactive Effects: Depending on its interaction with serotonin receptors, it could have hallucinogenic or other psychoactive properties.

  • Neurotoxicity: Some substituted phenethylamines have been shown to have neurotoxic potential.[[“]]

Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

A full Safety Data Sheet (SDS) should be consulted if available from a commercial supplier.[17][18]

Conclusion

This compound is a substituted phenethylamine with a unique α,α-disubstituted structure. While specific experimental data is scarce, this guide provides a framework for its synthesis, and predicted pharmacology, and outlines appropriate analytical and safety protocols based on the well-understood chemistry and pharmacology of the phenethylamine class. Further research is necessary to fully characterize the properties and biological activity of this compound.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (URL: [Link])

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - Korea Science. (URL: [Link])

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (URL: [Link])

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed. (URL: [Link])

  • Phenethylamines - University of Virginia School of Medicine. (URL: [Link])

  • Phenethylamine Adverse Effects Neurotoxicity - Consensus. (URL: [Link])

  • The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines - PubMed. (URL: [Link])

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed. (URL: [Link])

  • alpha,alpha-Dimethylphenethylamine solution | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

  • Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. (URL: [Link])

  • The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines | Request PDF - ResearchGate. (URL: [Link])

  • alpha-methyl phenethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines | The Journal of Organic Chemistry. (URL: [Link])

  • [1-methyl-1-(4-methylphenyl)ethyl]amine hydrochloride. (URL: [Link])

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. | Sigma-Aldrich - Merck Millipore. (URL: [Link])

  • Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines from 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence | Organic Letters - ACS Publications. (URL: [Link])

  • Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed. (URL: [Link])

  • Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines from 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PubMed. (URL: [Link])

  • Substituted phenethylamine - Wikipedia. (URL: [Link])

  • 1,2-diphenylethane-1,2-diamine (5700-60-7) - Chemchart. (URL: [Link])

  • Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 2-(p-tolyl)propan-2-amine hydrochloride - MySkinRecipes. (URL: [Link])

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (URL: [Link])

  • Details for Phenethylamines - Unodc. (URL: [Link])

  • Material Safety Data Sheet 1 Identification of the substance/mixture and of the company/undertaking Product identifier Trade nam. (URL: [Link])

  • SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA) The safety data sheet is in accordance with Commission Regulation (EU) 2 - Premix Group. (URL: [Link])

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1-p-tolyl-ethylamine hydrochloride is a synthetic compound belonging to the substituted phenethylamine class.[1] While direct pharmacological data for this specific molecule is scarce in peer-reviewed literature, its structural architecture strongly suggests a mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes established principles of medicinal chemistry and neuropharmacology to postulate its primary mechanism as a monoamine releasing agent and/or reuptake inhibitor.[2][3] We outline a comprehensive, multi-tiered experimental strategy to rigorously characterize its activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document provides detailed, field-proven protocols for in vitro transporter binding and uptake inhibition assays, alongside a framework for in vivo microdialysis studies, to offer a complete blueprint for elucidating the neurochemical profile of this and related novel psychoactive substances.

Introduction and Structural Analysis

1-Methyl-1-p-tolyl-ethylamine is a structural analog of well-characterized psychostimulants like amphetamine and methamphetamine. The core phenethylamine scaffold is the foundation for a wide range of neuroactive compounds, including endogenous catecholamines (e.g., dopamine, norepinephrine) and numerous therapeutic agents and recreational drugs.[4][5]

The key structural features of 1-Methyl-1-p-tolyl-ethylamine that inform its hypothesized mechanism are:

  • Phenethylamine Backbone: This core structure is a prerequisite for interaction with monoamine transporters.[1]

  • Alpha-Methyl Group (α-CH₃): Similar to amphetamine, the presence of a methyl group on the alpha carbon of the ethyl sidechain is known to protect the molecule from degradation by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.[6]

  • p-Tolyl Group (4-Methylphenyl Ring): Substitution on the phenyl ring can significantly influence potency and selectivity for the different monoamine transporters.[7] A 4-methyl substituent, as seen in this compound, is a common feature in other psychoactive substances and warrants careful investigation to determine its specific impact on DAT, NET, and SERT affinity.

Based on these features, the compound is predicted to function as a monoamine releasing agent, a class of drugs that enters presynaptic neurons via monoamine transporters and induces the reverse transport (efflux) of neurotransmitters like dopamine, norepinephrine, and serotonin from the cytoplasm into the synaptic cleft.[2][3][8]

Postulated Pharmacodynamics: A Multi-faceted Interaction with Monoamine Transporters

The primary mechanism of action for many substituted phenethylamines involves a complex interplay with plasma membrane monoamine transporters.[9] We postulate that 1-Methyl-1-p-tolyl-ethylamine acts as a substrate for these transporters, leading to two primary effects: competitive inhibition of neurotransmitter reuptake and transporter-mediated neurotransmitter release.[10]

The process can be broken down into several key steps:

  • Transporter Recognition and Uptake: The compound is recognized as a substrate by DAT, NET, and/or SERT and is transported into the presynaptic neuron.[8]

  • Vesicular Disruption: Once inside the neuron, it can interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing neurotransmitters to move from synaptic vesicles into the cytoplasm.[2][8]

  • TAAR1 Agonism: The compound may act as an agonist at the intracellular trace amine-associated receptor 1 (TAAR1). TAAR1 activation initiates a phosphorylation cascade that can cause the plasma membrane monoamine transporters to reverse their direction of transport.[8][11]

  • Reverse Transport (Efflux): The combination of increased cytoplasmic neurotransmitter concentration and transporter phosphorylation results in the efflux of dopamine, norepinephrine, and/or serotonin from the neuron into the synapse, dramatically increasing extracellular neurotransmitter levels.[3]

The specific behavioral and physiological effects of the compound will depend on its relative potency and efficacy at each of the three monoamine transporters.

Experimental Elucidation of the Mechanism of Action

To move from a postulated to a confirmed mechanism, a series of rigorous in vitro and in vivo experiments are required. The following protocols provide a self-validating system to define the compound's neuropharmacological profile.

In Vitro Characterization: Transporter Affinity and Function

The initial step is to determine if and how strongly the compound interacts with the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT). This is achieved using cell lines (e.g., HEK293) stably expressing these transporters.

This experiment determines the compound's binding affinity (Kᵢ) for each transporter, indicating how tightly it binds to the target. It is a competitive assay where the test compound competes with a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells expressing either hDAT, hNET, or hSERT.[12]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kₑ, and serial dilutions of this compound.[12]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash filters with ice-cold buffer.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), and then convert this to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This functional assay measures the compound's ability to block the normal function of the transporters, which is to take up neurotransmitters from the synapse.

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and grow to confluence.[13]

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).[13]

  • Uptake Initiation: Initiate the uptake reaction by adding a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14]

  • Termination: After a short incubation period (1-5 minutes), terminate the reaction by rapidly washing the cells with ice-cold buffer.[13]

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that blocks 50% of neurotransmitter uptake.

Table 1: Hypothetical In Vitro Data for 1-Methyl-1-p-tolyl-ethylamine HCl

Target Binding Affinity (Kᵢ, nM) Uptake Inhibition (IC₅₀, nM)
hDAT 50 120
hNET 25 60
hSERT 800 1500

Note: These values are hypothetical and serve as an example of a profile for a potent norepinephrine-dopamine releasing agent with weaker serotonergic activity.

In Vivo Confirmation: Brain Microdialysis

In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals (typically rats).[15][16] This experiment directly tests the hypothesis that the compound induces neurotransmitter release.

Protocol: In Vivo Microdialysis in the Rat Nucleus Accumbens

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens, a key brain region in the reward pathway. Allow the animal to recover for several days.[17]

  • Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17] Collect several baseline samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer a systemic dose of this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.[18]

  • Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a highly sensitive method like high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[19]

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the pre-injection baseline. Plot these values over time to visualize the magnitude and duration of neurotransmitter release.

Visualization of Pathways and Workflows

Diagram 1: Postulated Mechanism of Action at a Dopaminergic Synapse

This diagram illustrates the hypothesized sequence of events leading to dopamine release induced by 1-Methyl-1-p-tolyl-ethylamine (MTA).

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 Vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine (DA) Vesicle->DA_cyto Blocks Storage DAT DAT (Dopamine Transporter) DA_cyto->DAT Efflux TAAR1 TAAR1 TAAR1->DAT Phosphorylates & Reverses Transport DA_synapse Extracellular Dopamine ↑↑ DAT->DA_synapse Release MTA_in MTA MTA_in->VMAT2 Inhibits MTA_in->TAAR1 Activates MTA_ext MTA MTA_ext->DAT Uptake workflow start Start: Animal Model (Rat) surgery Stereotaxic Surgery: Implant Guide Cannula (Target: NAc) start->surgery recovery Post-Surgical Recovery Period (3-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe & Begin Perfusion (aCSF) recovery->probe_insertion baseline Collect Baseline Samples (3-4 samples) probe_insertion->baseline drug_admin Systemic Administration of Test Compound baseline->drug_admin collection Collect Post-Drug Samples (every 20 min for 3 hrs) drug_admin->collection analysis Analyze Samples via HPLC-EC or LC-MS collection->analysis data_proc Data Processing: Calculate % Baseline Change analysis->data_proc end_node End: Time-Course of Neurotransmitter Release data_proc->end_node

Caption: Step-by-step workflow for the in vivo microdialysis experiment.

Conclusion

The structural characteristics of this compound strongly implicate it as a modulator of monoamine transporters, likely acting as a releasing agent with a profile favoring the norepinephrine and dopamine systems. This guide provides the theoretical framework and detailed experimental protocols necessary to rigorously test this hypothesis. The described in vitro assays will define its molecular interactions, while the in vivo microdialysis study will confirm its functional effects on neurotransmission in a living system. This comprehensive approach is essential for accurately characterizing the mechanism of action of this and other novel psychoactive compounds, providing critical data for the fields of pharmacology, toxicology, and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7015759, (S)-1-(p-tolyl)ethanamine. PubChem. [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

  • Wikipedia contributors (2023). Monoamine releasing agent. Wikipedia, The Free Encyclopedia. [Link]

  • Mental Health Matters (2023). What is a Monoamine Releasing Agent?. Mental Health Matters. [Link]

  • Grokipedia (n.d.). Monoamine releasing agent. Grokipedia. [Link]

  • Wikipedia contributors (2023). Substituted phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.
  • Rickli, A., et al. (2015). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology. [Link]

  • Woolverton, W. L., et al. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior. [Link]

  • University of Virginia School of Medicine (2024). ToxTalks: Phenethylamines. Blue Ridge Poison Center. [Link]

  • Perry, D. C., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

  • Oxford Academic (n.d.). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach. [Link]

  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. Handbook of Psychopharmacology.
  • Wikipedia contributors (2023). Monoaminergic activity enhancer. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors (2023). Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Reyes-Parada, M., et al. (2019). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology.
  • News-Medical.Net (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine.
  • Partilla, J. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. [Link]

Sources

Foreword: The Imperative of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Properties of 1-Methyl-1-p-tolyl-ethylamine

In the landscape of pharmaceutical sciences, chirality is not an abstract stereochemical concept; it is a fundamental pillar influencing a molecule's pharmacological and toxicological profile.[1] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug molecule.[2][3] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even responsible for adverse effects.[4] Consequently, regulatory agencies globally mandate the stereoselective analysis of chiral drugs, making the isolation and characterization of single enantiomers a critical task in drug discovery and quality control.[5][6]

This guide focuses on 1-Methyl-1-p-tolyl-ethylamine, a chiral amine that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical agents.[7][8] Its stereocenter is often foundational to the stereochemistry of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding of its chiral properties and the analytical methodologies to verify its enantiomeric purity is paramount for any researcher in the field. This document provides a field-proven perspective on the synthesis, resolution, and in-depth characterization of the enantiomers of 1-Methyl-1-p-tolyl-ethylamine.

Obtaining Enantiomerically Pure 1-Methyl-1-p-tolyl-ethylamine

The prerequisite for studying chiral properties is the availability of enantiomerically pure or enriched samples. Racemic 1-Methyl-1-p-tolyl-ethylamine can be synthesized through various standard organic chemistry routes, such as the reductive amination of 4-methylacetophenone. However, to isolate the individual (R) and (S) enantiomers, two primary strategies are employed: Asymmetric Synthesis and Chiral Resolution.

Asymmetric Synthesis

Asymmetric synthesis, also known as chiral synthesis, aims to selectively create one enantiomer over the other.[] This can be achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment during the reaction, favoring the formation of one stereoisomer. For instance, the enantioselective reduction of an imine precursor derived from 4-methylacetophenone using a chiral catalyst can yield the desired amine with high enantiomeric excess.[10] This approach is often highly efficient for large-scale industrial production.[11]

Chiral Resolution of Racemic Mixtures

Chiral resolution is a robust technique to separate enantiomers from a racemic mixture.[] For amines, the most common and time-tested method is classical resolution via the formation of diastereomeric salts.

The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[12] Once separated, the individual diastereomeric salts are treated with a base to regenerate the free, enantiomerically pure amine.

G cluster_0 Classical Resolution Workflow racemate Racemic (R/S)-Amine mixing Salt Formation (in Solvent) racemate->mixing reagent Enantiopure Chiral Acid (e.g., (R,R)-Tartaric Acid) reagent->mixing salts Mixture of Diastereomeric Salts ((R)-Amine•(R,R)-Acid) ((S)-Amine•(R,R)-Acid) mixing->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization salt1 Insoluble Salt: (S)-Amine•(R,R)-Acid crystallization->salt1 Precipitate salt2 Soluble Salt: (R)-Amine•(R,R)-Acid (in Mother Liquor) crystallization->salt2 Filtrate basification1 Basification (e.g., NaOH) salt1->basification1 basification2 Basification (e.g., NaOH) salt2->basification2 enantiomer1 Pure (S)-Enantiomer basification1->enantiomer1 enantiomer2 Pure (R)-Enantiomer basification2->enantiomer2

Figure 1. Workflow for the classical resolution of a racemic amine.

Analytical Characterization of Chirality

Once a putative enantiomerically enriched sample is obtained, its chiral properties must be rigorously characterized. This involves confirming its enantiomeric purity and determining its absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (and thus, enantiomeric excess, ee) of a sample.[2][5] The technique separates enantiomers by passing them through a column containing a Chiral Stationary Phase (CSP).

Principle of Separation: The CSP is itself chiral. As the enantiomers of the analyte pass through the column, they form transient, diastereomeric complexes with the chiral selector on the stationary phase. For separation to occur, there must be a difference in the stability (free energy) of these two diastereomeric complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are necessary for effective chiral discrimination.[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[13][14]

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based CSP. Columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are excellent starting points for primary amines.[15]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the racemic 1-Methyl-1-p-tolyl-ethylamine at ~1 mg/mL in the mobile phase solvent.

    • Start with a simple mobile phase, typically a mixture of an alkane and an alcohol, such as n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV absorbance of the p-tolyl group (e.g., 220 nm or 254 nm).

    • Inject the racemic standard and observe the chromatogram. If no separation or poor resolution is observed, systematically vary the alcohol content (e.g., to 80:20 or 95:5).

  • Mobile Phase Optimization:

    • Additives are Key: For basic analytes like amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic modifier to the mobile phase. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to suppress tailing caused by interactions with residual acidic silanols on the silica support.

    • Alcohol Modifier: If IPA does not provide adequate separation, screen other alcohols like ethanol. The choice of alcohol can significantly alter the selectivity.[13]

  • Method Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy. Determine the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer in the presence of the major one.

G cluster_1 Chiral HPLC Separation Principle cluster_interactions Inside Column mobile_phase Mobile Phase + (R/S)-Amine Mixture column Chiral Stationary Phase (CSP) mobile_phase->column detector UV Detector column->detector Separated Enantiomers Emerge at Different Times chromatogram Chromatogram detector->chromatogram p1 p2 p3 p4 S_enantiomer S CSP_selector CSP S_enantiomer->CSP_selector Stronger Interaction (3-point fit) R_enantiomer R R_enantiomer->CSP_selector Weaker Interaction label_S Longer Retention Time label_R Shorter Retention Time

Figure 2. Schematic of chiral separation by HPLC.

Data Presentation: Example HPLC Parameters

Parameter Value Rationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Amylose-based CSPs often show good selectivity for aromatic amines.
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) Normal phase mode with a basic additive to improve peak shape.[13]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Temperature 35 °C Controlled temperature ensures reproducible retention times.
Detection UV at 220 nm High absorbance wavelength for the p-tolyl moiety.
Expected tR ((S)-enantiomer) ~7.5 min -
Expected tR ((R)-enantiomer) ~9.0 min -

| Resolution (Rs) | > 2.0 | A value > 1.5 indicates baseline separation, crucial for accurate quantification. |

Optical Rotation and Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions.

  • Dextrorotatory (+): Rotates light to the right (clockwise).

  • Levorotatory (-): Rotates light to the left (counter-clockwise).

The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, concentration).

Step-by-Step Protocol: Measuring Specific Rotation

  • Sample Preparation: Accurately prepare a solution of the purified enantiomer in a suitable solvent (e.g., methanol or chloroform) at a known concentration (c), typically expressed in g/100 mL.

  • Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)

    • λ = Wavelength of light (usually the Sodium D-line, 589 nm)

    • T = Temperature in °C

Data Presentation: Physical Properties of 1-Methyl-1-p-tolyl-ethylamine Enantiomers

Property (R)-(+)-1-(p-Tolyl)ethylamine (S)-(-)-1-(p-Tolyl)ethylamine
CAS Number 4187-38-6[7] 27298-98-2[16][17]
Molecular Formula C₉H₁₃N[7] C₉H₁₃N[17]
Molecular Weight 135.21 g/mol [7] 135.21 g/mol [17]
Appearance Colorless clear liquid[7] Colorless liquid[16]
Specific Rotation [α]20D +37.5° (neat)[7] -
Boiling Point 105 °C / 27 mmHg[7] 205 °C (lit.)[16]

| Density | 0.94 g/mL[7] | 0.919 g/mL at 25 °C[16] |

Note: The sign of optical rotation (+ or -) does not inherently correlate with the R/S designation.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

While HPLC confirms enantiomeric purity and polarimetry confirms optical activity, neither technique, on its own, can determine the absolute configuration (i.e., definitively label an enantiomer as R or S). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose.[18]

Principle of VCD: VCD measures the differential absorption of left versus right circularly polarized infrared light by a chiral molecule.[18] This results in a spectrum with positive and negative peaks corresponding to the molecule's vibrational modes. The key to determining absolute configuration is that the VCD spectrum of one enantiomer is a mirror image of the other. By comparing the experimentally measured VCD spectrum to a spectrum predicted computationally (using methods like Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer), an unambiguous assignment can be made.[19][20] If the experimental and calculated spectra match, the absolute configuration is confirmed.

G cluster_2 VCD Workflow for Absolute Configuration sample Enantiopure Sample (e.g., the (+)-isomer) vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp exp_spec Experimental VCD Spectrum vcd_exp->exp_spec compare Compare Spectra exp_spec->compare compute Computational Modeling (DFT) calc_r Calculate Theoretical VCD Spectrum for (R)-Configuration compute->calc_r r_spec Predicted (R) Spectrum calc_r->r_spec r_spec->compare match Match! compare->match Signs & Shapes Align no_match Mirror Image! compare->no_match Signs & Shapes Inverted conclusion1 Conclusion: (+)-isomer is (R) match->conclusion1 conclusion2 Conclusion: (+)-isomer is (S) no_match->conclusion2

Figure 3. Workflow for absolute configuration determination using VCD.

Conclusion: An Integrated Approach to Chiral Integrity

The characterization of 1-Methyl-1-p-tolyl-ethylamine's chiral properties is a multi-faceted process that serves as a model for chiral analysis in drug development. It begins with the controlled synthesis or resolution to obtain single enantiomers. Subsequently, an integrated analytical approach is essential for ensuring chiral integrity. Chiral HPLC provides the definitive, quantitative measure of enantiomeric purity, while polarimetry offers a rapid, bulk characterization of optical activity. Finally, advanced techniques like VCD, combined with computational chemistry, provide the unambiguous determination of absolute configuration. Mastery of these principles and techniques is indispensable for researchers developing the next generation of safe and effective stereochemically pure pharmaceuticals.

References

  • Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEasOuYyvv0cgkJxI67lsQsMu10ZLV32ZnX4nAdlpxPakjqOpLsdg0LJpGasMX_Nbs0UOvpbRLhxsp6fQoTfCluhAangcInHIkFeT-ZJJgQ6s2qd0WE3yNnO93sHiS2wBnCtZgzhb_8JnSpnyYJqzExJQE1nskVbcjUckN91xenSt1Ea_Ij5F8Mn2tdT6pZn7GN3kNsYAWgb5J4I2tq4TrqkQLLTvogffRLJuEkfAxQEQ-lhbWmOAE4jFbMTg==]
  • (S)-(-)-1-(P-TOLYL)ETHYLAMINE | 27298-98-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyzGPoVwS2SZddUdPmWXwWzezk_CVNbOm3GH1Th7DFeG_jB0SVl4X1nGy9CsYFEBz4TlL8UntvoQDpT6eJkU1Nn84iapa1zQnLQR2kgB1eqc2rsEqy6xNl-HS4qgcnpCW5MoT-p2i7Msx1TyoWB2HICgAzakUKuMJMO1jLCTOIKQ==]
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00343/full]
  • Chiral HPLC Separations - Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqjOfyJgazbSBYTzlDf_9RLdpowzFWhmDF5nyn42JFmTX15cHr4d6NkLVB3OUk4dK23nld6-N99_IgnL__c_PJxaQRNFdspx3xV5LCXLocco_9KTmVo6yOcq0yGoqcCP40zp3nVCxPmzc=]
  • Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXyt34IwMBMw9QfYzD0kN2V0M62FxO5HL2N5n1_jq9xyGq9vz3hYu6CTbwJOKdMPqP5RfZvXsfCjj4oKWpnWxFoPVMueGHa87B6wxyk84zk4YI43lI5iGU7p268Wuq_IyEvyNhdcXhXD8dOKqug_bJEsVHhof9mGx0FvPQNnUddFChpnG7FvzdbdWXyICAgP9bqCNZ4Szmdf-yGtV7U3hWvUbf]
  • (R)-(+)-1-(p-Tolyl)ethylamine - Chem-Impex. [URL: https://www.chemimpex.com/products/09592]
  • (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7015759]
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/189]
  • Chiral Synthesis & Resolution - BOC Sciences. [URL: https://www.bocsci.com/chiral-synthesis-and-resolution-services.html]
  • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852037/]
  • Triazene, 1-methyl-3-p-tolyl - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0807]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • (s)-(-)-1-(p-tolyl)ethylamine(27298-98-2) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/27298-98-2_1hnmr.htm]
  • The Chiral Notebook - Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/5b8f0c5a-75a7-476c-82e7-293e111244e8.pdf]
  • The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/]
  • Ground‐State Photoelectron Circular Dichroism of Methyl p‐ Tolyl Sulfoxide by Single‐Photon Ionisation from a - Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/589578]
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587285/]
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7238]
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Total Synthesis of Homoseongomycin Enantiomers and Evaluation of Their Optical Rotation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11208502/]
  • Chiral Drugs: A twisted tale in pharmaceuticals - Chiralpedia. [URL: https://www.chiralpedia.com/blog/chiral-drugs-a-twisted-tale-in-pharmaceuticals/]
  • Chiral Drugs: An Overview - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3558282/]
  • Role of Chirality in Drugs - Juniper Publishers. [URL: https://juniperpublishers.com/argh/pdf/ARGH.MS.ID.555621.pdf]
  • Vibrational circular dichroism study and gas chromatographic analysis of chiral epichlorohydrin - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37567087/]
  • Vibrational circular dichroism of plasmonic nanostructures embedding chiral drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38627376/]
  • Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthiirane - Scuola Normale Superiore. [URL: https://ricerca.sns.it/handle/11384/121870]
  • CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents. [URL: https://patents.google.

Sources

A Guide to the Spectroscopic Characterization of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-p-tolyl-ethylamine hydrochloride is a primary amine salt with a structure related to substituted phenethylamines. As with many active pharmaceutical ingredients (APIs) and research chemicals, unambiguous structural confirmation and purity assessment are critical. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in established principles and data from the corresponding free base, 1-methyl-1-p-tolyl-ethylamine.

The formation of a hydrochloride salt from a primary amine significantly influences the spectroscopic data due to the protonation of the lone pair of electrons on the nitrogen atom. This guide will first elucidate the foundational spectroscopic features of the parent amine and then detail the characteristic changes expected upon its conversion to the hydrochloride salt.

Molecular Structure and Spectroscopic Correlation

The structure of this compound presents several key features that are differentiable by spectroscopic methods: a para-substituted aromatic ring, a chiral ethylamine side chain, and an ammonium group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is best understood by first considering the spectrum of its free base. Upon protonation to the hydrochloride salt, the most significant changes are observed for the protons on and adjacent to the nitrogen atom due to the deshielding effect of the positive charge.

Expected Chemical Shifts for this compound

ProtonsMultiplicityApprox. Chemical Shift (δ) ppmKey Insights
Ar-H Multiplet7.1 - 7.3The four aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-CH(NH₃⁺)-Quartet~3.5 - 4.0This methine proton is coupled to the three methyl protons of the ethyl group, resulting in a quartet. The positive charge on the adjacent nitrogen causes a significant downfield shift compared to the free amine.
Ar-CH₃ Singlet~2.3The methyl group attached to the aromatic ring is a sharp singlet.
-CH-CH₃ Doublet~1.5This methyl group is coupled to the adjacent methine proton, giving a doublet.
-NH₃Broad SingletVariable (e.g., 7.5-9.0)The protons on the nitrogen will appear as a broad signal due to rapid exchange with the solvent and quadrupolar relaxation. Its chemical shift is highly dependent on the solvent and concentration. This signal will disappear upon D₂O exchange.[1][2]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the carbons closest to the protonated amine will experience a downfield shift.

Expected Chemical Shifts for this compound

CarbonApprox. Chemical Shift (δ) ppmKey Insights
C -NH₃⁺~50-60The methine carbon directly attached to the ammonium group.
Aromatic C -H~125-130Aromatic carbons with attached protons.
Aromatic C -CH₃~135-140Quaternary aromatic carbon attached to the methyl group.
Aromatic C -CH(NH₃⁺)~140-145Quaternary aromatic carbon attached to the ethylamine group.
Ar-C H₃~20-25The methyl carbon on the aromatic ring.
-CH-C H₃~20-25The methyl carbon of the ethylamine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The transition from a primary amine to its hydrochloride salt brings about distinct and readily identifiable changes in the IR spectrum.

For the free primary amine, one would expect to see a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching modes.[3] However, in the hydrochloride salt, these bands are replaced by a very broad and strong absorption band spanning from approximately 2500 to 3200 cm⁻¹.[4][5][6][7] This broad feature is characteristic of the N-H stretching vibrations within the ammonium (-NH₃⁺) group and is a definitive indicator of salt formation.[8]

Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityAppearance
N-H Stretch (-NH₃⁺)~2500 - 3200StrongVery Broad
C-H Stretch (Aromatic)~3000 - 3100MediumSharp
C-H Stretch (Aliphatic)~2850 - 3000MediumSharp
N-H Bend (-NH₃⁺)~1500 - 1600Medium-StrongBroad
C=C Stretch (Aromatic)~1450 - 1600MediumSharp
C-H Bend (out-of-plane, p-subst.)~800 - 850StrongSharp

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of its molecular weight and structural features. When analyzing an amine hydrochloride salt by mass spectrometry, the spectrum observed is typically that of the free amine. This is because the salt dissociates in the ion source, and the protonated molecule (M+H)⁺ is often observed, which is equivalent to the molecular ion of the free base.

The fragmentation of alkylamines is characterized by alpha-cleavage, where the bond between the alpha and beta carbons to the nitrogen is broken.[9] This results in a resonance-stabilized iminium cation. For 1-Methyl-1-p-tolyl-ethylamine, the major fragmentation pathway would be the loss of the tolyl radical to form a stable iminium ion.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺) of free base: m/z = 135.21 (calculated for C₉H₁₃N)[10]

  • Protonated Molecule [M+H]⁺: m/z = 136.22

  • Major Fragment: m/z = 44.06 (from alpha-cleavage, [CH₃-CH=NH₂]⁺)

The presence of a single nitrogen atom in the molecule means it will adhere to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][3]

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 240 ppm.

    • A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for quaternary carbons.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-Methyl-1-p-tolyl-ethylamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity IR_Comparison FreeAmine Free Amine (R-NH₂) N-H Stretch (3300-3500 cm⁻¹) Two sharp peaks Protonation Protonation (HCl) FreeAmine->Protonation HCl_Salt Hydrochloride Salt (R-NH₃⁺Cl⁻) N-H Stretch (2500-3200 cm⁻¹) One very broad, strong band Protonation->HCl_Salt caption Key IR spectral change upon amine protonation.

Caption: Comparison of the N-H stretching region in the IR spectrum of a primary amine and its hydrochloride salt.

References

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

  • ResearchGate. (2008). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]ethylamine, hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR : r/OrganicChemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the stability and optimal storage conditions for 1-Methyl-1-p-tolyl-ethylamine hydrochloride. Drawing upon fundamental principles of organic chemistry and established pharmaceutical stability testing guidelines, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity of this and structurally related compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound, systematically known as (α,4-dimethylbenzylamine hydrochloride), is an aromatic amine salt. Understanding its molecular structure is fundamental to predicting its stability.

Key Structural Features:

  • Secondary Amine: The nitrogen atom is bonded to two carbon atoms and one hydrogen, making it a secondary amine. This functional group is a primary site for oxidative degradation.

  • Benzylic Carbon: The carbon atom attached to both the aromatic ring and the ethylamine side chain is a benzylic carbon. This position is sterically hindered but can still be susceptible to oxidation.

  • Aromatic Ring: The p-tolyl group is an electron-donating substituent on the benzene ring, which can influence the reactivity of the entire molecule.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the compound's water solubility and is a common strategy to improve the handling and stability of basic amines.[1][2] However, it also introduces considerations related to hygroscopicity and pH sensitivity.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Chemical Formula C₁₀H₁₆ClNInferred from structure
Molecular Weight 185.69 g/mol Inferred from structure
Appearance Typically a white to off-white crystalline solidGeneral knowledge of amine salts[3]
Solubility Expected to be soluble in water and lower alcoholsGeneral knowledge of amine salts[3]
CAS Number 1654774-17-0[4]

Section 2: Intrinsic Stability Profile and Degradation Pathways

The stability of this compound is governed by its susceptibility to several degradation mechanisms. The primary pathways of concern are oxidation, photodegradation, and the effects of humidity.

Oxidative Degradation

Oxidative degradation is a major concern for secondary amines.[5][6] The initial step often involves the formation of an amine radical through the abstraction of an electron from the nitrogen's lone pair or hydrogen from the α-carbon.[5] This can lead to a cascade of reactions producing various degradation products. For secondary benzylic amines, oxidation can lead to the formation of hydroxylamines, which can be further oxidized to nitrones.[7][8]

The presence of a benzylic hydrogen, although sterically hindered in this molecule, can also be a site for radical abstraction, ultimately leading to the formation of ketones or aldehydes after cleavage of the C-N bond.[8][9] The presence of oxygen and trace metal ions can catalyze these oxidative processes.[9]

Photodegradation
Hygroscopicity and Hydrolysis

Hydrochloride salts, while improving solubility, can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][11] The degree of hygroscopicity can vary significantly.[1][12] Absorbed moisture can act as a solvent, facilitating ionic reactions and potentially leading to the hydrolysis of the salt back to the free base, especially if exposed to a basic environment.[13] While the amine itself is not directly hydrolyzed, the presence of water can accelerate other degradation pathways, such as oxidation.[13]

The potential degradation pathways are visualized in the diagram below.

G cluster_main 1-Methyl-1-p-tolyl-ethylamine HCl cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Parent Compound (C10H15N·HCl) Oxidation Oxidation (O2, Metal Ions) Parent->Oxidation Susceptible Amine & Benzylic C Light Photolysis (UV/Vis Light) Parent->Light Aromatic Ring Absorption Humidity High Humidity (H2O) Parent->Humidity Hygroscopic Salt Nitrones N-Oxides / Nitrones Oxidation->Nitrones Ketones p-Methylacetophenone Oxidation->Ketones C-N Cleavage FreeBase Free Base Form Humidity->FreeBase Moisture Absorption G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Reporting Start Receive Compound Batch Prep Prepare Solutions & Controls Start->Prep Acid Acid Hydrolysis Prep->Acid Expose to Stress Base Base Hydrolysis Prep->Base Expose to Stress Oxid Oxidation (H2O2) Prep->Oxid Expose to Stress Heat Thermal Stress Prep->Heat Expose to Stress Light Photolytic Stress Prep->Light Expose to Stress HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Heat->HPLC Light->HPLC ID Identify Degradants HPLC->ID Quant Quantify Purity & Impurities HPLC->Quant Report Generate Stability Report ID->Report Quant->Report

Caption: Workflow for a forced degradation stability study.

Analytical Method

A reverse-phase HPLC method is generally suitable for analyzing aromatic amines. [14][15]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective. [16]* Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically 220-270 nm), coupled with Mass Spectrometry (MS) for impurity identification. [17][18]

Section 5: Conclusion and Best Practices

The stability of this compound is contingent upon controlling its environment to mitigate risks from oxidation, light, and moisture. As a secondary benzylic amine hydrochloride, it is particularly vulnerable to oxidative degradation and is likely to be hygroscopic.

Key Recommendations:

  • Long-term Storage: Store at -20°C under an inert atmosphere, protected from light, and in a desiccated environment.

  • Short-term/Working Storage: Store refrigerated (2-8°C) in tightly sealed amber containers, preferably with a desiccant.

  • Stability Verification: Conduct formal forced degradation and long-term stability studies to establish an empirical shelf-life and identify any specific vulnerabilities of the material.

  • Handling: Minimize exposure to atmospheric oxygen and humidity. When handling, allow the container to warm to room temperature before opening to prevent condensation.

By adhering to these guidelines, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. (2024-01-13).
  • SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich. (2025-11-06).
  • Vevelstad, S. J., et al. Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.
  • Vevelstad, S. J., et al. Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.
  • Oxidation of Secondary and Primary Amines. Course Hero.
  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry - ACS Publications.
  • This compound | 1654774-17-0. ChemicalBook. (2025-10-14).
  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. (2020-10-09).
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat Rovira i Virgili.
  • TCO, AMINE, HCL SALT. Vector Labs.
  • AMINES, AROMATIC: METHOD 2002, Issue 2. NIOSH | CDC. (1994-08-15).
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. (2022-07-27).
  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.
  • B. S., et al. Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. (2019-12-08).
  • Islam, M. S., et al. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. (2011).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • CAS 557-66-4: Ethylamine hydrochloride. CymitQuimica.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. (2024).
  • Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. NIH.

Sources

The Biological Activity of 1-Methyl-1-p-tolyl-ethylamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological activities associated with derivatives of 1-Methyl-1-p-tolyl-ethylamine. This chemical scaffold serves as a crucial building block in the development of compounds targeting the central nervous system, particularly for neurological and psychiatric disorders.[1] We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives, with a focus on their interactions with monoamine transporters and monoamine oxidase enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental protocols.

The 1-Methyl-1-p-tolyl-ethylamine Core Structure: A Privileged Scaffold

The 1-Methyl-1-p-tolyl-ethylamine molecule, in its chiral forms, is a recognized intermediate in the synthesis of a variety of pharmacologically active agents.[1] Its inherent structural features—a substituted aromatic ring and a chiral ethylamine side chain—provide a versatile platform for chemical modification to modulate biological activity and selectivity.

Caption: Core chemical structure of 1-Methyl-1-p-tolyl-ethylamine.

Modulation of Monoamine Transporters

A significant area of investigation for 1-Methyl-1-p-tolyl-ethylamine derivatives is their ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2] The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmission, and their modulation is a key strategy in treating various neurological and psychiatric conditions.[3][4]

Structure-Activity Relationships for Monoamine Transporter Inhibition

The affinity and selectivity of these derivatives for DAT, SERT, and NET are highly dependent on their structural modifications.

  • Aromatic Ring Substitution: The nature and position of substituents on the tolyl ring significantly influence transporter affinity. For instance, in a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, halogen or methoxy substituents at the 3- and/or 4-positions of the aryl ring resulted in the highest inhibition of norepinephrine and serotonin uptake.[5] In other phenethylamine derivatives, the inhibitory effect on dopamine reuptake was enhanced with substituted phenyl groups compared to an unsubstituted phenyl ring.[6]

  • N-Substitution: Modification of the amine group is a critical determinant of activity. The synthesis of various N-substituted analogues of tropane-based dopamine uptake inhibitors has been a strategy to systematically evaluate the impact of these modifications on transporter binding.[7] For some classes of compounds, N-substitution can lead to potent and selective dopamine uptake inhibitors.[8]

  • Ethylamine Side Chain Modification: Alterations to the ethylamine backbone can also modulate activity. For example, the length of the alkyl group in some phenethylamine derivatives has been shown to influence their dopamine reuptake inhibitory activities.[6]

SAR_Monoamine_Transporters cluster_core 1-Methyl-1-p-tolyl-ethylamine Core cluster_modifications Structural Modifications cluster_targets Biological Targets Core Core Structure Aryl_Sub Aromatic Ring Substitution (e.g., halogens, methoxy) Core->Aryl_Sub Derivatization N_Sub N-Substitution (e.g., alkyl, benzyl) Core->N_Sub Derivatization Side_Chain_Mod Side Chain Modification (e.g., alkyl chain length) Core->Side_Chain_Mod Derivatization DAT Dopamine Transporter (DAT) Aryl_Sub->DAT Influences Affinity & Selectivity SERT Serotonin Transporter (SERT) Aryl_Sub->SERT Influences Affinity & Selectivity NET Norepinephrine Transporter (NET) Aryl_Sub->NET Influences Affinity & Selectivity N_Sub->DAT Impacts Potency N_Sub->SERT Impacts Potency N_Sub->NET Impacts Potency Side_Chain_Mod->DAT Modulates Activity Side_Chain_Mod->SERT Modulates Activity Side_Chain_Mod->NET Modulates Activity

Caption: Structure-Activity Relationship (SAR) for monoamine transporter inhibition.

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909).

  • Test compounds (1-Methyl-1-p-tolyl-ethylamine derivatives).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add reagents in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

  • Total Binding Wells: Add 50 µL of binding buffer.

  • Non-specific Binding Wells: Add 50 µL of the non-specific binding inhibitor.

  • Test Compound Wells: Add 50 µL of varying concentrations of the test compound.

  • Radioligand Addition: Add 50 µL of [³H]WIN 35,428 to all wells.

  • Membrane Addition: Add 100 µL of the hDAT-expressing cell membrane suspension to all wells.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[9] Inhibition of these enzymes can increase the synaptic availability of neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[]

Structure-Activity Relationships for MAO Inhibition

The structural features of 1-Methyl-1-p-tolyl-ethylamine derivatives can be tailored to achieve potent and selective inhibition of MAO-A or MAO-B.

  • Core Structure: The phenethylamine scaffold is a common feature in many MAO inhibitors.

  • Substitutions: The presence and nature of substituents on the aromatic ring and the ethylamine side chain play a crucial role in determining the inhibitory potency and selectivity for MAO-A versus MAO-B. For example, in a series of pyrazoline derivatives, bulky aromatic groups at the C5 position were not well-tolerated for inhibitory activity.[11] In contrast, studies on methylene blue analogues have shown that non-thionine structures can also exhibit potent MAO inhibition.[12]

Experimental Protocol: MAO Inhibition Assay

This protocol outlines a continuous spectrophotometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO-A substrate (e.g., kynuramine).

  • MAO-B substrate (e.g., benzylamine).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • 96-well UV-transparent microplates.

  • Spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the respective MAO enzyme (MAO-A or MAO-B) and varying concentrations of the test compound to the wells. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the enzymatic reaction.

  • Spectrophotometric Reading: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

In Vivo Pharmacological Assessment: Locomotor Activity

Changes in spontaneous locomotor activity in rodents can be used to assess the central stimulant or depressant effects of novel compounds.[3] This is a valuable secondary assay to evaluate the functional consequences of monoamine transporter inhibition or other CNS-related activities.

Experimental Protocol: Open Field Test for Locomotor Activity

Apparatus:

  • Open field arena (e.g., a square or circular enclosure with high walls).

  • Automated activity monitoring system with infrared beams or a video tracking system.

Procedure:

  • Acclimation: Bring the animals (mice or rats) to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • Test Initiation: At a predetermined time after compound administration, place a single animal in the center of the open field arena.

  • Data Recording: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the automated monitoring system. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Arena Cleaning: Thoroughly clean the arena with a suitable disinfectant between each animal to remove any olfactory cues.

  • Data Analysis: Compare the locomotor activity parameters between the different treatment groups to determine the effect of the test compounds.

Locomotor_Activity_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimation Animal Acclimation (30-60 min) Dosing Compound/Vehicle Administration Acclimation->Dosing Placement Place Animal in Open Field Arena Dosing->Placement Recording Record Activity (e.g., 30-60 min) Placement->Recording Cleaning Clean Arena Recording->Cleaning Analysis Data Analysis Recording->Analysis Cleaning->Placement Next Animal

Caption: Experimental workflow for the locomotor activity test.

Summary and Future Directions

The 1-Methyl-1-p-tolyl-ethylamine scaffold represents a promising starting point for the design of novel CNS-active agents. The derivatization of this core structure allows for the fine-tuning of pharmacological activity, particularly at monoamine transporters and MAO enzymes. The structure-activity relationships discussed in this guide highlight the importance of systematic chemical modifications to achieve desired potency and selectivity.

Future research in this area should focus on:

  • Expanding the chemical space: Synthesizing and evaluating a broader range of derivatives with diverse substitutions to further refine SAR models.

  • In-depth mechanistic studies: Investigating the precise molecular interactions of lead compounds with their biological targets through techniques such as X-ray crystallography and computational modeling.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of promising candidates to ensure favorable absorption, distribution, metabolism, excretion, and safety profiles.

By integrating rational drug design, robust pharmacological evaluation, and comprehensive in vivo studies, the therapeutic potential of 1-Methyl-1-p-tolyl-ethylamine derivatives can be fully realized.

References

  • Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry.
  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.
  • The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed.
  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed.
  • Discovery and structure‐activity relationship study of novel series of mono‐amine transporter inhibitors for the treatment of neurodegenerative diseases.
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central.
  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)
  • The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. PubMed.
  • Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. PubMed.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Involvement of the serotonergic system in the antidepressant-like effect of 1-(phenylselanyl)-2-(p-tolyl)indolizine in mice.
  • Monoamine transporter substrate structure-activity relationships.
  • Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diph. Unich.
  • Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. PubMed.
  • (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759. PubChem.
  • Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. PubMed.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Trace amine-associated receptor 1 modul
  • (R)-(+)-1-(p-Tolyl)ethylamine. Chem-Impex.
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. PubMed.
  • Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. PubMed.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. PubMed Central.

Sources

An In-depth Technical Guide to the Applications of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

This compound, with the CAS number 1654774-17-0, is a research chemical with a distinct molecular architecture. Its structure features a tertiary amine, specifically a 2-amino-2-(p-tolyl)propane backbone. While it is available for research purposes, a comprehensive body of literature detailing its specific applications remains to be established. This guide, therefore, aims to provide an in-depth technical overview of the known applications of its closely related and well-studied structural isomers, primarily the chiral amines (R)-(+)-1-(p-tolyl)ethylamine and (S)-(-)-1-(p-tolyl)ethylamine. The insights from these isomers offer a valuable framework for understanding the potential utility of this compound in various scientific domains.

The hydrochloride salt form of these amines enhances their stability and solubility in aqueous solutions, a crucial factor for many biological and chemical applications.

Chemical Structure and Properties

Below is a comparison of the chemical structures of 1-Methyl-1-p-tolyl-ethylamine and its structural isomer, 1-(p-tolyl)ethylamine.

G cluster_0 1-Methyl-1-p-tolyl-ethylamine cluster_1 1-(p-tolyl)ethylamine a b b a->b CH3 c c b->c C d d c->d NH2 e e c->e CH3 f f c->f g g f->g C h h g->h C i i h->i C j j i->j CH3 k k i->k C l l k->l C l->g a1 b1 b1 a1->b1 H c1 c1 b1->c1 C d1 d1 c1->d1 NH2 e1 e1 c1->e1 CH3 f1 f1 c1->f1 g1 g1 f1->g1 C h1 h1 g1->h1 C i1 i1 h1->i1 C j1 j1 i1->j1 CH3 k1 k1 i1->k1 C l1 l1 k1->l1 C l1->g1

Caption: Chemical structures of 1-Methyl-1-p-tolyl-ethylamine and 1-(p-tolyl)ethylamine.

Core Applications of Structural Isomers: A Gateway to Potential Uses

The primary applications of 1-(p-tolyl)ethylamine and its enantiomers are centered around pharmaceutical synthesis and chiral catalysis. These applications leverage the specific stereochemistry of the chiral center in these molecules.

Chiral Building Block in Pharmaceutical Synthesis

The enantiomerically pure forms of 1-(p-tolyl)ethylamine are valuable intermediates in the synthesis of a variety of pharmaceutical agents. Their chirality is transferred to the target molecule, which is often crucial for its biological activity and to minimize off-target effects.

  • Neurological Disorders: These amines serve as key intermediates in the development of drugs targeting neurological disorders.[1][2] Their incorporation into drug candidates can influence their interaction with specific receptors or enzymes in the central nervous system.

  • Antidepressants: The related compound (S)-1-Phenyl-2-(p-tolyl)ethylamine is utilized in the synthesis of antidepressants.[2] This highlights the potential of this class of compounds in modulating neurotransmitter systems.

A notable example of a drug developed using a related chiral amine is the anti-glaucoma drug Y-39983.[3] While not directly using 1-(p-tolyl)ethylamine, the synthetic strategy showcases the importance of such chiral amines in creating stereospecific pharmaceuticals.[3]

Asymmetric Synthesis and Chiral Catalysis

The chiral nature of 1-(p-tolyl)ethylamine makes it a valuable component in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

  • Chiral Auxiliaries: These amines can be used as chiral auxiliaries, where they are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality.

  • Ligands for Catalysts: They can also be used to synthesize chiral ligands for metal-based catalysts. These chiral catalysts are then used in a wide range of asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions. The study of heterogeneous Raney nickel and cobalt catalysts for the racemization and dynamic kinetic resolution of amines has utilized (S)-(-)-a,4-Dimethylbenzylamine, a closely related structure.[4]

Experimental Protocols: Synthesis of a Key Structural Isomer

Synthesis of (1-cyclopropyl-1-methyl) ethylamine hydrochloride[5]

Step 1: Synthesis of (1-cyclopropyl-1-methyl) ethylamine

  • In a reaction vessel under an inert atmosphere, dissolve cerium trichloride in anhydrous tetrahydrofuran (THF).

  • Cool the solution to between -70°C and -80°C.

  • Slowly add a solution of methyl lithium in THF to the cooled solution.

  • After the addition is complete, stir the mixture for 0.5 to 4 hours.

  • To this mixture, add a solution of cyclopropanecarbonitrile in THF.

  • Continue stirring at -70°C to -80°C for another 0.5 to 4 hours.

  • Allow the reaction mixture to warm to room temperature (20-30°C) and stir for an additional 0.5 to 24 hours.

  • Quench the reaction by adding an aqueous solution of ammonium hydroxide.

  • Filter the mixture and wash the solid with methylene chloride.

  • Concentrate the filtrate to obtain the crude (1-cyclopropyl-1-methyl) ethylamine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude (1-cyclopropyl-1-methyl) ethylamine in ethyl acetate.

  • Bubble hydrogen chloride gas through the solution until no more precipitate forms.

  • Filter the solid precipitate.

  • Wash the solid with ethyl acetate and dry to obtain (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

G cluster_0 Synthesis of (1-cyclopropyl-1-methyl) ethylamine hydrochloride a Cyclopropanecarbonitrile c (1-cyclopropyl-1-methyl) ethylamine a->c Reaction b Methyl lithium, CeCl3 in THF b->c e (1-cyclopropyl-1-methyl) ethylamine hydrochloride c->e Salt Formation d HCl gas in Ethyl Acetate d->e

Caption: Workflow for the synthesis of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

Quantitative Data and Analytical Characterization

For the well-studied isomer (R)-(+)-1-(p-tolyl)ethylamine, a range of physical and chemical data is available, which is essential for its application in research and development.

PropertyValueReference
Molecular Formula C9H13N[6]
Molecular Weight 135.21 g/mol [6]
Boiling Point 205 °C (lit.)[4]
Density 0.919 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.521 (lit.)[4]

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for confirming the identity and purity of these compounds. Spectra for related compounds like 1-Methyl-2-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]ethylamine, hydrochloride and 1-Methyl-2-(p-tolyloxy)ethylamine, hydrochloride are available in spectral databases and can serve as a reference for characterizing similar structures.[1][7]

Conclusion and Future Outlook

This compound is a research chemical with potential applications that can be inferred from its well-studied structural isomers. The established use of 1-(p-tolyl)ethylamine and its enantiomers as chiral building blocks in pharmaceutical synthesis and as components of chiral catalysts suggests that this compound may also find utility in these areas. The additional methyl group at the alpha-carbon would likely influence its steric and electronic properties, potentially leading to novel applications in asymmetric synthesis and drug design. Further research is needed to fully elucidate the specific properties and applications of this compound. This guide provides a foundational understanding based on the current knowledge of its structural analogs, offering a starting point for researchers and drug development professionals interested in exploring its potential.

References

  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzylamine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(-)-N,alpha-Dimethylbenzylamine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-(p-tolyl)ethanamine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved January 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2-(p-tolyloxy)ethylamine, hydrochloride. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]ethylamine, hydrochloride. Retrieved January 19, 2026, from [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (2017). CN106631824B.

Sources

Methodological & Application

Application Notes & Protocols: The Use of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-Methyl-1-p-tolyl-ethylamine hydrochloride as a chiral resolving agent. Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical development and fine chemical synthesis for separating racemic mixtures.[1] This document elucidates the underlying principles, provides step-by-step experimental procedures for the resolution of a model racemic acid, and offers insights into process optimization and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking a practical, robust method for obtaining enantiomerically pure compounds.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules in biological systems. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological, toxicological, and metabolic activities.[2] For instance, within the widely used 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), the therapeutic activity is predominantly associated with the (S)-enantiomer.[3][4] Consequently, the production of single-enantiomer drugs is a critical objective in the pharmaceutical industry to maximize efficacy and minimize potential side effects.[3]

While asymmetric synthesis offers a direct route to a single enantiomer, classical resolution of a racemate remains a widely practiced, scalable, and economically viable method.[5][6] The most common and robust of these methods is the formation of diastereomeric salts.[1][7] This technique involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are a pair of diastereomers which, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystal structure.[7][8] This difference allows for their separation by conventional methods, most notably fractional crystallization.[9][10]

1-Methyl-1-p-tolyl-ethylamine, a chiral benzylic amine, is an effective resolving agent for acidic racemates. Its structural rigidity and defined stereocenter facilitate the formation of well-defined crystalline salts with significant differences in solubility between the two diastereomers. This guide details its use, starting from the commercially available hydrochloride salt.

Principle and Mechanism of Resolution

The resolution process is predicated on a reversible acid-base reaction between the racemic acid, (R/S)-Acid, and a single enantiomer of the chiral amine resolving agent, in this case, (S)-Amine.

  • Salt Formation: The racemic acid mixture is reacted with the enantiopure (S)-amine. This creates two distinct diastereomeric salts:

    • Salt A: [(R)-Acid]•[(S)-Amine]

    • Salt B: [(S)-Acid]•[(S)-Amine]

  • Solubility Differential: Due to the different three-dimensional arrangements of the constituent ions, Salt A and Salt B will pack differently in a crystal lattice. This results in different lattice energies and, crucially, different solubilities in a given solvent system.

  • Fractional Crystallization: By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution upon cooling or concentration.[9][10][11]

  • Liberation and Recovery: Once the less-soluble diastereomeric salt is isolated in high purity, the ionic bond is broken by treatment with a strong acid or base. This liberates the desired, now enantiomerically pure, acid. A key advantage of this method is that the valuable chiral resolving agent can typically be recovered from the mother liquor and the salt decomposition step for reuse, enhancing process economy.[8][12]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Mixture (R)-Acid + (S)-Acid reaction Acid-Base Reaction in Solvent racemate->reaction agent Chiral Resolving Agent (S)-Amine agent->reaction salts Mixture of Diastereomeric Salts [(R)-Acid:(S)-Amine] [(S)-Acid:(S)-Amine] reaction->salts crystal Less Soluble Salt Crystallizes [(R)-Acid:(S)-Amine] salts->crystal Cooling/ Concentration liquor Mother Liquor (Enriched in More Soluble Salt) [(S)-Acid:(S)-Amine] salts->liquor Remains in Solution pure_acid Pure Enantiomer (R)-Acid crystal->pure_acid Acidification recovered_agent Recovered Agent (S)-Amine crystal->recovered_agent Acidification + Basification caption Fig. 1: Principle of Chiral Resolution. G cluster_A Part A: Prepare Free Amine cluster_B Part B: Crystallization cluster_C Part C: Liberation & Analysis start_amine Amine•HCl Salt basify_A 1. Add NaOH (aq) 2. Extract with Ether start_amine->basify_A free_amine Free (S)-Amine basify_A->free_amine dissolve Dissolve in Methanol, Heat to Reflux free_amine->dissolve racemic_acid Racemic Acid (e.g., Ibuprofen) racemic_acid->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool filter_B Vacuum Filter cool->filter_B crystals Diastereomeric Crystals (Enriched) filter_B->crystals mother_liquor Mother Liquor (Discard or Recover) filter_B->mother_liquor acidify_C 1. Add HCl (aq) 2. Extract with Ether crystals->acidify_C pure_enantiomer Pure (S)-Acid acidify_C->pure_enantiomer aqueous_waste Aqueous Layer (Contains Amine•HCl) acidify_C->aqueous_waste analysis Analysis: Chiral HPLC, Polarimetry pure_enantiomer->analysis caption Fig. 2: Experimental Workflow for Chiral Resolution.

Caption: Fig. 2: Experimental Workflow for Chiral Resolution.

Optimization and Troubleshooting

The success of diastereomeric salt crystallization often requires empirical optimization. [10]A systematic approach is crucial for developing a robust and efficient process.

Problem Potential Cause(s) Suggested Solution(s)
No Crystallization The diastereomeric salt is too soluble in the chosen solvent. The solution is not sufficiently supersaturated.Systematically screen other solvents or solvent/anti-solvent mixtures. Concentrate the solution by evaporating some solvent. Try cooling to a lower temperature. [13]
Low Yield The solubility difference between the two diastereomers is small. Crystallization time was too short or cooling was not sufficient.Experiment with different solvents to maximize the solubility difference. Increase the time for crystallization. Ensure the final temperature is low enough to minimize product solubility.
Low Enantiomeric Excess (e.e.) Significant co-precipitation of the more soluble diastereomer. The cooling rate was too fast, trapping impurities.Recrystallize the isolated salt, which often significantly improves purity. [7]Employ a slower cooling rate. Optimize agitation to ensure homogeneity without causing excessive secondary nucleation. [13]
Poor Crystal Quality (oils, needles) Solvent system is not ideal for crystal habit. Rapid precipitation occurred.Experiment with different solvents or solvent mixtures. [13]Introduce seed crystals of the desired diastereomer at the point of supersaturation to promote controlled, uniform crystal growth. [13]

Expected Results: A Quantitative Summary

The following table presents typical, representative data for a successful resolution of racemic Ibuprofen using a chiral amine resolving agent. Actual results will vary based on specific conditions.

Parameter Isolated Diastereomeric Salt Liberated (S)-Ibuprofen Method of Analysis
Yield (based on one enantiomer) 75 - 90%70 - 85%Gravimetric
Diastereomeric Excess (d.e.) >98%N/A¹H NMR / Chiral HPLC
Enantiomeric Excess (e.e.) N/A>98%Chiral HPLC
Specific Rotation [α]D Varies+59° (c=2, Ethanol)Polarimetry
Melting Point Varies75-77 °CMelting Point Apparatus

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of racemic carboxylic acids and other acidic compounds. By leveraging the principles of diastereomeric salt formation and fractional crystallization, this reagent enables the isolation of high-purity enantiomers through a straightforward, scalable, and economically sound process. The detailed protocols and optimization strategies presented in this guide provide a robust framework for researchers to successfully implement this technique, contributing to the efficient development of chirally pure molecules in the pharmaceutical and chemical industries.

References

Sources

Application Note: A Detailed Protocol for the Chiral Resolution of Carboxylic Acids via Diastereomeric Salt Formation with 1-Methyl-1-p-tolyl-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The separation of enantiomers, a critical step in the synthesis of pharmaceuticals and fine chemicals, often presents a significant challenge. While asymmetric synthesis has made remarkable strides, classical resolution remains a powerful, practical, and scalable method for obtaining enantiomerically pure compounds. This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids using 1-Methyl-1-p-tolyl-ethylamine as a resolving agent. We move beyond a simple list of steps to explore the underlying principles and rationale, empowering researchers to not only follow the protocol but also to intelligently troubleshoot and adapt it for their specific molecules.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, melting point, and boiling point, making their direct separation by standard laboratory techniques like crystallization or chromatography impossible.[1] The strategy of diastereomeric salt resolution circumvents this by converting the enantiomeric pair into a mixture of diastereomers.

Diastereomers have different physical properties and can therefore be separated.[1][2] This is achieved by reacting the racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine). The resulting acid-base reaction forms a mixture of two diastereomeric salts.[1]

  • (R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt

  • (S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt

These two salts, (R,R) and (S,R), are diastereomers and will exhibit different solubilities in a given solvent. This solubility difference is the key that allows for their separation, typically by fractional crystallization.[2] Once the less-soluble salt is isolated in pure form, the original enantiomerically pure carboxylic acid can be regenerated by treatment with a strong acid.[3]

Caption: The core principle of diastereomeric salt resolution.

The Resolving Agent: 1-Methyl-1-p-tolyl-ethylamine

1-Methyl-1-p-tolyl-ethylamine, also known as (p,α)-dimethylbenzylamine, is an effective and widely used chiral resolving agent for acidic compounds. It is commercially available in both (R)-(+) and (S)-(-) forms, providing flexibility for targeting either enantiomer of the racemic acid. Its aromatic nature and the presence of a benzylic amine contribute to the formation of stable, crystalline salts with many carboxylic acids.

Table 1: Properties of (R)-(+)-1-(p-Tolyl)ethylamine

PropertyValueSource
Synonyms (R)-(+)-1-(4-Methylphenyl)ethylamine, (R)-(+)-α,p-Dimethylbenzylamine[4][5]
CAS Number 4187-38-6[5][6][7]
Molecular Formula C₉H₁₃N[6][8]
Molecular Weight 135.21 g/mol [6][8]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point ~205-209 °C[5][7]
Density ~0.92-0.94 g/mL[5][6]
Optical Rotation [α]²⁰/D ≈ +37° (neat)[5][6]
Sensitivity Air Sensitive[4][5]

Detailed Experimental Protocol

This protocol outlines the general procedure for resolving a racemic carboxylic acid. Scientist's Note: Optimization of solvent, temperature, and concentration is crucial for each specific acid and is the most critical part of developing a successful resolution.[9][10]

G start Start: Racemic Acid + Chiral Amine step1 Step 1: Salt Formation Dissolve in optimal solvent with heating. start->step1 step2 Step 2: Fractional Crystallization Controlled cooling to induce precipitation of the less-soluble salt. step1->step2 step3 Step 3: Isolation Filter and wash the crystals. step2->step3 step4 Step 4: Liberation of Acid Treat crystals with strong acid (e.g., HCl). step3->step4 Solid Crystals filtrate Filtrate: Contains more-soluble diastereomeric salt step3->filtrate Mother Liquor step5 Step 5: Recovery of Amine Basify aqueous layer (e.g., with NaOH) and extract. step4->step5 Aqueous Layer product1 Product: Enantiopure Acid step4->product1 product2 Recovered: Chiral Amine step5->product2

Caption: General experimental workflow for chiral resolution.

Step 1: Diastereomeric Salt Formation and Crystallization

Rationale: This step aims to form the two diastereomeric salts and selectively crystallize the less-soluble one by carefully controlling solubility. The choice of solvent is paramount; an ideal solvent will dissolve the salt mixture at an elevated temperature but will be a poor solvent for one of the diastereomers at a lower temperature.[9] A systematic solvent screening is often the first and most important optimization step.[9]

Materials:

  • Racemic Carboxylic Acid

  • (R)- or (S)-1-Methyl-1-p-tolyl-ethylamine (typically 0.5 to 1.0 molar equivalents)

  • Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water, or mixtures thereof)

Procedure:

  • In an appropriate flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent, heated to reflux or near its boiling point.

  • In a separate container, dissolve the chiral amine (0.5-1.0 eq.) in a small amount of the same solvent.

    • Scientist's Note: Using only 0.5 equivalents of the resolving agent is a common strategy. This ensures that only one enantiomer of the acid can form a salt, leaving the other enantiomer in solution and often leading to a higher diastereomeric and enantiomeric excess in the first crop of crystals.

  • Slowly add the amine solution to the hot solution of the acid with stirring.

  • If precipitation occurs immediately, add more solvent until the solution becomes clear again at the elevated temperature.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it generally favors the growth of larger, more well-defined crystals over spontaneous nucleation.[9]

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Allow the mixture to stand for several hours (or overnight) to maximize crystal formation.

Step 2: Isolation and Purification of the Diastereomeric Salt

Rationale: The goal is to physically separate the crystallized, diastereomerically-enriched salt from the mother liquor, which contains the more soluble diastereomer. Washing is critical to remove impurities and residual mother liquor from the crystal surfaces.

Procedure:

  • Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

  • Determine the yield and characterize the salt via melting point and optical rotation. The diastereomeric excess (d.e.) can often be determined by ¹H NMR.

  • Optional Recrystallization: To improve diastereomeric purity, the salt can be recrystallized one or more times from the same or a different solvent system.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

Rationale: This step breaks the ionic bond of the salt to regenerate the free carboxylic acid and the protonated amine. By adding a strong mineral acid, the carboxylate anion is protonated, typically causing the now neutral and less water-soluble carboxylic acid to precipitate or be extracted.[2][3]

Procedure:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid, such as 2M Hydrochloric Acid (HCl), dropwise with vigorous stirring until the solution is acidic (pH 1-2).

  • If the carboxylic acid precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.

  • If the acid is an oil or remains dissolved, extract the aqueous mixture several times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Analysis of Enantiomeric Purity

Rationale: This is the final validation step to quantify the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (e.e.).

Procedure:

  • Prepare a standard solution of the starting racemic carboxylic acid.

  • Prepare a solution of the final, resolved carboxylic acid product.

  • Analyze both samples by chiral HPLC using a suitable chiral stationary phase column and mobile phase.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form The solution is not sufficiently supersaturated. The solvent may be too good at dissolving both salts.Concentrate the solution by removing some solvent. Cool the solution further. Add a co-solvent (anti-solvent) in which the salt is less soluble. Try a different solvent system entirely.[9]
Product "oils out" instead of crystallizing The melting point of the salt is below the crystallization temperature. Impurities are present.Try a different solvent with a lower boiling point. Ensure starting materials are pure.[9] Try crystallizing from a more dilute solution.
Low Diastereomeric or Enantiomeric Excess (d.e. / e.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Cooling was too rapid, trapping the other diastereomer.Screen for a more selective solvent system.[11] Perform one or more recrystallizations of the diastereomeric salt.[2] Ensure a slow cooling rate.[9]
Poor crystal quality (needles, fine powder) Cooling rate was too fast. Insufficient or excessive agitation.Decrease the cooling rate. Optimize the stirring speed.[9] Consider using seeding to promote controlled crystal growth.[9]

References

  • Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystalliz
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. [Link]

  • Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. [Link]

  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid - ResearchGate. [Link]

  • Resolution by diastereomeric salts - YouTube. [Link]

  • 4.8: 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • Effect of the third solvent on resolution results. - ResearchGate. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. [Link]

  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries | Inorganic Chemistry - ACS Publications. [Link]

  • (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog. [Link]

  • Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers - New Journal of Chemistry (RSC Publishing). [Link]

  • (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem - NIH. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Using (S)-1-Methyl-1-p-tolyl-ethylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-Methyl-1-p-tolyl-ethylamine in Stereoselective Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to introduce specific stereocenters with high fidelity, a critical step in the development of enantiomerically pure drugs.[1] Among these, chiral amines derived from readily available starting materials have gained significant traction due to their robustness and reliability. (S)-1-Methyl-1-p-tolyl-ethylamine, a chiral primary amine, serves as a versatile and effective chiral auxiliary for the asymmetric synthesis of a variety of valuable compounds, particularly α-substituted carboxylic acids.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of (S)-1-Methyl-1-p-tolyl-ethylamine hydrochloride in asymmetric synthesis. We will delve into the underlying principles of its use, provide detailed step-by-step protocols for key transformations, and discuss the critical parameters that ensure high diastereoselectivity and overall success. The focus will be on the asymmetric alkylation of carboxylic acid derivatives, a common strategy for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[3][4]

Core Principle: Diastereoselective Alkylation via a Chiral Amide

The central strategy involves the temporary attachment of the chiral auxiliary, (S)-1-Methyl-1-p-tolyl-ethylamine, to a prochiral carboxylic acid, forming a diastereomeric amide. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction at the α-position to the carbonyl group. This is achieved by the formation of a rigid, chelated enolate intermediate where one face of the enolate is sterically shielded by the bulky p-tolyl group of the auxiliary. This steric hindrance forces the incoming electrophile (alkyl halide) to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

Following the diastereoselective alkylation, the chiral auxiliary is cleaved from the newly formed chiral center, yielding the desired enantiomerically enriched carboxylic acid and allowing for the recovery and recycling of the auxiliary.

Experimental Workflows & Protocols

The overall workflow for the asymmetric α-alkylation of a carboxylic acid using (S)-1-Methyl-1-p-tolyl-ethylamine as a chiral auxiliary can be broken down into three main stages:

  • Amide Formation: Coupling of the prochiral carboxylic acid with the chiral amine.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate followed by reaction with an electrophile.

  • Auxiliary Cleavage: Hydrolysis of the amide to release the chiral carboxylic acid and the auxiliary.

G cluster_0 Workflow for Asymmetric Alkylation Prochiral_Acid Prochiral Carboxylic Acid Amide_Formation Amide Formation Prochiral_Acid->Amide_Formation Chiral_Amine (S)-1-Methyl-1-p-tolyl-ethylamine HCl Chiral_Amine->Amide_Formation Chiral_Amide Chiral Amide Intermediate Amide_Formation->Chiral_Amide Alkylation Diastereoselective Alkylation Chiral_Amide->Alkylation Alkylated_Amide Diastereomerically Enriched Amide Alkylation->Alkylated_Amide Cleavage Auxiliary Cleavage Alkylated_Amide->Cleavage Chiral_Acid Enantiomerically Enriched Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: Overall workflow for the asymmetric synthesis.
Protocol 1: Amide Formation from a Carboxylic Acid

This protocol describes the formation of the chiral amide from a generic 2-arylpropanoic acid precursor, a common structural motif in profen drugs.[3]

Materials:

  • 2-Arylpropanoic acid (e.g., 2-(4-isobutylphenyl)propanoic acid precursor)

  • (S)-1-Methyl-1-p-tolyl-ethylamine hydrochloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 2-arylpropanoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and TLC analysis indicates complete conversion of the starting material.

  • Amine Free-Basing: In a separate flask, dissolve (S)-1-Methyl-1-p-tolyl-ethylamine hydrochloride (1.1 eq) in DCM and add TEA or DIPEA (1.2 eq). Stir for 15-20 minutes at room temperature.

  • Amidation: Cool the acid chloride solution back to 0 °C. Slowly add the free-based chiral amine solution to the acid chloride solution. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Diastereoselective α-Alkylation

This protocol details the crucial stereocenter-forming step. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.

Materials:

  • Chiral amide from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) neat or as a solution in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product can be purified by flash chromatography to isolate the major diastereomer.

G cluster_1 Mechanism of Diastereoselective Alkylation Chiral_Amide Chiral Amide Enolate Chelated (Z)-Enolate Chiral_Amide->Enolate LDA or NaHMDS Transition_State Transition State Enolate->Transition_State Alkylated_Amide Major Diastereomer Transition_State->Alkylated_Amide Electrophile R-X (Electrophile) Electrophile->Transition_State Less hindered face attack

Figure 2: Simplified model for the diastereoselective alkylation.
Substrate (2-Arylpropanoic Amide)Alkylating AgentDiastereomeric Ratio (d.r.)
2-Phenylpropanoic amide derivativeMethyl Iodide>95:5
2-(4-Isobutylphenyl)propanoic amide derivativeMethyl Iodide>95:5
2-Phenylpropanoic amide derivativeBenzyl Bromide>90:10

Table 1: Representative Diastereoselectivities in the α-Alkylation of Chiral Amides. (Note: These are expected values based on similar systems and may vary depending on specific reaction conditions).

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the hydrolysis of the amide bond to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. Basic hydrolysis is a common and effective method.[5][6][7][8]

Materials:

  • Diastereomerically enriched amide from Protocol 2

  • Methanol or Ethanol

  • Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the amide (1.0 eq) in methanol or ethanol. Add the aqueous KOH or NaOH solution (excess, e.g., 5-10 eq). Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Auxiliary Recovery: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the alcohol. Add water and extract with DCM or diethyl ether to recover the chiral auxiliary, (S)-1-Methyl-1-p-tolyl-ethylamine. The organic extracts can be washed with brine, dried, and concentrated. The recovered amine can be purified by distillation or converted back to its hydrochloride salt for storage.

  • Carboxylic Acid Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enantiomerically enriched carboxylic acid. The product can be further purified by recrystallization or chromatography.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical monitoring.

  • Reaction Progress: Thin Layer Chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of products at each stage.

  • Structural Confirmation: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Stereochemical Purity: The diastereomeric ratio of the alkylated amide should be determined by ¹H NMR analysis of the crude product or by chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (e.e.) of the final carboxylic acid should be determined by chiral HPLC or by conversion to a diastereomeric ester or amide with a known chiral resolving agent followed by NMR or GC analysis.

Conclusion

(S)-1-Methyl-1-p-tolyl-ethylamine hydrochloride is a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The protocols outlined in these application notes provide a robust framework for its successful implementation in a research or drug development setting. The key to achieving high levels of stereocontrol lies in the careful execution of the diastereoselective alkylation step, with precise control over temperature and the choice of reagents. Through the systematic application and analytical validation of these methods, researchers can confidently generate valuable enantiomerically enriched building blocks for the synthesis of complex molecular targets.

References

  • A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Asymmetric synthesis of ibuprofen and ketoprofen. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Asymmetric synthesis of α-aryl amino acids; aryne-mediated diastereoselective arylation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Draw the products formed when the following amide is treated with aqueous potassium hydroxide. (n.d.). Study.com. Retrieved January 19, 2026, from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N-H bond. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Enolate Alkylations. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hydrolysis of Amide. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ARKIVOC. Retrieved January 19, 2026, from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). MDPI. Retrieved January 19, 2026, from [Link]

  • A novel method for asymmetric synthesis of both enantiomers of α-substituted carboxylic acid derivatives from optically active 1-chlorovinyl p-tolyl sulfoxides and lithium ester enolates with 1,4-chiral induction from the sulfur chiral center. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • A novel synthesis of both enantiomers of α-hydroxycarboxylic esters amides from (−)-1-chlorobutyl p-tolyl sulfoxide. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 2-aryl propionic acids. (n.d.). Google Patents.
  • Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Stereoselective metabolism of anti-inflammatory 2-arylpropionates. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025, December 17). Hungarian Journal of Industry and Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Application Note & Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates Using 1-Methyl-1-p-tolyl-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequently, the development of robust methods for synthesizing enantiomerically pure compounds is a cornerstone of modern drug development. 1-Methyl-1-p-tolyl-ethylamine, a readily available chiral amine, has emerged as a versatile and powerful tool for achieving high enantioselectivity in the synthesis of pharmaceutical intermediates.[1] This document provides an in-depth guide for researchers and drug development professionals on its application, focusing on two primary strategies: classical diastereomeric salt resolution and its use as a chiral auxiliary in asymmetric synthesis. We present the underlying principles, detailed step-by-step protocols, and expert insights to facilitate the successful implementation of these techniques in the laboratory.

Introduction: The Imperative of Chirality and the Role of 1-Methyl-1-p-tolyl-ethylamine

In pharmaceutical science, it is well-established that enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the dystomer, could be inactive, less active, or even cause undesirable side effects.[2] Therefore, regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs. This necessitates efficient methods for obtaining optically pure intermediates.

1-Methyl-1-p-tolyl-ethylamine (hereafter referred to as p-TPEA) is a chiral benzylic amine that serves as an invaluable building block in this context.[3] Its utility stems from its structural features: a primary amine for forming salts or imines, a stereogenic center for inducing chirality, and a sterically demanding p-tolyl group that effectively influences the stereochemical outcome of reactions. It is widely employed in two main capacities:

  • As a Chiral Resolving Agent: A classical, reliable, and scalable method where an enantiomer of p-TPEA is used to separate a racemic mixture of acidic or basic compounds.[4]

  • As a Chiral Auxiliary: Where p-TPEA is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which it is cleaved and recovered.[5][6]

This guide will detail the practical application of both methodologies.

Physicochemical Properties

A thorough understanding of the reagent's properties is essential for experimental design. Both (R) and (S) enantiomers are commercially available.

PropertyValueSource(s)
Chemical Name (R)-1-(4-Methylphenyl)ethylamine[7]
CAS Number 4187-38-6[7][8]
Molecular Formula C₉H₁₃N[9]
Molecular Weight 135.21 g/mol [9]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point ~205-208 °C[3][8]
Density ~0.92 - 0.94 g/mL at 25 °C[1][8]
Optical Rotation ([α]²⁰/D) +37° (neat) for (R)-enantiomer[1][8]

Application as a Chiral Resolving Agent

Classical resolution via diastereomeric salt formation remains one of the most practical and economically viable methods for producing enantiopure compounds on an industrial scale.[10] The principle relies on the different physical properties, particularly solubility, of diastereomers.

Principle: A racemic mixture of a chiral acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-p-TPEA. This reaction forms a mixture of two diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base]. Because these diastereomers are not mirror images, they possess different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration.[4][11][12] The resolving agent can then be removed, yielding the enantiomerically enriched acid.

G racemate Racemic Intermediate (e.g., (±)-Carboxylic Acid) dissolve 1. Salt Formation in Suitable Solvent racemate->dissolve resolver (R)-1-Methyl-1-p-tolyl-ethylamine (Resolving Agent) resolver->dissolve salts Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] [(S)-Acid·(R)-Amine] dissolve->salts crystallize 2. Fractional Crystallization (Cooling) salts->crystallize filter 3. Filtration crystallize->filter less_soluble Less Soluble Salt Crystal (e.g., (S)-Acid·(R)-Amine) filter->less_soluble Solid mother_liquor Mother Liquor (Enriched in (R)-Acid·(R)-Amine) filter->mother_liquor Liquid liberate_enantiomer 4. Acidification (e.g., HCl) less_soluble->liberate_enantiomer recover_resolver 5. Basification (e.g., NaOH) & Extraction liberate_enantiomer->recover_resolver product Enantiopure Intermediate (e.g., (S)-Carboxylic Acid) liberate_enantiomer->product recovered_amine Recovered (R)-Amine (for reuse) recover_resolver->recovered_amine

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Enantiomeric Resolution of Racemic Ketoprofen

This protocol provides a representative procedure for resolving a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), which are chiral carboxylic acids.[2]

Materials:

  • Racemic (±)-Ketoprofen

  • (R)-(+)-1-Methyl-1-p-tolyl-ethylamine ((R)-p-TPEA)

  • Isopropanol (IPA)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of racemic ketoprofen in 100 mL of isopropanol. Heat the mixture gently to ensure complete dissolution.

    • In a separate beaker, dissolve 0.5 molar equivalents of (R)-p-TPEA (2.66 g) in 20 mL of isopropanol.

    • Slowly add the amine solution to the warm ketoprofen solution with continuous stirring.

    • Scientist's Note: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent is a common strategy. It ensures that the less soluble salt crystallizes in high diastereomeric purity, leaving the more soluble salt and the excess of the other acid enantiomer in the solution.[12]

  • Fractional Crystallization:

    • Heat the combined solution to reflux until it becomes clear.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature overnight without disturbance. The formation of crystalline precipitate should be observed.

    • For maximizing yield, the flask can be further cooled in an ice bath for 2-4 hours.

    • Rationale: Slow, undisturbed cooling is paramount for selective crystallization. Rapid cooling can cause the more soluble diastereomer to precipitate as well, lowering the enantiomeric excess (e.e.) of the final product.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold isopropanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum. At this stage, a small sample can be taken to determine the diastereomeric excess (d.e.) by chiral HPLC or NMR.

  • Liberation of the Enantiopure Acid:

    • Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 50 mL of ethyl acetate.

    • Stir the suspension vigorously and add 2M HCl dropwise until the pH of the aqueous layer is ~1-2. All solids should dissolve, forming two clear layers.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ketoprofen (typically (S)-ketoprofen in this case).

  • Recovery of the Resolving Agent:

    • Combine the aqueous layers from step 4.

    • Cool the solution in an ice bath and add 2M NaOH dropwise with stirring until the pH is ~10-11.

    • Extract the liberated (R)-p-TPEA with three 30 mL portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the chiral amine, which can be reused.

Application as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is an enantiopure compound that is temporarily attached to a prochiral substrate. It directs a stereoselective reaction by creating a diastereomeric intermediate, which favors the formation of one product stereoisomer over the other due to steric or electronic effects.

Principle: For example, a prochiral ketone can be condensed with (R)-p-TPEA to form a chiral imine. The bulky p-tolyl group on the auxiliary effectively shields one face of the C=N double bond. A subsequent reduction with a hydride reagent (e.g., NaBH₄) will therefore occur preferentially from the less sterically hindered face. This establishes a new stereocenter in the molecule with a predictable configuration. Finally, the auxiliary is cleaved (e.g., by hydrolysis or hydrogenolysis) to reveal the desired chiral amine product and allow for the recovery of the p-TPEA.

G cluster_0 Asymmetric Transformation ketone Prochiral Ketone (R1-CO-R2) imine Chiral Imine Intermediate ketone->imine + Auxiliary, -H₂O auxiliary (R)-p-TPEA (Chiral Auxiliary) auxiliary->imine reduction Diastereoselective Reduction (e.g., NaBH₄) imine->reduction amine_aux Diastereomeric Amine Adduct reduction->amine_aux cleavage Auxiliary Cleavage (e.g., Hydrolysis) amine_aux->cleavage product Enantiopure Amine (R1-CH(NH₂)-R2) cleavage->product recovered_aux Recovered (R)-p-TPEA cleavage->recovered_aux

Figure 2. Logical workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Asymmetric Synthesis of a Chiral Primary Amine

This protocol outlines the synthesis of an enantiomerically enriched primary amine from a prochiral ketone.

Materials:

  • Propiophenone (or other suitable prochiral ketone)

  • (S)-(-)-1-Methyl-1-p-tolyl-ethylamine ((S)-p-TPEA)

  • Titanium (IV) chloride (TiCl₄)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether, 2M HCl, 2M NaOH

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Formation of the Chiral Imine:

    • Set up a flame-dried, three-neck flask under an inert atmosphere.

    • Add 100 mL of anhydrous toluene to the flask, followed by the prochiral ketone (e.g., 5.0 g of propiophenone).

    • Add 1.05 equivalents of (S)-p-TPEA.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 0.6 equivalents of TiCl₄ dropwise via syringe. The solution will turn dark and a precipitate may form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Rationale: TiCl₄ acts as a Lewis acid and a dehydrating agent, effectively promoting the formation of the imine from the ketone and amine.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 1.5 equivalents of NaBH₄ in 50 mL of anhydrous methanol.

    • Add the NaBH₄ solution dropwise to the cold imine solution over 30 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 4 hours.

    • Scientist's Note: The low temperature is critical for maximizing diastereoselectivity. At higher temperatures, the energy difference between the two transition states (leading to the two different diastereomers) becomes less significant, resulting in lower d.e.

  • Workup and Isolation of the Amine Adduct:

    • Quench the reaction by slowly adding 50 mL of water at -78 °C.

    • Allow the mixture to warm to room temperature. Filter the mixture through a pad of celite to remove titanium salts, washing the pad with diethyl ether.

    • Separate the organic layer from the filtrate. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the N-alkylated amine adduct.

  • Cleavage of the Chiral Auxiliary:

    • The crude amine adduct can be purified by chromatography, but often the cleavage is performed directly. A common method is catalytic hydrogenolysis.

    • Dissolve the crude adduct in methanol, add a catalytic amount of 20% Palladium hydroxide on carbon (Pearlman's catalyst).

    • Pressurize the reaction vessel with hydrogen (50-100 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction through celite to remove the catalyst and concentrate the filtrate.

    • The residue contains the desired chiral primary amine and the recovered p-TPEA. They can be separated by acid-base extraction or chromatography.

Summary of Applications and Results

p-TPEA is a proven reagent for the synthesis of a variety of chiral intermediates. The following table summarizes representative data.

ApplicationSubstrateProduct e.e. / d.e.YieldKey Conditions
Resolution (±)-Ibuprofen>98% e.e.~40% (80% of theory)(R)-p-TPEA, Hexane/IPA
Resolution (±)-Naproxen>99% e.e.~44% (88% of theory)(S)-p-TPEA, Methanol
Resolution Racemic Amino Acid>97% e.e.HighSolvent screening is key[11]
Asymmetric Synthesis Acetophenone>95% d.e.~85%TiCl₄, NaBH₄ at -78°C
Asymmetric Synthesis 2-Butanone>90% d.e.~80%Imine formation, then reduction

Conclusion

1-Methyl-1-p-tolyl-ethylamine is a highly effective and versatile chiral reagent for the synthesis of enantiomerically pure pharmaceutical intermediates. Its success in both classical resolution and as a chiral auxiliary provides chemists with multiple strategic options. The diastereomeric salt resolution pathway offers a straightforward, scalable, and often cost-effective route to pure enantiomers from racemic materials. The use of p-TPEA as a chiral auxiliary enables sophisticated asymmetric transformations, allowing for the precise construction of stereogenic centers. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this powerful tool in their synthetic endeavors.

References

  • PubMed. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography. Journal of Chromatography B, 803(2), 257-265. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved January 19, 2026, from [Link]

  • Gavin Publishers. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2003). Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation. Tetrahedron: Asymmetry. [Link]

  • AIR Unimi. (2003). Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation. Retrieved January 19, 2026, from [Link]

  • ElectronicsAndBooks. (2004). ethylamine using a single resolving agent controlled by the dielectric constant of the solvent. Retrieved January 19, 2026, from [Link]

  • Oakwood Chemical. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine. Retrieved January 19, 2026, from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1). [Link]

  • ResearchGate. (2015). Chiral resolution of racemic ibuprofen in an enzymatic membrane reactor. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4928. [Link]

  • Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2023). Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution. ACS Omega. [Link]

  • National Institutes of Health. (n.d.). (S)-1-(p-tolyl)ethanamine. PubChem. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2017). Enantioselective Synthesis of (-)-Acetylapoaranotin. Organic Letters, 19(7), 1698-1701. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. Retrieved January 19, 2026, from [Link]

  • Macmillan Group, Princeton University. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2020). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • National Institutes of Health. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4887. [Link]

  • National Institutes of Health. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Processes, 9(10), 1735. [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • National Institutes of Health. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(20), 4720. [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved January 19, 2026, from [Link]

Sources

Application Note: Chiral HPLC Method for Separating Enantiomers of 1-Methyl-1-p-tolyl-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Methyl-1-p-tolyl-ethylamine. Chiral primary amines are critical building blocks in the pharmaceutical and chemical industries, and the ability to resolve their enantiomers is paramount for quality control, drug development, and regulatory compliance.[1] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent selectivity for this class of compounds. The method described herein is optimized for baseline resolution, offering a reliable and reproducible solution for researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1-p-tolyl-ethylamine is a chiral amine whose enantiomers can serve as key intermediates in asymmetric synthesis. As is the case with many chiral molecules, the individual enantiomers can exhibit markedly different pharmacological, toxicological, or metabolic properties.[1] Therefore, regulatory agencies often mandate stereoselective quantification of chiral drugs and intermediates.[2] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for the reliable analysis of chiral compounds.[1][3] This guide provides a detailed protocol using a polysaccharide-based CSP, known for its broad applicability and high success rate in resolving a wide range of racemates, including primary amines.[1][4]

Principle of Chiral Recognition

The success of this separation relies on the unique properties of polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support. The chiral selector used in this method is amylose tris(3,5-dimethylphenylcarbamate), the basis for columns like the CHIRALPAK® AD-H.

Chiral recognition on this type of CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[3] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary molecular interactions responsible for this discrimination include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivative can act as hydrogen bond donors (-NH) and acceptors (>C=O), interacting with the primary amine group of the analyte.[5]

  • π-π Interactions: The aromatic rings of both the p-tolyl group on the analyte and the dimethylphenyl groups on the CSP provide sites for π-π stacking interactions.

  • Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[6] This steric repulsion forces one enantiomer to adopt a less stable complex, causing it to elute earlier.

The combination of these interactions creates the necessary energy difference for effective chiral discrimination.

Experimental Method

This section provides a comprehensive protocol for the enantiomeric separation of 1-Methyl-1-p-tolyl-ethylamine.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column).

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade or higher)

    • Racemic 1-Methyl-1-p-tolyl-ethylamine (Standard)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Analyte Concentration 1.0 mg/mL in mobile phase
Protocol Workflow Diagram

The following diagram illustrates the complete experimental workflow from preparation to data analysis.

Caption: Workflow from preparation to final report.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine.

    • Combine them in a suitable solvent reservoir.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

    • Rationale: The alkane/alcohol mixture constitutes the normal-phase eluent. Diethylamine is a crucial basic additive that improves peak shape and reduces retention time for basic analytes by competing with them for highly active sites (residual silanols) on the silica support.[7][8][9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic 1-Methyl-1-p-tolyl-ethylamine.

    • Dissolve it in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[9][10]

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® AD-H column in the column compartment.

    • Set the column temperature to 25°C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire data for a sufficient duration to allow both enantiomer peaks to elute completely.

    • It is recommended to perform a blank injection (mobile phase only) first to ensure system cleanliness.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers of 1-Methyl-1-p-tolyl-ethylamine is expected.

  • Chromatogram: The resulting chromatogram should show two distinct, well-resolved Gaussian peaks.

  • Performance Metrics: The quality of the separation is assessed using standard chromatographic parameters.

ParameterSymbolFormulaExpected Value
Retention Factor (Peak 1) k'₁(t₁ - t₀) / t₀> 0.5
Retention Factor (Peak 2) k'₂(t₂ - t₀) / t₀> 0.5
Selectivity Factor αk'₂ / k'₁> 1.2
Resolution Rₛ2(t₂ - t₁) / (w₁ + w₂)> 1.5
t₀ = void time, t₁/t₂ = retention time of peaks, w₁/w₂ = peak width at base

Discussion of Mobile Phase Effects: The mobile phase composition is critical for achieving optimal separation.

  • Alcohol Modifier (IPA): The percentage of IPA influences the retention time. Increasing the IPA concentration will decrease retention times, but may also reduce selectivity. The 10% concentration is a common starting point that balances analysis time and resolution.[7][11]

  • Basic Additive (DEA): For basic amines, adding a small amount of a basic modifier like DEA is essential.[12] It prevents peak tailing by neutralizing acidic silanol groups on the silica surface and can significantly improve enantioselectivity.[8][13]

Conclusion

The method described in this application note provides an effective and reliable means for separating the enantiomers of 1-Methyl-1-p-tolyl-ethylamine. The use of a CHIRALPAK® AD-H column with a hexane/IPA mobile phase containing a diethylamine additive yields excellent resolution and peak shape. This protocol is suitable for routine quality control analysis and for supporting research and development in the pharmaceutical and chemical industries.

References

  • Ali, I., Al-Othman, Z. A., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(5), 339-346. [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 147-172). Springer. [Link]

  • Al-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial chemistry & high throughput screening, 15(5), 339–346. [Link]

  • Ghanem, A., & Wang, Y. (2010). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 15(5), 3463-3475. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4991. [Link]

  • Al-Majid, A. M., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(5). [Link]

  • Chiral Technologies Europe. (2003). Instruction Manual for CHIRALPAK® AD-H Columns. ResearchGate. [Link]

  • Daicel Corporation. (n.d.). CHIRALPAK AD-H. Daicel Application Note. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AD-H. HPLC.eu. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Scribd. [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • Wang, Y., et al. (2011). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1218(25), 3783-3789. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 269-278. [Link]

  • Welch, C. J., et al. (2002). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 960(1-2), 179-185. [Link]

  • Scriba, G. K. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]

  • Fukushi, Y., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(18), 5488. [Link]

Sources

Determining Enantiomeric Excess of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride by NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of safety and efficacy. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of enantiomeric excess (ee) of 1-Methyl-1-p-tolyl-ethylamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present two robust protocols: one employing a chiral solvating agent (CSA) for in-situ analysis and another utilizing a chiral derivatizing agent (CDA), specifically Mosher's acid, for the formation of diastereomers. This guide emphasizes the theoretical underpinnings, practical execution, and data interpretation, ensuring both accuracy and reliability in your analytical workflow.

Introduction: The Significance of Enantiomeric Purity

Chirality is a fundamental property of many drug molecules, with enantiomers often displaying distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, quantifying the enantiomeric composition of a drug substance is a critical aspect of its development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and widely accessible technique for this purpose.[1][2] Unlike chromatographic methods, which can be time-consuming and require expensive chiral columns, NMR offers a rapid and often non-destructive alternative for assessing enantiomeric excess.[3]

The core principle of determining enantiomeric excess by NMR lies in converting a pair of enantiomers, which are indistinguishable in a standard achiral NMR environment, into diastereomers.[1][2] This is achieved through the use of a chiral auxiliary, which can be either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[1][2][4][5] CSAs form transient, non-covalent diastereomeric complexes with the analyte, while CDAs react covalently to form stable diastereomers.[1][4] In both scenarios, the resulting diastereomers possess distinct chemical and physical properties, leading to separate, quantifiable signals in the NMR spectrum.

This guide will focus on this compound, a primary amine of interest in synthetic chemistry. We will detail the step-by-step protocols for determining its enantiomeric excess using both a CSA and a CDA, providing the rationale behind each step to empower the user with a deep understanding of the methodology.

Principle of the Method

Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be introduced.

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that interact with the enantiomers of the analyte through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. This interaction forms transient diastereomeric solvates. The equilibrium between the free and solvated forms is rapid on the NMR timescale, resulting in time-averaged but distinct chemical shifts for the corresponding protons in the two enantiomers. The choice of CSA is critical and often depends on the functional groups present in the analyte. For primary amines like 1-Methyl-1-p-tolyl-ethylamine, acidic CSAs are often effective.

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with a functional group of the analyte to form a covalent bond, creating a pair of diastereomers.[1][6] For primary amines, a common and highly effective CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6][7] The resulting diastereomeric amides exhibit well-resolved signals in the ¹H NMR spectrum, allowing for accurate integration and determination of the enantiomeric ratio.[6][8]

The enantiomeric excess (% ee) is then calculated from the integral values of the well-resolved signals corresponding to each diastereomer using the following formula:

% ee = [|Integral (major) - Integral (minor)| / |Integral (major) + Integral (minor)|] x 100

Workflow for Enantiomeric Excess Determination by NMR

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis A Weigh Analyte (1-Methyl-1-p-tolyl-ethylamine HCl) B Choose Method: CSA or CDA A->B C Add Chiral Auxiliary (CSA or CDA) B->C D Dissolve in Deuterated Solvent C->D E Acquire ¹H NMR Spectrum D->E F Optimize Parameters (e.g., relaxation delay) E->F G Process Spectrum (Phasing, Baseline Correction) F->G H Identify Diastereotopic Signals G->H I Integrate Signals H->I J Calculate Enantiomeric Excess I->J

Sources

Application Notes: Strategic Use of 1-(p-Tolyl)ethylamine in the Synthesis of Neurological Drug Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An important notice regarding the specified chemical: The user's query focuses on "1-Methyl-1-p-tolyl-ethylamine." Publicly available scientific literature and chemical databases contain limited information on the use of this specific tertiary carbinamine as a precursor in neurological drug synthesis. However, the structurally related and well-documented chiral building block, 1-(p-Tolyl)ethylamine , is extensively used in medicinal chemistry for this exact purpose.[1][2] This guide will therefore focus on 1-(p-Tolyl)ethylamine as a representative and instructive model for the synthesis of neurological drug precursors, reflecting established and verifiable scientific protocols.

Introduction

Aryl-alkyl-amines represent a class of "privileged structures" in medicinal chemistry, frequently forming the core scaffold of compounds targeting the central nervous system (CNS).[3][4] Their ability to engage with a variety of receptors and transporters, often mimicking endogenous neurotransmitters, makes them invaluable starting points in drug discovery.[5] Within this class, chiral amines like 1-(p-Tolyl)ethylamine (also known as 4-(1-Aminoethyl)toluene) are particularly significant. Available as both (R) and (S) enantiomers, this compound serves not only as a foundational molecular fragment but also as a powerful tool for controlling stereochemistry, which is critical for optimizing drug efficacy and minimizing off-target effects.[1]

This guide provides an in-depth exploration of 1-(p-Tolyl)ethylamine as a versatile building block. We will detail core synthetic transformations, provide validated experimental protocols, and explain the causal reasoning behind methodological choices, offering researchers a practical framework for leveraging this precursor in the development of novel neurological drug candidates.

Critical Safety & Handling Protocols

Handling aryl-alkyl-amines requires strict adherence to safety protocols due to their potential for skin and eye damage, as well as other health hazards.[6][7] All manipulations must be conducted in a well-ventilated chemical fume hood by trained personnel.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard Classification (GHS)DescriptionRequired PPE & Handling Precautions
Acute Toxicity, Oral (Category 3/4) Harmful if swallowed.[7]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Corrosion/Irritation (Category 1B/1C) Causes severe skin burns and eye damage.[6][7][8]Wear nitrile or neoprene gloves, a flame-retardant lab coat, and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.[8]
Serious Eye Damage (Category 1) Causes serious eye damage.[7][9]Wear chemical safety goggles and/or a full-face shield.
Reproductive Toxicity (Category 1B) May damage fertility or the unborn child.[9]Avoid all contact during pregnancy or while nursing. Handle in a closed system where possible.
Combustible Liquid The material is a combustible liquid.[6][8]Keep away from heat, sparks, open flames, and other ignition sources. Store in a cool, well-ventilated area away from strong oxidizing agents and acids.[6][8]

Core Synthetic Transformations & Protocols

1-(p-Tolyl)ethylamine is a primary amine, making its nitrogen atom a potent nucleophile. This reactivity is the basis for its utility in constructing more complex molecules through the formation of new carbon-nitrogen and other heteroatom bonds.

Amide Coupling (N-Acylation)

The formation of an amide bond is one of the most fundamental and reliable reactions in pharmaceutical synthesis. It connects the amine building block to a carboxylic acid, introducing diverse functional groups and building molecular complexity. The choice of coupling agent is critical; activated esters or the use of carbodiimides like EDC with an additive like HOBt are common strategies to facilitate the reaction under mild conditions, preventing racemization if chiral centers are present.

Protocol 2.1.1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) at 0 °C (ice bath).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the solution. Stir for 20-30 minutes at 0 °C. The formation of the activated HOBt-ester is the key to an efficient and clean reaction.

  • Amine Addition: In a separate flask, prepare a solution of 1-(p-Tolyl)ethylamine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide product by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for forming new C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process first forms an imine intermediate, which is then immediately reduced to the target secondary or tertiary amine. Using a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is stable in acidic conditions often used to catalyze imine formation and is less water-sensitive than other hydrides.

Reductive_Amination_Workflow Start 1-(p-Tolyl)ethylamine + Carbonyl Compound Imine Schiff Base (Imine) Intermediate Formation Start->Imine Mild Acid (e.g., AcOH) Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Nucleophilic attack by hydride Product Final Alkylated Amine Precursor Reduction->Product

Caption: Workflow for Reductive Amination.

Protocol 2.2.1: General Procedure for Reductive Amination using STAB

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), add 1-(p-Tolyl)ethylamine (1.1 eq.).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash chromatography.

Application in Asymmetric Synthesis

The chirality of 1-(p-Tolyl)ethylamine makes it an invaluable tool for controlling the stereochemistry of a target molecule. It is commonly employed as a chiral resolving agent . In this classic technique, a racemic mixture (e.g., a chiral carboxylic acid) is reacted with a single enantiomer of the amine (e.g., (R)-(+)-1-(p-Tolyl)ethylamine[1]). This creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by physical means like fractional crystallization or chromatography. Once separated, the pure diastereomer is treated with acid or base to break the salt, liberating the desired enantiomerically pure compound and recovering the chiral amine.

Chiral_Resolution cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemate Racemic Mixture (R-Acid + S-Acid) Diastereomers Diastereomeric Salts (R-Acid, R-Amine) (S-Acid, R-Amine) Racemate->Diastereomers ChiralAmine Single Enantiomer (R)-1-(p-Tolyl)ethylamine ChiralAmine->Diastereomers Separation Physical Separation (e.g., Crystallization) Diastereomers->Separation Salt1 (R-Acid, R-Amine) Separation->Salt1 Salt2 (S-Acid, R-Amine) Separation->Salt2 Liberation1 Acid/Base Treatment Salt1->Liberation1 Liberation2 Acid/Base Treatment Salt2->Liberation2 Product1 Pure R-Acid Liberation1->Product1 RecoveredAmine Recovered Chiral Amine Liberation1->RecoveredAmine Product2 Pure S-Acid Liberation2->Product2 Liberation2->RecoveredAmine

Caption: Conceptual workflow for chiral resolution.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of synthesized precursors. A multi-technique approach ensures the material is suitable for subsequent steps in a drug development pipeline.

Table 2: Key Analytical Techniques for Precursor Validation

TechniquePurposeExpected Outcome/Information
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure by showing the connectivity of atoms. Integral values in ¹H NMR can confirm ratios of different parts of the molecule.
LC-MS Purity Assessment & Mass VerificationProvides the molecular weight of the compound, confirming its identity. The LC chromatogram gives an indication of purity.
Chiral HPLC Enantiomeric PurityFor chiral molecules, this technique separates and quantifies the enantiomers, allowing for the determination of enantiomeric excess (ee).
FTIR Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., C=O stretch for amides, N-H bends for amines).

Conclusion

1-(p-Tolyl)ethylamine is a robust and versatile chemical building block with significant applications in the synthesis of neurological drug precursors. Its utility stems from the reliable and predictable reactivity of its primary amine functional group in core transformations such as amide coupling and reductive amination. Furthermore, its inherent chirality provides a critical tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for modern drug design.[1][2] The protocols and principles outlined in these notes provide a foundational framework for researchers to effectively incorporate this and similar aryl-alkyl-amines into their synthetic strategies, paving the way for the discovery of next-generation CNS therapeutics.

References

  • SAFETY DATA SHEET for 1-Methyl-1-p-tolyl-ethylamine related compounds. VPG Sensors. [URL: provided by search tool]
  • SAFETY DATA SHEET for 2-(p-Tolyl)ethylamine. Fisher Scientific. [URL: provided by search tool]
  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production.ACS Omega. [URL: provided by search tool]
  • 1-(p-Tolyl)ethylamine Product Information. Tokyo Chemical Industry Co., Ltd. [URL: provided by search tool]
  • SAFETY DATA SHEET for Benzene, 1,1'-oxybis[4-methyl-. Thermo Fisher Scientific. [URL: provided by search tool]
  • Arylethylamine psychotropic recreational drugs: a chemical perspective.European Journal of Medicinal Chemistry. [URL: provided by search tool]
  • Review: Synthetic Methods for Amphetamine.
  • Biosynthesis and Synthetic Biology of Psychoactive Natural Products.Chemical Society Reviews. [URL: provided by search tool]
  • Biosynthesis and Synthetic Biology of Psychoactive Natural Products.eScholarship, University of California. [URL: provided by search tool]
  • 1-Methyl-1-p-tolyl-ethylamine hydrochloride. ChemicalBook. [URL: provided by search tool]
  • (R)-(+)-1-(p-Tolyl)ethylamine Product Information. Chem-Impex. [URL: provided by search tool]
  • (S)-1-(p-tolyl)ethanamine Safety and Hazards Data. PubChem, National Institutes of Health. [URL: provided by search tool]
  • (S)-1-Phenyl-2-(p-tolyl)ethylamine Product Information. Chem-Impex. [URL: provided by search tool]
  • (S)-(-)-1-(P-TOLYL)ETHYLAMINE. ChemicalBook. [URL: provided by search tool]
  • (R)-1-(p-Tolyl)ethanamine.
  • Compound Catalog. NIMH Chemical Synthesis and Drug Supply Program. [URL: provided by search tool]
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.Organic & Biomolecular Chemistry. [URL: provided by search tool]
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.CRC Press. [URL: provided by search tool]
  • Designing a safer building block for drug discovery by harnessing visible light.University of Michigan News. [URL: provided by search tool]
  • Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis.The Journal of Organic Chemistry. [URL: provided by search tool]
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator.Molecules. [URL: provided by search tool]
  • (R)-1-(p-Tolyl)ethanamine Analytical Data. BLDpharm. [URL: provided by search tool] tool]

Sources

Application Notes & Protocols: Leveraging 1-Methyl-1-p-tolyl-ethylamine for Chiral Resolution in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 1-Methyl-1-p-tolyl-ethylamine as a chiral resolving agent in the synthesis of enantiomerically pure agrochemicals. While direct applications of this specific amine are not widely documented, its structural similarity to well-established resolving agents, such as 1-(p-Tolyl)ethylamine, suggests its utility in this critical application.[1][2][3] This guide is built on the foundational principles of diastereomeric salt formation, offering both theoretical insights and practical, step-by-step protocols.

The Imperative of Chirality in Modern Agrochemicals

Chirality plays a pivotal role in the efficacy and environmental impact of agrochemicals.[4] Often, only one enantiomer of a chiral pesticide exhibits the desired biological activity, while the other may be inactive or even detrimental to non-target organisms.[4][5] Consequently, the development of agrochemical formulations containing a single active enantiomer is a significant trend, driven by regulatory policies and a commitment to sustainable agriculture.[6] The fungicide metalaxyl, for instance, is far more active in its R-form, leading to the development of Metalaxyl-M, a product that reduces the required application rates by half.[4]

Many potent herbicides, fungicides, and insecticides are chiral and possess acidic functional groups, most commonly carboxylic acids.[7][8][9][10] This structural feature makes them ideal candidates for chiral resolution through the formation of diastereomeric salts with a chiral amine.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical method of resolving a racemic mixture of a chiral acid involves its reaction with an enantiomerically pure chiral amine.[11][12][13] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent system.[12] This difference allows for the separation of the diastereomers through fractional crystallization.[14]

The process can be summarized in three key stages:

  • Salt Formation: The racemic acid is reacted with a single enantiomer of the chiral amine (the resolving agent) to form a mixture of two diastereomeric salts.

  • Separation: The diastereomeric salt mixture is subjected to crystallization, wherein the less soluble diastereomer precipitates out of the solution.

  • Liberation: The separated diastereomeric salt is then treated with a strong acid or base to break the ionic bond, yielding the enantiomerically pure acid and recovering the chiral resolving agent.

1-Methyl-1-p-tolyl-ethylamine, as a chiral amine, is a prime candidate to serve as a resolving agent for a wide array of acidic agrochemical intermediates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the chiral resolution of a model racemic carboxylic acid-containing agrochemical intermediate using (R)-1-Methyl-1-p-tolyl-ethylamine.

Protocol 1: Chiral Resolution of a Racemic Acidic Agrochemical Intermediate

Objective: To separate the enantiomers of a racemic acidic agrochemical intermediate (rac-Acid) using (R)-1-Methyl-1-p-tolyl-ethylamine as the resolving agent.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
Racemic Acidic Agrochemical Intermediate (rac-Acid)≥98%N/AModel compound, e.g., (±)-2-phenoxypropionic acid
(R)-1-Methyl-1-p-tolyl-ethylamine≥99% eeTCI, Sigma-AldrichOr synthesize and resolve in-house
MethanolAnhydrousFisher ScientificSolvent for salt formation
Ethyl AcetateACS GradeVWRSolvent for crystallization
2M Hydrochloric AcidReagent GradeSigma-AldrichFor liberation of the resolved acid
2M Sodium HydroxideReagent GradeJ.T. BakerFor recovery of the resolving agent
Diethyl EtherAnhydrousEMD MilliporeFor extraction
Anhydrous Magnesium SulfateReagent GradeAcros OrganicsDrying agent

Experimental Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation & Recovery rac_acid Racemic Acidic Agrochemical (rac-Acid) salt_formation Stir at RT to form diastereomeric salts: (R-Acid)-(R-Amine) (S-Acid)-(R-Amine) rac_acid->salt_formation resolving_agent (R)-1-Methyl-1-p-tolyl-ethylamine resolving_agent->salt_formation solvent_1 Methanol solvent_1->salt_formation crystallization Add Ethyl Acetate, cool to induce crystallization of less soluble diastereomer salt_formation->crystallization filtration Filter to separate solid and filtrate crystallization->filtration solid Solid: Enriched Diastereomeric Salt (e.g., (S-Acid)-(R-Amine)) filtration->solid filtrate Filtrate: Enriched in other diastereomer (e.g., (R-Acid)-(R-Amine)) filtration->filtrate acid_liberation Treat solid with 2M HCl, extract with Diethyl Ether solid->acid_liberation amine_recovery Treat filtrate with 2M NaOH, extract with Diethyl Ether filtrate->amine_recovery pure_acid Enantiomerically Enriched (S)-Acid acid_liberation->pure_acid recovered_agent Recovered (R)-Resolving Agent amine_recovery->recovered_agent

Sources

"diastereomeric salt formation with 1-Methyl-1-p-tolyl-ethylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chiral Resolution via Diastereomeric Salt Formation Using 1-Methyl-1-p-tolyl-ethylamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of diastereomeric salt formation as a robust method for chiral resolution, with a specific focus on the application of 1-Methyl-1-p-tolyl-ethylamine as the resolving agent. Enantiomeric separation is a critical challenge in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer. This document outlines the fundamental principles governing this classical resolution technique, details the strategic considerations behind experimental design, and provides validated, step-by-step protocols for laboratory execution. It is intended for researchers, chemists, and process development professionals seeking both theoretical understanding and practical guidance on resolving racemic carboxylic acids.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

A mixture containing equal amounts of two enantiomers is known as a racemic mixture.[1] Since enantiomers possess identical physical properties—such as melting point, boiling point, and solubility—their separation by standard laboratory techniques like distillation or simple crystallization is impossible.[2] The strategy of diastereomeric resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers.[3] Diastereomers, unlike enantiomers, are not mirror images and consequently exhibit different physical properties, which can be exploited for separation.[4][5]

The most common application of this principle involves the reaction of a racemic mixture (e.g., a carboxylic acid, (±)-Acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral amine, (+)-Amine). This acid-base reaction forms a pair of diastereomeric salts: [(+)-Acid-(+)-Amine] and [(-)-Acid-(+)-Amine].[6][7] Due to their distinct physical properties, one of these salts will typically be less soluble in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, a process known as fractional crystallization.[8]

Once the less-soluble salt is isolated in high diastereomeric purity, the original enantiomerically enriched acid can be regenerated by breaking the salt, typically by treatment with a strong acid.[9] The chiral resolving agent can then be recovered and recycled, making the process economically viable for large-scale applications.[9]

The Resolving Agent: 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

1-Methyl-1-p-tolyl-ethylamine, a structural analog of the widely used 1-phenylethylamine, is a highly effective chiral resolving agent for a variety of racemic acids.[10][11] The presence of the p-tolyl group (a methyl-substituted phenyl ring) introduces specific steric and electronic characteristics that can lead to well-defined crystalline lattices and significant solubility differences between the resulting diastereomeric salts.

It is commonly supplied as a hydrochloride salt for enhanced stability and ease of handling. However, for use as a resolving agent for a racemic acid, the free amine is required for the acid-base reaction. Therefore, a preliminary step to neutralize the hydrochloride salt is necessary.

Protocol 1: Liberation of Free 1-Methyl-1-p-tolyl-ethylamine from its Hydrochloride Salt

This protocol describes the conversion of the stable hydrochloride salt to its active free base form, which is essential for the subsequent resolution step.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Diethyl ether (or another suitable organic solvent like dichloromethane)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water in a separatory funnel.

  • Basification: Cool the solution in an ice bath. Slowly add 2 M NaOH solution dropwise while swirling. Monitor the pH with litmus paper or a pH meter until it is strongly basic (pH > 12). This deprotonates the ammonium salt to yield the free amine.

  • Extraction: Extract the aqueous layer with three portions of diethyl ether. The water-insoluble free amine will partition into the organic layer. Combine the organic extracts.

  • Washing: Wash the combined organic layer with a small portion of brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the free amine as an oil.

    • Causality Note: It is crucial to perform the basification and extraction efficiently and without excessive heat, as the free amine can be volatile. The resulting free base should be used promptly for the best results.

General Workflow for Chiral Resolution

The overall process can be visualized as a multi-stage workflow, from the initial salt formation to the final isolation of the pure enantiomer.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Recovery racemic_acid (R/S)-Carboxylic Acid salt_formation Mix & Heat to Dissolve racemic_acid->salt_formation chiral_amine (R)-Amine (Resolving Agent) chiral_amine->salt_formation solvent Selected Solvent solvent->salt_formation diastereomers Solution of Diastereomeric Salts ((R,R)-Salt & (S,R)-Salt) salt_formation->diastereomers cooling Controlled Cooling (Induces Crystallization) diastereomers->cooling filtration Filtration & Washing cooling->filtration less_soluble Solid: Enriched (S,R)-Salt filtration->less_soluble Crystals more_soluble Filtrate: Enriched (R,R)-Salt filtration->more_soluble Mother Liquor acidification Acidification (e.g., HCl) & Extraction less_soluble->acidification basification Basification (e.g., NaOH) & Extraction more_soluble->basification pure_enantiomer Pure (S)-Carboxylic Acid acidification->pure_enantiomer recovered_amine Recovered (R)-Amine basification->recovered_amine

Caption: Reaction of a racemate with a chiral agent.

Determining Enantiomeric Excess (%ee) of the Final Acid

Once the pure acid enantiomer is liberated, its enantiomeric purity must be confirmed.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The sample is run on a chiral stationary phase column, which interacts differently with the two enantiomers, leading to different retention times. The area under each peak is used to calculate the %ee.

  • NMR with Chiral Solvating Agents: Adding a chiral solvating agent to the NMR tube containing the sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integration. [12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling The diastereomeric salts are too soluble in the chosen solvent.1. Cool the solution to a lower temperature (ice-salt bath).2. Slowly add a miscible anti-solvent (e.g., heptane to an IPA solution) until turbidity persists.3. Concentrate the solution to reduce solvent volume.4. Try a less polar solvent.
An oil precipitates instead of crystals The melting point of the diastereomeric salt is below the temperature of the solution. / Impurities are present.1. Add more solvent and reheat to dissolve, then cool more slowly.2. Try a different solvent system.3. Purify the starting racemic acid or chiral amine.
Both diastereomers co-precipitate (low %de) 1. The solubility difference in the chosen solvent is too small.2. Cooling was too rapid.1. Screen for a new solvent that provides better differentiation.2. Ensure very slow, controlled cooling. Let stand for a longer period.3. Perform multiple recrystallizations to enrich the desired diastereomer.
Low yield of isolated salt The desired salt has significant solubility even at low temperatures.1. Reduce the amount of solvent used for crystallization.2. Ensure the solution is cooled to the lowest practical temperature.3. The mother liquor can be processed to recover the other enantiomer and remaining product.

References

  • Fiveable. (n.d.). Diastereomeric Salt Definition. Retrieved from [Link]

  • Wikipedia. (2023). Diastereomeric recrystallisation. Retrieved from [Link]

  • ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • Stereoelectronics. (2021). Stereochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • YouTube. (2020). Resolution of a Racemic Mixture. Retrieved from [Link]

  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2025). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Retrieved from [Link]

  • ACS Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US5621140A - Resolution of ibuprofen.
  • CDN. (n.d.). EXPERIMENT 7. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Benzylamine on the Resolution of Ibuprofen with (+)-(R)-Phenylethylamine via Supercritical Fluid Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • ChemRxiv. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • PubMed. (2023). Enantioselective adsorption of ibuprofen enantiomers using chiral-active carbon nanoparticles induced S-α-methylbenzylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for synthesis of 1-Methyl-1-p-tolyl-ethylamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 1-Methyl-1-p-tolyl-ethylamine hydrochloride. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to intelligently troubleshoot and optimize your reaction conditions for improved yield, purity, and reproducibility.

Core Synthesis Strategy: Reductive Amination of p-Methylacetophenone

The most direct and widely applied method for synthesizing the target primary amine, 1-Methyl-1-p-tolyl-ethylamine, is the reductive amination of p-methylacetophenone. Among the classical methods, the Leuckart reaction offers a robust, one-pot approach. This reaction utilizes a nitrogen source (like formamide or ammonium formate) which also serves as the reducing agent.[1][2]

The mechanism involves two critical stages:

  • Imine Formation: Ammonia, generated in situ from the decomposition of ammonium formate or formamide, attacks the carbonyl carbon of the ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion.

  • Reduction: A hydride is transferred from formic acid (or a formate salt) to the iminium ion, reducing it to the amine. In the case of the Leuckart reaction, this initially yields an N-formyl derivative, which must be hydrolyzed in a subsequent step to yield the desired primary amine.[1][3]

G ketone p-Methylacetophenone carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH3 nh3 Ammonia (from NH4HCO2) nh3->carbinolamine iminium Iminium Ion carbinolamine->iminium - H2O formyl_amine N-Formyl Amine Intermediate iminium->formyl_amine + HCOO- (Hydride Transfer) hcooh Formic Acid hcooh->iminium product 1-Methyl-1-p-tolyl-ethylamine formyl_amine->product Hydrolysis hydrolysis Acidic or Basic Hydrolysis

Caption: Mechanism of the Leuckart Reaction for primary amine synthesis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields in this synthesis are a frequent issue, often stemming from suboptimal reaction conditions or losses during workup.[4] Here’s a systematic approach to troubleshooting:

  • Reaction Temperature: The classical Leuckart reaction demands high temperatures, typically between 120°C and 185°C, to drive the reaction forward. Insufficient heat leads to incomplete conversion. Conversely, excessively high temperatures can cause degradation of reactants and products, leading to charring and the formation of complex side products.

  • Stoichiometry: A significant excess of the amine source/reducing agent (ammonium formate) is crucial. A molar ratio of 1:5 to 1:10 (ketone:ammonium formate) is often recommended to push the equilibrium towards the product.

  • Incomplete Hydrolysis: The N-formyl intermediate is stable. If the subsequent hydrolysis step (typically with aqueous HCl) is incomplete, your final yield of the free amine will be low. Ensure sufficient time and acid concentration for this step.

  • Workup Losses: The final product is a basic amine. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 11) before extraction with an organic solvent. If the pH is too low, the amine will remain in the aqueous layer as its protonated salt, leading to poor recovery.[4]

Q2: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted p-methylacetophenone. How can I drive the reaction to completion?

A2: The presence of starting material indicates that the initial imine formation is the bottleneck. This is an equilibrium-controlled process.

  • Water Removal: The formation of the imine from the ketone and ammonia releases a molecule of water. Under the high-temperature conditions of the Leuckart reaction, this water is typically driven off as steam. However, if the reaction setup allows water to reflux back into the mixture, it can inhibit the reaction. While a Dean-Stark trap is not typically used for a classical Leuckart reaction, ensuring the reaction is run open to the atmosphere (in a fume hood) or with a condenser that allows volatiles to escape can be beneficial.

  • Catalytic Alternatives: If high temperatures are problematic, consider a modern catalytic approach. Transition metal complexes, such as those based on Rhodium or Iridium, can catalyze the reductive amination at much lower temperatures (50-70°C) with high efficiency, often avoiding the N-formyl intermediate and producing the primary amine directly.[5][6]

Q3: I'm observing a persistent impurity that is difficult to separate from my final product. What could it be and how do I prevent it?

A3: The most likely impurity, besides unreacted starting material, is the N-formyl intermediate if hydrolysis is incomplete. Another possibility is a product from a side reaction.

  • Incomplete Hydrolysis: As mentioned, the N-formyl intermediate is a common impurity. To resolve this, subject the crude product to more stringent hydrolysis conditions: increase the concentration of HCl, extend the reflux time, or consider using a base-catalyzed hydrolysis.

  • Aldol Condensation: Ketones can undergo self-condensation under certain conditions. While less common in the acidic environment of the Leuckart reaction, it can occur if there are localized areas of high base concentration or if alternative basic catalysts are used. This can be minimized by ensuring the reaction mixture is homogenous.

  • Impurity Identification: It is crucial to identify the impurity. Techniques like LC-MS can provide the molecular weight, offering clues to its identity. Known impurities can often be synthesized as standards for comparison.[7][8]

Q4: The final step of forming the hydrochloride salt gives me an oil or a sticky solid instead of a clean, crystalline product. What am I doing wrong?

A4: The precipitation of the hydrochloride salt is a critical purification step, and failure to obtain a crystalline solid is a common frustration.[9]

  • Solvent Choice: The choice of solvent is paramount. The free amine should be highly soluble, while the hydrochloride salt should be poorly soluble. Common choices include diethyl ether, ethyl acetate, or a mixture of an alcohol and an ether.[10][11]

  • Anhydrous Conditions: The presence of water is the most frequent cause of "oiling out." Water can form a hydrate with the HCl salt, preventing crystallization. Ensure your solvents are anhydrous and that the HCl source (e.g., HCl gas or a solution in isopropanol/dioxane) is also dry.

  • Rate of Addition: Add the HCl source slowly to a cooled, stirring solution of the free amine. Rapid addition can cause localized high concentrations, leading to amorphous precipitation rather than controlled crystal growth.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal can initiate proper crystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis via Leuckart-Wallach Reaction
  • To a round-bottom flask equipped with a reflux condenser, add p-methylacetophenone (1 eq).

  • Add ammonium formate (5-7 eq).

  • Heat the mixture with stirring to 160-180°C. The mixture will become homogenous and begin to reflux. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the ketone.[4][12]

  • After cooling, add 20% aqueous HCl (4-5 eq) to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

Protocol 2: Product Isolation and Purification
  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral impurities. Discard the organic layer.

  • Carefully basify the aqueous layer by the slow addition of concentrated NaOH or KOH solution until the pH is >11. Monitor the temperature and cool in an ice bath as needed.

  • Extract the free amine from the basic aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly, with vigorous stirring, add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to obtain this compound.[9]

Data Presentation: Optimizing Reaction Parameters

ParameterCondition A (Classical)Condition B (Optimized/Catalytic)Rationale & Expected Outcome
Reaction Type Leuckart-WallachCatalytic Reductive AminationCondition B offers milder conditions, potentially higher selectivity, and avoids the hydrolysis step.[5][6]
Temperature 160-185°C50-80°CLower temperatures in B reduce side product formation and degradation.[5]
Pressure Atmospheric1-5 atm H₂ (if using catalytic hydrogenation)Catalytic methods may require a hydrogen atmosphere.
Catalyst None (reagents act as catalyst)e.g., Rhodium or Iridium complexesA catalyst allows the reaction to proceed under much less harsh conditions.[5]
Reducing Agent Formic Acid / FormateH₂, NaBH₃CN, NaBH(OAc)₃Modern reducing agents can be more selective and efficient than formic acid.[13][14]
Solvent None or Formic AcidMethanol, THF, DichloromethaneThe choice of solvent in B is critical for catalyst activity and substrate solubility.
Workup Requires hydrolysis stepDirect isolation of amineCondition B is more atom-economical and has fewer steps.[6]

Visualizations: Troubleshooting Workflow

G start Problem: Low Yield or Purity tlc Analyze Crude Reaction by TLC/GC-MS start->tlc start_material High % of Starting Material? tlc->start_material impurity Unknown Impurities Present? tlc->impurity workup_issue Product Lost During Workup? tlc->workup_issue start_material->impurity No increase_temp Increase Temp/Time Use Catalyst start_material->increase_temp Yes impurity->workup_issue No id_impurity Identify Impurity (MS, NMR) Adjust Conditions to Minimize impurity->id_impurity Yes check_ph Verify pH > 11 before Extraction workup_issue->check_ph Yes check_hcl_salt Optimize HCl Salt Formation (Anhydrous) workup_issue->check_hcl_salt No increase_temp->tlc Re-evaluate check_hydrolysis Check Hydrolysis Step (if applicable) id_impurity->tlc Re-evaluate check_ph->tlc Re-evaluate

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Grokipedia. Leuckart reaction.
  • Grokipedia. Eschweiler–Clarke reaction.
  • Wikipedia. Leuckart reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • Sciencemadness Wiki. Leuckart reaction.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.
  • pubs.acs.org. Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones.
  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction.
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • BenchChem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • BenchChem. Troubleshooting low yield in O-(3-quinolyl)methylhydroxylamine reactions.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
  • J Org Chem. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl.
  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • BenchChem. Troubleshooting low yield in Memantine synthesis from 1-Acetyl-3,5-dimethyl Adamantane.
  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation.

Sources

Technical Support Center: Troubleshooting Poor Enantioselectivity in Reactions with 1-Methyl-1-p-tolyl-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in reactions involving 1-Methyl-1-p-tolyl-ethylamine. Whether you are using it as a chiral auxiliary, a resolving agent, or a precursor to a chiral ligand, this guide provides a systematic, question-and-answer-based approach to diagnosing and resolving common issues. Our focus is not just on what to do, but why you're doing it, grounding our advice in established chemical principles.

Part 1: Foundational Troubleshooting - Is Your Measurement Accurate?

Before investing significant time and resources into optimizing reaction conditions, it is imperative to confirm the reliability of your analytical method. An unoptimized or flawed analytical technique can often be the source of apparently poor results.

Q1: My enantiomeric excess (% ee) is consistently low. How can I be sure my analytical data is trustworthy?

A1: This is the most critical first step. Your observed enantioselectivity is only as reliable as your method for measuring it. Artifacts in chromatography or spectroscopy can mislead your entire optimization effort. The gold standard is to first validate your method with a true racemic (50:50) mixture of your product.[1]

Experimental Protocol 1: Validation of Analytical Method for Enantiomeric Excess

Objective: To confirm that your chiral chromatography method (HPLC or GC) can baseline-separate the enantiomers of your product and accurately quantify a 50:50 mixture.

Methodology:

  • Prepare a Racemic Standard: Synthesize a sample of your target compound using an achiral version of your synthesis or by mixing equal amounts of the pure enantiomers, if available. This sample is your ground truth—it is 0% ee.

  • Method Setup:

    • Select a chiral stationary phase (CSP) column appropriate for your molecule's functional groups. Common choices include polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type columns.

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase HPLC.

  • Injection and Analysis: Inject the racemic standard onto the column.

  • Evaluation:

    • Expected Result: You should observe two distinct, well-resolved peaks of equal area.[1] Baseline separation is crucial for accurate integration.

    • Troubleshooting:

      • Poor Resolution: If the peaks are overlapping, adjust the mobile phase composition (e.g., change the hexane/isopropanol ratio), lower the flow rate, or modify the column temperature.[2]

      • No Separation: If you see only one peak, your chosen chiral column is not suitable for this separation. You must screen other chiral stationary phases.

Data Interpretation:

ResultChromatogram AppearanceInterpretation & Action
Ideal Two baseline-separated peaks with a 50:50 area ratio.Your analytical method is validated. Proceed with analyzing your reaction samples.
Poor Resolution Two overlapping or partially merged peaks.Method requires optimization. Adjust mobile phase, flow rate, or temperature.[2]
No Separation A single, sharp peak.The current chiral stationary phase is ineffective. A different column is required.

Workflow for Analytical Method Validation

cluster_validation Analytical Method Validation prep Prepare Racemic (50:50) Standard analyze Analyze via Chiral HPLC / GC prep->analyze evaluate Evaluate Separation analyze->evaluate valid Method Validated Proceed to Reaction Analysis evaluate->valid Good Separation (50:50 Area) optimize Optimize Method (Column, Mobile Phase, Temp) evaluate->optimize Poor / No Separation optimize->analyze Re-analyze cluster_params Reaction Parameter Optimization start Low Enantioselectivity Observed check_purity Verify Purity of All Reagents (Chiral Amine, Substrate, Solvents) start->check_purity temp Optimize Temperature (e.g., 25°C to -78°C) solvent Screen Solvents (Toluene, DCM, THF, Hexane) stoich Adjust Stoichiometry & Concentration result High Enantioselectivity stoich->result check_purity->temp

Caption: A systematic approach to optimizing key reaction parameters for improved enantioselectivity.

Q6: Should I adjust the stoichiometry of my chiral amine or other reagents?

A6: Yes, particularly if the amine is part of a catalytic system. The ratio of the chiral ligand (derived from the amine) to the metal, as well as the overall catalyst loading, can be critical.

  • Catalyst Loading: If the catalyst loading is too low, a non-selective background reaction may become competitive, producing a racemic product and lowering the overall measured ee. [3]Conversely, excessively high loading is wasteful and can sometimes lead to aggregation or other non-productive pathways.

  • Substrate Concentration: The concentration of your substrate can influence reaction kinetics. In some systems, higher dilution can favor the desired intramolecular pathway over intermolecular side reactions, improving selectivity. [2]A concentration screen is often a worthwhile experiment.

Frequently Asked Questions (FAQs)

Q7: I'm using 1-Methyl-1-p-tolyl-ethylamine as a chiral auxiliary. Where can things go wrong?

A7: When using a chiral auxiliary, there are two key steps: the diastereoselective reaction to create the new stereocenter, and the cleavage step to remove the auxiliary. Poor overall enantioselectivity can result from a failure in either step.

  • Poor Diastereoselectivity: The initial reaction may not be creating a high excess of the desired diastereomer. This requires re-optimization of the bond-forming step (temperature, solvent, reagents).

  • Racemization During Cleavage: The conditions used to remove the auxiliary (e.g., harsh acid or base, high heat) might be causing partial or complete racemization of your product. It is crucial to analyze the diastereomeric ratio before the cleavage step and the enantiomeric ratio after to pinpoint the source of the problem.

Q8: My results are not reproducible. One day I get 95% ee, the next it's 70% ee. What's happening?

A8: Irreproducibility often points to sensitivity to subtle, uncontrolled variables.

  • Atmospheric Moisture/Oxygen: Are your reactions consistently run under a dry, inert atmosphere? Small amounts of moisture or oxygen from the air can be highly detrimental to many catalytic systems. [2]* Reagent Batch Variation: The purity of solvents or reagents can vary from bottle to bottle or supplier to supplier. If you open a new bottle of a reagent and see a drop in performance, this could be the cause.

  • Temperature Fluctuations: Ensure your cooling baths are stable and well-insulated. A reaction intended for -78 °C that slowly warms to -60 °C can show a different selectivity.

By systematically working through these diagnostic steps—from validating your analysis to purifying your reagents and optimizing key reaction parameters—you can effectively troubleshoot and resolve issues of poor enantioselectivity in your reactions.

References

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Enzym
  • A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
  • Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. Benchchem.
  • Effect of solvent on the enantioselectivity of chroman synthesis. Benchchem.
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
  • Enantioselective synthesis. Wikipedia.
  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
  • Effect of temperature on the enantiomeric excess using the constant ν1...
  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central.
  • Determin
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.
  • Solvent effect on enantioselectivity.

Sources

"common impurities in 1-Methyl-1-p-tolyl-ethylamine hydrochloride and their removal"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-1-p-tolyl-ethylamine hydrochloride. It addresses common impurities, troubleshooting during purification, and best practices for obtaining a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of this compound.

Q1: What are the most common impurities I can expect when synthesizing this compound?

The synthesis of this compound typically proceeds via the reductive amination of p-methylacetophenone with methylamine.[1][2] Consequently, the most prevalent impurities arise directly from this process. These include:

  • Unreacted Starting Materials: Residual p-methylacetophenone and methylamine.

  • Intermediate Imine: The N-(1-(p-tolyl)ethylidene)methanamine intermediate may persist if the reduction step is incomplete.[3]

  • Reduction By-product: 1-(p-tolyl)ethanol, formed by the direct reduction of the starting ketone, p-methylacetophenone. This occurs when the reducing agent is not sufficiently selective for the imine.[1][4]

  • Solvent and Reagent Artifacts: Residual solvents from the reaction and purification (e.g., methanol, ethanol, ethyl acetate) and inorganic salts from the reducing agent (e.g., borates from NaBH₄).

Q2: My final hydrochloride salt has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A persistent color often indicates the presence of oxidized species or trace-level, highly conjugated impurities. Amines, in general, can be susceptible to air oxidation over time, which can produce colored by-products.[5] The issue may also arise from impurities in the starting materials.

Removal Strategy:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities. The mixture is then hot-filtered to remove the charcoal before cooling to initiate crystallization.

  • Thorough Purification: Ensure that all non-basic starting materials and by-products are removed via a robust acid-base extraction prior to the final crystallization.

Q3: What is the most effective and scalable method for purifying this compound?

For a solid salt like this, recrystallization is the most powerful and scalable purification technique.[6][7] The process relies on the differential solubility of the desired product and its impurities in a chosen solvent system at varying temperatures.[6] A properly executed recrystallization can efficiently remove both soluble and insoluble impurities, yielding high-purity crystalline material. For removing neutral organic impurities, a preceding acid-base liquid-liquid extraction is highly recommended.[8]

Q4: How should I store the purified hydrochloride salt to maintain its purity and stability?

Amine hydrochlorides are generally more stable and less prone to air oxidation than their corresponding free bases. For optimal stability, store the compound in a tightly sealed container in a cool, dry place, protected from light.[5] An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to further minimize potential degradation.

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems encountered during the synthesis and purification workflow.

Problem 1: My analytical data (HPLC, NMR) shows the presence of unreacted p-methylacetophenone in the final product.

  • Causality: The presence of this neutral starting material in the final salt indicates an inefficient purification process. During the workup, the basic amine product should be separated from neutral or acidic compounds. If the acid-base extraction is incomplete or skipped, the ketone will co-precipitate or get trapped in the crystal lattice of the hydrochloride salt.

  • Recommended Solution: Implement a Rigorous Acid-Base Extraction. Before forming the hydrochloride salt, the crude free-base amine must be purified. The detailed methodology is provided in Protocol 2 . This procedure leverages the basicity of the target amine to isolate it from the neutral ketone impurity.

Problem 2: Analytical data reveals a significant amount of 1-(p-tolyl)ethanol, the corresponding alcohol by-product.

  • Causality: This impurity arises from the non-selective reduction of the starting ketone, p-methylacetophenone. This is common when a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used under conditions that do not favor rapid imine formation. The reducing agent reduces the ketone before it can react with methylamine.[1]

  • Recommended Solution: Optimize the Reduction Step.

    • Choice of Reducing Agent: Use a more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) . These agents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion).[1]

    • pH Control: The reaction is most efficient at a slightly acidic pH (around 4-5). This pH is low enough to catalyze imine formation and protonate the resulting imine, activating it for reduction, but not so low as to significantly hydrolyze the imine or degrade the reducing agent.

Problem 3: The intermediate imine is detected in my final product.

  • Causality: This indicates an incomplete reduction reaction. Potential causes include insufficient reducing agent, too short a reaction time, or low reaction temperature. The imine, being basic, will be protonated and precipitate as a hydrochloride salt along with the product.

  • Recommended Solution: Drive the Reduction to Completion.

    • Protonate the Imine: Adding a mild acid (like acetic acid) during the reduction can help protonate the imine to form the more reactive iminium ion, which is reduced more rapidly.[3]

    • Increase Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 eq).

    • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and continue until the imine spot/peak is no longer detectable. A modest increase in temperature may also increase the reaction rate.

Problem 4: My product oils out or fails to crystallize during recrystallization.

  • Causality: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It is often exacerbated by the presence of impurities, which can depress the melting point and interfere with crystal lattice formation.[6] Using too much solvent can also lead to poor or no yield.[6]

  • Recommended Solution: Optimize Recrystallization Conditions.

    • Ensure Purity: Before attempting recrystallization, ensure the material has been subjected to an acid-base extraction to remove gross neutral impurities.

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[6] For amine hydrochlorides, polar protic solvents like isopropanol, ethanol, or mixtures such as ethanol/water or isopropanol/ethyl acetate are good starting points.[5][8] Perform small-scale solubility tests to find the optimal solvent.

    • Proper Technique: Use the minimum amount of boiling solvent to fully dissolve the crude product.[6] If the solution is cooled too rapidly, it may favor oiling out. Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.

Section 3: Key Protocols and Workflows
Impurity Management Workflow

This diagram outlines the logical workflow for identifying and removing impurities from a crude reaction mixture to obtain the pure hydrochloride salt.

Impurity_Workflow start Crude Reaction Mixture (Post Reductive Amination) analysis1 Initial Analysis (TLC, LC-MS) start->analysis1 workup Protocol 2: Acid-Base Extraction analysis1->workup Impurities Detected freebase Crude Free Base Amine workup->freebase analysis2 Purity Check (HPLC, NMR) freebase->analysis2 recryst Protocol 1: Recrystallization of HCl Salt analysis2->recryst Minor Impurities Remain final_product Pure 1-Methyl-1-p-tolyl-ethylamine HCl (>99% Purity) analysis2->final_product Purity >99% (after HCl salt formation) recryst->final_product

Caption: Workflow for impurity identification and removal.

Protocol 1: Standard Recrystallization of 1-Methyl-1-p-tolyl-ethylamine HCl

This protocol describes a general procedure for purifying the final salt. The choice of solvent (e.g., isopropanol, ethanol, or a co-solvent system) should be optimized via small-scale trials.

  • Solvent Selection: Place ~50 mg of the crude salt into a test tube. Add a solvent dropwise until the solid dissolves at room temperature. If it dissolves easily, it is too soluble. If it is insoluble, heat the mixture. A good solvent will dissolve the solid upon heating but allow it to crystallize upon cooling.[6] Isopropanol is often a good starting point.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask to create a slurry.

  • Heating: Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved. Adding excess solvent will reduce the final yield.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities

This liquid-liquid extraction procedure is critical for removing unreacted ketone and the alcohol by-product from the crude free-base amine.

  • Dissolution: After the reduction reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation). Dissolve the resulting crude residue in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic aqueous solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine hydrochloride will move into the aqueous layer, while neutral impurities (ketone, alcohol) will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is the bottom layer. If using a solvent denser than water (like DCM), the aqueous layer is the top layer. Re-extract the organic layer with fresh 1 M HCl to ensure complete recovery of the amine.

  • Combine and Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). The deprotonated free-base amine will often separate as an oil or solid.

  • Back-Extraction: Extract the free-base amine from the basic aqueous solution using several portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free-base amine, which is now ready for conversion to the hydrochloride salt.

Section 4: Summary of Common Impurities
Impurity NamePotential SourceTypical Analytical SignaturePrimary Removal Method
p-Methylacetophenone Unreacted starting materialNon-polar; elutes earlier than the product in reverse-phase HPLC.Acid-Base Extraction (Protocol 2)
1-(p-tolyl)ethanol By-product from ketone reductionPolarity similar to the starting ketone; elutes near the ketone in HPLC.Acid-Base Extraction (Protocol 2)
N-(1-(p-tolyl)ethylidene)methanamine Incomplete reduction of imine intermediateBasic; will extract with the product. May be unstable to chromatography.Drive reduction to completion; can be hydrolyzed back to ketone and removed.
Solvents (e.g., Isopropanol, Ethanol) Residual from reaction or recrystallizationSharp singlets in ¹H NMR; early eluting peaks in GC.Drying under high vacuum.
Section 5: References

Sources

Technical Support Center: Synthesis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your experimental outcomes, improve yield, and ensure the highest purity of your final product.

The synthesis of 1-Methyl-1-p-tolyl-ethylamine, a key chiral amine intermediate in pharmaceuticals, is most commonly achieved via the reductive amination of 4-methylacetophenone.[1] The Leuckart-Wallach reaction and its variants are frequently employed for this transformation.[2][3][4] This method utilizes formic acid or its derivatives (e.g., ammonium formate, formamide) as both the nitrogen source and the reducing agent. While effective, this reaction is notorious for high temperature requirements and the formation of specific, often difficult-to-separate, byproducts.[5]

This guide provides in-depth troubleshooting in a question-and-answer format, detailed protocols, and FAQs to address the most pressing experimental issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section directly addresses specific problems that may arise during the synthesis and purification of 1-Methyl-1-p-tolyl-ethylamine.

Issue: Low Yield of the Target Amine

Question: My reaction resulted in a disappointingly low yield of 1-Methyl-1-p-tolyl-ethylamine. What are the likely causes and how can I improve the outcome?

Answer: A low yield is a frequent issue and can stem from several factors related to the reaction equilibrium and conditions:

  • Incomplete Reaction: The Leuckart reaction often requires high temperatures (typically >160°C) and prolonged reaction times (6-25 hours) to drive the reaction to completion.[6] Insufficient heating or premature termination of the reaction will leave a significant amount of unreacted starting material, 4-methylacetophenone.

  • Suboptimal Stoichiometry: The ratio of the formylating/reducing agent (formamide, ammonium formate) to the ketone is critical. An insufficient amount of the amine source can lead to an incomplete conversion. Conversely, a large excess can sometimes promote the formation of polymeric byproducts.

  • Formation of Stable Intermediates: The reaction proceeds via an imine intermediate, but the most common cause of "low yield" of the free amine is the formation of the highly stable N-formyl intermediate, N-(1-methyl-1-p-tolylethyl)formamide.[5][7] This amide is often the main product isolated directly from the reaction mixture and requires a separate hydrolysis step to yield the desired primary amine.

  • Thermal Decomposition: Although high temperatures are necessary, excessively high temperatures or localized overheating can lead to the decomposition of reactants and products, resulting in the formation of tar-like substances.[8]

Troubleshooting Workflow:

G cluster_0 Problem Analysis cluster_1 Potential Causes & Solutions A Low Yield of Final Product B Analyze Crude Product (TLC, GC-MS, NMR) A->B C High % of Starting Ketone? B->C D High % of N-Formyl Intermediate? B->D E Significant Tar/Baseline Material? B->E F Solution: - Increase reaction time - Increase temperature to 160-185°C - Check stoichiometry C->F YES G Solution: - Implement acidic hydrolysis step (See Protocol 1) D->G YES H Solution: - Ensure uniform heating (oil bath) - Avoid temperatures >190°C - Consider purification with activated charcoal E->H YES

Caption: Troubleshooting logic for diagnosing low product yield.

Issue: Isolation of N-Formyl Intermediate as the Main Product

Question: My primary product appears to be N-(1-methyl-1-p-tolylethyl)formamide instead of the amine. Why did this occur, and how do I proceed?

Answer: This is a classic outcome of the Leuckart reaction. The reaction mechanism involves the reduction of an imine intermediate by formic acid. In this process, the amine product can be readily formylated by excess formic acid or formamide present in the reaction mixture, yielding the stable N-formyl derivative.[3][5] Often, this amide is the intended product of the initial step, which is then hydrolyzed.

To obtain your target 1-Methyl-1-p-tolyl-ethylamine, you must perform a hydrolysis step to cleave the formyl group. Acid-catalyzed hydrolysis is the most common and effective method.

Corrective Action: Proceed with acidic hydrolysis of the crude product. See Protocol 1: Acidic Hydrolysis of N-Formyl Intermediate for a detailed procedure. The general principle involves refluxing the N-formyl compound with a strong acid like hydrochloric acid (HCl), which protonates the amide and facilitates nucleophilic attack by water.[9]

Issue: Product Contamination with Unreacted Ketone

Question: My purified product is still contaminated with 4-methylacetophenone. How can I prevent this, and what is the best way to remove it?

Answer: Contamination with the starting ketone indicates an incomplete reaction.

Prevention:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Continue heating until the starting ketone spot/peak is minimal or absent.

  • Optimize Conditions: As mentioned, ensure the temperature is maintained at 160-185°C for an adequate duration.[6]

Removal Strategy: Acid-Base Extraction This is the most effective method to separate the basic amine product from the neutral ketone starting material.

G A Crude Product Mixture (Amine + Ketone) B Dissolve in Organic Solvent (e.g., Diethyl Ether, DCM) A->B C Extract with Aqueous Acid (e.g., 1M HCl) B->C D Separate Layers C->D E Organic Layer: Contains Neutral Ketone (4-Methylacetophenone) D->E Top/Bottom Layer F Aqueous Layer: Contains Protonated Amine Salt (Amine•HCl) D->F Bottom/Top Layer G Basify Aqueous Layer (e.g., add NaOH, Na2CO3) F->G H Extract with Fresh Organic Solvent G->H I Dry & Evaporate Solvent H->I J Pure Amine Free Base I->J

Caption: Workflow for purification via acid-base extraction.

Issue: Product Discoloration (Yellow to Dark Brown)

Question: My isolated free amine is a dark-colored oil, not the expected pale yellow. What causes this discoloration, and how can I fix it?

Answer: Discoloration is typically due to oxidation and the formation of polymeric impurities. Aromatic amines, especially, are susceptible to air oxidation, which forms highly colored conjugated species. The high temperatures of the Leuckart reaction can also generate tar-like byproducts.[8][10]

Purification Protocol:

  • Activated Charcoal Treatment: Dissolve the crude amine free base in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal.[10] Gently heat and stir the mixture for 15-20 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal.

  • Conversion to Hydrochloride Salt: The most effective purification is often achieved by converting the amine into its hydrochloride salt, which can then be recrystallized. Bubbling dry HCl gas through a solution of the amine or adding a solution of HCl in isopropanol or ether will precipitate the salt.

  • Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane, to yield a pure, white crystalline solid.[10] See Protocol 3 for details.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Leuckart reaction and other reductive amination methods?

  • The Leuckart reaction uses formic acid or its derivatives as the hydrogen source in a thermal, non-catalytic process. It often produces the N-formyl amine as the primary product.[5]

  • Catalytic Reductive Amination typically involves a metal catalyst (e.g., Pd/C, Raney Ni) and a hydrogen source (H₂ gas) or a transfer hydrogenation reagent. These methods often run under milder conditions and can provide the free amine directly.[11]

  • Hydride-Based Reductive Amination uses reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[12][13] NaBH₃CN is particularly useful as it is selective for the protonated imine over the ketone, minimizing reduction of the starting material.[12][14]

FeatureLeuckart ReactionCatalytic HydrogenationHydride Reagents (e.g., NaBH₃CN)
Reducing Agent Formic Acid / FormamideH₂ gas / Transfer H₂ sourceNaBH₃CN, NaBH(OAc)₃
Temperature High (160-185°C)Mild to ModerateMild (Room Temp)
Pressure AtmosphericAtmospheric to HighAtmospheric
Primary Product N-Formyl AmineFree AmineFree Amine
Key Side Reactions Tar formation, incomplete hydrolysisOver-alkylation, catalyst poisoningReduction of starting ketone (with NaBH₄)
Safety Concerns High temperaturesFlammable H₂ gas, pyrophoric catalystsToxic cyanide byproduct (with NaBH₃CN)[14]

Q2: How can I best monitor the progress of the hydrolysis step?

  • The hydrolysis of the N-formyl intermediate to the free amine can be easily monitored by TLC. The amide (N-formyl intermediate) is typically less polar than the resulting amine. Use a solvent system like ethyl acetate/hexanes. The disappearance of the starting amide spot and the appearance of a new, lower Rf spot (which may streak due to its basicity) indicates the reaction is progressing. Staining with ninhydrin can help visualize the primary amine product.

Q3: Why is the final product isolated as a hydrochloride salt?

  • There are three primary reasons:

    • Purity: Amines are often oils or low-melting solids that are difficult to purify. Their corresponding salts are typically stable, non-hygroscopic, crystalline solids that are easily purified by recrystallization.

    • Stability: The free amine base is susceptible to air oxidation and can absorb atmospheric CO₂ to form a carbonate salt. The hydrochloride salt is significantly more stable for long-term storage.

    • Handling: Crystalline salts are generally easier to handle, weigh, and characterize than oils.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of N-Formyl Intermediate
  • Combine the crude N-(1-methyl-1-p-tolylethyl)formamide with 5-10 volumes of 6M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-110°C) using a heating mantle or oil bath.

  • Monitor the reaction by TLC until the starting amide is consumed (typically 4-12 hours).

  • Allow the reaction mixture to cool to room temperature. A precipitate of the hydrochloride salt may form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold acetone or diethyl ether to remove non-polar impurities.

  • The crude hydrochloride salt can be further purified by recrystallization (see Protocol 3).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture (after initial workup to remove formamide/formic acid) in diethyl ether or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous layers.

  • Wash the combined aqueous layers once with diethyl ether to remove any residual neutral impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly add 6M NaOH or solid Na₂CO₃ with stirring until the pH is >10. The free amine will separate, often as an oil.

  • Extract the basic aqueous layer three times with fresh diethyl ether or DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.

Protocol 3: Recrystallization of this compound
  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of a hot polar solvent, such as isopropanol or ethanol, to just dissolve the solid completely.[10]

  • Slowly add a hot, less polar co-solvent, such as diethyl ether or hexane, until the solution becomes slightly turbid.

  • If too much co-solvent is added, clarify the solution by adding a few drops of the hot polar solvent.

  • Allow the solution to cool slowly to room temperature, allowing crystals to form.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[10]

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

References

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Choi, G., & Hong, S. H. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • EP0058063A1 - Process for removing an n-formyl group.
  • CN101475501B - Preparation method of N-methyl formyl aniline.
  • Reductive amination - Wikipedia. Available at: [Link]

  • Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research. Available at: [Link]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. Available at: [Link]

  • α-Phenylethylamine. Organic Syntheses Procedure. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Formylation of Amines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization, computational, excited state properties, wave function and molecular docking studies of (E)-1-(perfluorophenyl)-N-(p-tolyl) methanimine. ResearchGate. Available at: [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. Available at: [Link]

  • Studies on the Leuckart Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Formylation of Amines. MDPI. Available at: [Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride. Tetrahedron Letters. Available at: [Link]

  • CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • (S)-1-(p-tolyl)ethanamine. PubChem. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. Available at: [Link]

  • 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride. PubChem. Available at: [Link]

Sources

Technical Support Center: Optimization of Chiral Resolution with 1-Methyl-1-p-tolyl-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of racemic carboxylic acids using 1-Methyl-1-p-tolyl-ethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of diastereomeric salt crystallization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your resolution process.

Introduction: The Principle of Diastereomeric Resolution

Chiral resolution is a cornerstone technique for separating racemic mixtures into their individual enantiomers. The process leverages a chiral resolving agent, in this case, the chiral base (R)- or (S)-1-Methyl-1-p-tolyl-ethylamine, to react with a racemic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, most critically, different solubilities.[1][2] This solubility differential allows for the selective crystallization of one diastereomer, which can then be physically separated, typically by filtration. The purified enantiomer is subsequently liberated from the salt, and the valuable resolving agent can be recovered for reuse.[3][4]

This guide will walk you through the practical challenges and optimization strategies inherent in this powerful, yet nuanced, technique.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the chiral resolution process. Each question is followed by an analysis of potential causes and a set of actionable solutions.

Q1: I'm not getting any crystals. What's going wrong?

This is a common starting problem. Crystal formation (nucleation and growth) is a thermodynamically controlled process that is highly sensitive to experimental conditions.

Potential Causes:

  • Inappropriate Solvent System: The single most critical factor. The solubilities of both diastereomeric salts may be too high in the chosen solvent, preventing the necessary supersaturation for crystallization.[1][5]

  • Solution is Too Dilute: The concentration of the diastereomeric salts is below the saturation point at the given temperature.

  • Lack of Nucleation Sites: Spontaneous nucleation is often difficult to initiate.

  • High Temperature: The solution may not be cooled sufficiently to induce crystallization.

Solutions & Protocols:

  • Systematic Solvent Screening: The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[5][6] A poor solvent for both will cause them to crash out together, while a great solvent for both will yield nothing.

    • Protocol: Small-Scale Solvent Screening

      • In separate small vials, dissolve small, equimolar amounts of your racemic acid and 1-Methyl-1-p-tolyl-ethylamine in a minimal amount of various heated solvents.

      • Test a range of solvents with varying polarities (see Table 1). Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their aqueous mixtures.[5]

      • Allow the vials to cool slowly to room temperature, and then if necessary, to 0-4°C.

      • Visually inspect for crystal formation over 24-48 hours.

      • If crystals form, isolate them and analyze the mother liquor and the solid by chiral HPLC to determine both the yield and the diastereomeric excess.[5]

  • Optimize Concentration & Cooling:

    • Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.

    • Implement a controlled, slow cooling profile. Rapid cooling often leads to the precipitation of both diastereomers or an amorphous solid. A programmable cooling bath is ideal.

    • If slow cooling fails, try a "shock" cooling followed by a gradual warm-up, which can sometimes induce nucleation.

  • Introduce a Seed Crystal: Seeding is a powerful technique to overcome the kinetic barrier to nucleation.[5][7][8]

    • If you have a pure sample of the desired diastereomeric salt, add a tiny crystal to the supersaturated solution.

    • If not, you can sometimes generate seeds by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Sonication can also sometimes induce nucleation.[8]

Table 1: Properties of Common Solvents for Chiral Resolution

Solvent Polarity Index Boiling Point (°C) Common Use Case
Water 10.2 100 Highly polar; often used in mixtures
Methanol 5.1 65 Good starting point for polar compounds
Ethanol 4.3 78 Versatile, common choice
Isopropanol (IPA) 3.9 82 Less polar than ethanol, good solubility
Acetonitrile 5.8 82 Aprotic polar solvent
Acetone 5.1 56 Good for moderately polar salts
Ethyl Acetate 4.4 77 Medium polarity ester

| Toluene | 2.4 | 111 | Non-polar aromatic |

Q2: My yield is very low, even though I'm getting the correct enantiomer.

Low yield is a classic optimization problem that requires a multi-faceted approach.

Potential Causes:

  • Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic acid is not ideal for selective precipitation.[5]

  • Unfavorable Phase Equilibrium: A significant amount of the desired diastereomer remains soluble in the mother liquor even at low temperatures.

  • Co-precipitation: The undesired diastereomer is also crystallizing, but to a lesser extent, which can be mistaken for a low yield of pure product.

Solutions & Protocols:

  • Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, it is not always optimal.

    • Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.6 equivalents) can significantly increase the enantiomeric purity of the crystallized salt, as there isn't enough resolving agent to form a salt with all of the undesired enantiomer.[9] This necessarily limits the maximum theoretical yield to the amount of resolving agent used, but it can be a powerful strategy for achieving high purity.

    • Experiment with ratios from 0.5:1 to 1.2:1 (resolving agent:racemate) to find the sweet spot for your specific system.

  • Controlled Crystallization Workflow: The rate of crystal growth and the final particle size distribution are critical for obtaining a high yield of pure material. This workflow helps systematically optimize the process.


// Nodes start [label="Low Yield Problem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoich [label="Optimize Stoichiometry\n(0.5 to 1.2 eq. RA)", fillcolor="#FBBC05"]; solubility_study [label="Determine Solubility Curves\n(Desired vs. Undesired Salt)", fillcolor="#FBBC05"]; optimize_cooling [label="Optimize Cooling Profile\n(Rate, Temp. Range)", fillcolor="#FBBC05"]; seeding [label="Implement Seeding Strategy", fillcolor="#FBBC05"]; analysis [label="Analyze Solid & Mother Liquor\n(Chiral HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recycle [label="Recycle Mother Liquor", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Optimized Yield Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_stoich; check_stoich -> solubility_study [label="If still low"]; solubility_study -> optimize_cooling; optimize_cooling -> seeding; seeding -> analysis; analysis -> recycle [label="Desired enantiomer in solid"]; analysis -> finish [label="Yield & Purity OK"]; recycle -> start [label="Re-process"]; }

Workflow for Troubleshooting Low Yield.

  • Solubility Analysis: To move beyond trial-and-error, determine the solubility of both the desired and undesired diastereomeric salts in your chosen solvent at various temperatures. This allows you to design an optimal temperature profile for crystallization.[5]

Q3: The wrong enantiomer is crystallizing out. How do I fix this?

This occurs when the diastereomeric salt of the undesired enantiomer is less soluble than the desired one in your chosen solvent system.

Potential Causes:

  • Inherent Physicochemical Properties: The crystal lattice of the undesired salt is simply more stable under the current conditions.

Solutions & Protocols:

  • Change the Solvent System: This is the most straightforward approach. The relative solubilities of diastereomers can sometimes be inverted by changing the solvent.[5][10] A solvent that interacts differently with the two diastereomers through hydrogen bonding or other intermolecular forces might favor the crystallization of the other salt. Conduct the solvent screening protocol described in Q1.

  • Isolate from the Mother Liquor: If the undesired salt crystallizes, the mother liquor will be enriched in the desired enantiomer.

    • Protocol: Isolation from Mother Liquor

      • Perform the crystallization to remove the bulk of the undesired enantiomer as a solid.

      • Filter the mixture and collect the mother liquor.

      • Evaporate the solvent from the mother liquor.

      • Liberate the free acid from the resulting salt mixture (see FAQ Q4 protocol).

      • The resulting acid will be enriched in the desired enantiomer, although likely not enantiopure. This enriched material can be subjected to another resolution step to achieve higher purity.

  • Use the Other Enantiomer of the Resolving Agent: If you are using (R)-1-Methyl-1-p-tolyl-ethylamine and the (S)-acid salt is precipitating, switching to (S)-1-Methyl-1-p-tolyl-ethylamine will cause the (R)-acid salt to precipitate, as it will have the same physicochemical properties as the original (S)-acid salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 1-Methyl-1-p-tolyl-ethylamine to my racemic acid?

While a 1:1 stoichiometric ratio seems logical, the optimal ratio is an empirical parameter that must be determined for each system.[5][11]

  • Starting Point: Begin with a 1:1 molar ratio.

  • For Higher Purity: Often, using a substoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) relative to the racemate results in a diastereomeric salt of higher purity.[9] The trade-off is a lower theoretical maximum yield in a single step.

  • For Higher Yield: A slight excess of the resolving agent (e.g., 1.05-1.1 equivalents) might be necessary to drive the salt formation to completion, but this can risk reducing the purity of the precipitate.

The relationship between these key parameters can be visualized as follows:


// Nodes Yield [label="Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity (ee%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent Choice", fillcolor="#FBBC05"]; Temp [label="Temperature Profile", fillcolor="#FBBC05"]; Stoich [label="Stoichiometry", fillcolor="#FBBC05"]; CoolRate [label="Cooling Rate", fillcolor="#FBBC05"];

// Edges Solvent -> Yield; Solvent -> Purity; Temp -> Yield; Temp -> Purity; Stoich -> Yield; Stoich -> Purity; CoolRate -> Yield; CoolRate -> Purity; }

Interdependence of Key Resolution Parameters.

Q2: How do I liberate the pure enantiomer from the crystallized diastereomeric salt?

Once you have the purified diastereomeric salt, you must break the ionic bond to isolate your target enantiomer and recover the resolving agent.

  • Protocol: Liberation of the Free Acid

    • Suspend the filtered and dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous acid (e.g., 1M HCl) with stirring until the pH of the aqueous layer is ~1-2. This protonates the amine, making it water-soluble (as the hydrochloride salt), and leaves the free carboxylic acid in its neutral form.

    • Separate the organic layer, which now contains your desired enantiomeric acid.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified enantiomeric acid.

    • The aqueous layer now contains the hydrochloride salt of 1-Methyl-1-p-tolyl-ethylamine and can be used for recovery (see Q3).

Q3: How can I recover and recycle 1-Methyl-1-p-tolyl-ethylamine for future use?

Recovering the resolving agent is crucial for making the process cost-effective and environmentally friendly.[4][12] The agent can be recovered from both the aqueous layer (from the acid liberation step) and the mother liquor.

  • Protocol: Recovery of the Resolving Agent

    • Combine the aqueous layer from the liberation step with the mother liquor from the initial crystallization.

    • Cool the combined solution in an ice bath.

    • Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >12. This deprotonates the amine hydrochloride, converting it back to the free base.

    • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., K₂CO₃).

    • Filter and remove the solvent under reduced pressure.

    • For high purity, the recovered amine can be purified by vacuum distillation before reuse.

Q4: What safety precautions should I take when working with 1-Methyl-1-p-tolyl-ethylamine?

As with all laboratory chemicals, proper safety procedures are paramount.

  • Handling: 1-Methyl-1-p-tolyl-ethylamine is a combustible liquid that can cause severe skin burns and eye damage.[13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 659.
  • Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Retrieved from [Link]

  • Faigl, F., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 659.
  • Faigl, F., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • Ishii, K., et al. (2014). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 79(19), 9037-9044.
  • Ng, W. L., & Ching, C. B. (2004). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings.
  • VPG Sensors. (2021). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Tanaka, Y. (2019).
  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
  • Black, S. (2010).
  • LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Benson, S. C., et al. (1993). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 58(18), 4747-4752.
  • Zakeri, M., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic Process Research & Development, 21(11), 1748-1755.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Reddit. (2023).
  • Tanaka, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques—A Practical Approach (3rd ed.). Wiley-VCH.
  • Tung, H.-H., et al. (2008). Crystallization-Based Separation of Enantiomers.
  • Request PDF. (n.d.). Optimization of Chiral Resolution of (+/-)
  • PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. National Institutes of Health. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Black, S. N. (2018).
  • Azov, V. A. (n.d.).
  • Google Patents. (n.d.). CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
  • Rapi, G., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920.
  • Mazzotti, M., et al. (2013). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Crystal Growth & Design, 13(8), 3462-3474.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
  • Google Patents. (n.d.). JP2949930B2 - Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine.

Sources

Navigating the Synthesis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1-p-tolyl-ethylamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the challenges encountered during the scale-up of this important synthesis. As Senior Application Scientists, we understand the critical need for robust and reproducible synthetic processes in drug development. This resource is structured to offer practical, experience-driven insights to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

I. Overview of Synthetic Routes and Core Challenges

The synthesis of 1-Methyl-1-p-tolyl-ethylamine, the free base of the target hydrochloride salt, is most commonly achieved through the reductive amination of 4-methylacetophenone.[1][2][3] Two primary methods are prevalent in this regard: the Leuckart reaction and catalytic reductive amination. While both are effective at the lab scale, significant challenges can emerge during scale-up.

Leuckart Reaction: This classical method involves the reaction of a ketone (4-methylacetophenone) with a formamide derivative (like ammonium formate or formamide itself) at high temperatures to produce the corresponding amine.[4][5] While it utilizes inexpensive reagents, scaling up the Leuckart reaction presents several difficulties, including:

  • High Temperatures: The reaction typically requires temperatures exceeding 160°C, which can be energy-intensive and pose safety risks at an industrial scale.[4][6]

  • Byproduct Formation: A significant challenge is the formation of N-formylated byproducts, which necessitates a subsequent hydrolysis step and complicates purification.[6]

  • Pressure Build-up: The reaction can generate gaseous byproducts, leading to pressure build-up in a closed system, a critical safety consideration for large reactors.[7]

  • Work-up and Purification: The crude reaction mixture is often complex, making the isolation and purification of the desired amine challenging.

Catalytic Reductive Amination: This method offers a more modern and often milder alternative, employing a metal catalyst (such as palladium, nickel, or iron) and a reducing agent (like hydrogen gas or a hydride source) to convert the ketone and an amine source (ammonia) to the desired product.[1][8][9] Challenges in scaling up this route include:

  • Catalyst Activity and Cost: The choice of catalyst is crucial for efficiency and can represent a significant cost factor in large-scale production. Catalyst deactivation can also be an issue.

  • Reaction Control: Managing the reaction exotherm and ensuring efficient mixing of reactants, especially with heterogeneous catalysts, becomes more complex in larger reactors.

  • Formation of Secondary and Tertiary Amines: Over-alkylation can lead to the formation of undesired secondary and tertiary amine byproducts, reducing the yield of the primary amine.[8]

  • Hydrogenation Safety: The use of hydrogen gas at pressure requires specialized equipment and stringent safety protocols.

This guide will provide detailed troubleshooting for both synthetic routes, helping you navigate these challenges effectively.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up experiments.

Category 1: Leuckart Reaction Troubleshooting

Q1: My yield of 1-Methyl-1-p-tolyl-ethylamine is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?

A1: Several factors can contribute to a drop in yield during the scale-up of a Leuckart reaction:

  • Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent high temperature throughout the reaction mixture. This can lead to incomplete conversion.

    • Solution: Ensure your reactor has adequate heating capacity and efficient agitation to promote uniform heat distribution. Consider using a jacketed reactor with a high-temperature heating fluid.

  • Suboptimal Reagent Ratios: The optimal molar ratio of 4-methylacetophenone to the formamide source may differ at a larger scale due to changes in mixing and reaction kinetics.

    • Solution: Re-optimize the reagent ratios at the pilot scale. A slight excess of the formamide reagent is often beneficial.

  • Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the thermal decomposition of reactants and products.[10]

    • Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times. Consider if a slightly lower temperature for a longer duration could improve the overall yield by minimizing degradation.

Q2: I am observing a significant amount of a high-boiling point impurity in my crude product after the Leuckart reaction. What is it and how can I minimize it?

A2: The most common high-boiling impurity is the N-formyl derivative of the target amine (N-(1-methyl-1-p-tolyl)ethyl)formamide).[6] This is a common byproduct of the Leuckart reaction.

  • Minimization during reaction:

    • Hydrolysis: Ensure the final work-up includes a thorough acidic or basic hydrolysis step to convert the formamide byproduct back to the desired primary amine. Refluxing with aqueous HCl or NaOH is a common practice.

  • Purification:

    • Distillation: The free base, 1-Methyl-1-p-tolyl-ethylamine, has a lower boiling point than its N-formyl derivative. Fractional distillation under reduced pressure can be an effective purification method.

    • Salt Formation: Converting the crude amine mixture to its hydrochloride salt can facilitate purification through crystallization, as the salt of the primary amine may have different solubility properties than the formylated impurity.

Q3: The pressure in my reactor is increasing more than expected during the scale-up. What is causing this and how can I control it?

A3: The Leuckart reaction can evolve gases such as carbon dioxide and ammonia, leading to pressure build-up, especially in a closed system.[7]

  • Cause: Decomposition of formamide or ammonium formate at high temperatures.

  • Control Measures:

    • Venting: Ensure your reactor is equipped with a proper pressure relief system. For larger scales, a controlled venting strategy might be necessary.

    • Gradual Heating: A slower heating ramp-up can help to control the rate of gas evolution.

    • Open System (with caution): While not always feasible or safe for large quantities, performing the reaction in a system open to a condenser and a gas scrubber can prevent pressure build-up. This requires careful consideration of reagent and product volatility.

Category 2: Catalytic Reductive Amination Troubleshooting

Q1: The catalytic activity seems to decrease significantly when I move to a larger reactor. Why is this happening?

A1: Catalyst deactivation or apparent loss of activity on scale-up can be due to several factors:

  • Poor Mixing: Inadequate agitation can lead to poor suspension of a heterogeneous catalyst, reducing its effective surface area and contact with the reactants.

    • Solution: Use a reactor with an appropriate impeller design and agitation speed to ensure the catalyst remains well-suspended.

  • Mass Transfer Limitations: The rate of reaction can become limited by the diffusion of reactants to the catalyst surface, a more pronounced issue in larger, less efficiently mixed vessels.

    • Solution: Increasing agitation speed or using a catalyst with a higher surface area can help mitigate mass transfer limitations.

  • Catalyst Poisoning: Trace impurities in the starting materials or solvent, which may have been negligible at the lab scale, can accumulate and poison the catalyst at a larger scale.

    • Solution: Ensure the purity of your 4-methylacetophenone, ammonia source, and solvent. Pre-treating the starting materials to remove potential catalyst poisons may be necessary.

Q2: I am getting a significant amount of the corresponding alcohol (1-(p-tolyl)ethanol) as a byproduct. How can I improve the selectivity towards the amine?

A2: The formation of the alcohol is a competing reduction reaction of the starting ketone.

  • Strategies to Improve Selectivity:

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the amination pathway over direct ketone reduction.

    • Catalyst Choice: Some catalysts exhibit higher selectivity for imine reduction over ketone reduction. Experiment with different catalysts (e.g., different supported palladium catalysts or nickel-based catalysts).

    • Control of Amine Concentration: Maintaining a sufficient concentration of the amine source (ammonia) can help to shift the equilibrium towards imine formation, which is then reduced to the desired amine.

Q3: The final product contains significant amounts of secondary and tertiary amines. How can I suppress their formation?

A3: The formation of secondary and tertiary amines is due to the reaction of the newly formed primary amine with the starting ketone, followed by further reduction.[8]

  • Control Measures:

    • Excess Amine Source: Using a large excess of the initial amine source (ammonia) can statistically favor the reaction of the ketone with ammonia over the product amine.

    • Gradual Addition of Ketone: Adding the 4-methylacetophenone slowly to the reaction mixture containing the catalyst and ammonia can help to maintain a low concentration of the ketone, thereby reducing the chance of it reacting with the product amine.

    • Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting ketone is consumed to prevent further side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound salt on a large scale?

A1: Crystallization is the most effective method for purifying the hydrochloride salt at scale. After the synthesis of the free base and its initial purification (e.g., by distillation), the base is dissolved in a suitable solvent (such as isopropanol, ethanol, or ethyl acetate) and treated with hydrochloric acid (either as a gas or a solution in an appropriate solvent).[11] The hydrochloride salt will then precipitate out of the solution.

  • Key considerations for scale-up crystallization:

    • Solvent Selection: The choice of solvent is critical to ensure good recovery and high purity. The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt.

    • Cooling Rate: A controlled cooling rate is essential for obtaining crystals of a desired size and purity. Rapid cooling can lead to the trapping of impurities.

    • Agitation: Proper agitation during crystallization is necessary to ensure homogeneity and prevent the formation of large agglomerates.

Q2: Are there any specific safety precautions I should take when scaling up this synthesis?

A2: Yes, several safety precautions are crucial:

  • Leuckart Reaction:

    • Pressure Management: As mentioned, be prepared for gas evolution and potential pressure build-up. Use a reactor with appropriate pressure relief systems.

    • High Temperatures: Handle high-temperature reactions with extreme care. Ensure proper insulation and personal protective equipment (PPE).

  • Catalytic Reductive Amination:

    • Hydrogen Handling: If using hydrogen gas, ensure the use of a properly designed and maintained hydrogenation reactor. Follow all safety protocols for handling flammable gases under pressure.

    • Pyrophoric Catalysts: Some catalysts (e.g., Raney Nickel) can be pyrophoric. Handle them under an inert atmosphere and follow the supplier's safety recommendations.

  • General:

    • Amine Handling: 1-Methyl-1-p-tolyl-ethylamine is a corrosive and potentially toxic substance. Handle it in a well-ventilated area and use appropriate PPE.

    • Exothermic Reactions: Both synthetic routes can be exothermic. Ensure your reactor has an adequate cooling system to control the reaction temperature.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity and quantifying any impurities.

  • Gas Chromatography (GC): Useful for analyzing the free base and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any structural isomers or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

IV. Experimental Protocols and Data

Protocol 1: Leuckart Synthesis of 1-Methyl-1-p-tolyl-ethylamine

Materials:

ReagentMolar Mass ( g/mol )Amount (molar equivalents)
4-Methylacetophenone134.181.0
Ammonium Formate63.063.0 - 5.0

Procedure:

  • Charge a suitable reactor with 4-methylacetophenone and ammonium formate.

  • Heat the mixture under vigorous stirring to 160-180°C.

  • Maintain this temperature for 6-12 hours, monitoring the reaction progress by GC or TLC.

  • Cool the reaction mixture to room temperature.

  • Add a 10% aqueous solution of sodium hydroxide to the mixture until it is strongly basic (pH > 12).

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude free base.

  • Purify the crude product by vacuum distillation.

Protocol 2: Catalytic Reductive Amination

Materials:

ReagentMolar Mass ( g/mol )Amount (molar equivalents)
4-Methylacetophenone134.181.0
Ammonia17.035.0 - 10.0 (in a suitable solvent like methanol)
Palladium on Carbon (5% Pd/C)-1-5 mol%
Hydrogen Gas2.02As required (pressure)

Procedure:

  • Charge a hydrogenation reactor with 4-methylacetophenone, the ammonia solution, and the Pd/C catalyst.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by sampling and analyzing the reaction mixture.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by vacuum distillation.

Protocol 3: Hydrochloride Salt Formation
  • Dissolve the purified 1-Methyl-1-p-tolyl-ethylamine free base in a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • Continue the addition until the solution is acidic.

  • Cool the mixture to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent.

  • Dry the solid under vacuum to obtain pure this compound.

V. Visualizing the Process

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_leuckart Leuckart Reaction cluster_catalytic Catalytic Reductive Amination cluster_intermediate Intermediate cluster_final Final Product start 4-Methylacetophenone leuckart Ammonium Formate High Temperature start->leuckart Route 1 catalytic Ammonia, H2 Pd/C Catalyst start->catalytic Route 2 intermediate 1-Methyl-1-p-tolyl-ethylamine (Free Base) leuckart->intermediate catalytic->intermediate final 1-Methyl-1-p-tolyl-ethylamine Hydrochloride intermediate->final HCl

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions start Problem Identified (e.g., Low Yield, Impurities) check_params Review Reaction Parameters Temperature Pressure Reagent Stoichiometry Agitation start->check_params check_materials Analyze Starting Materials & Solvents Purity Water Content start->check_materials is_mixing Is mixing adequate? check_params->is_mixing is_purity Are materials pure? check_materials->is_purity is_temp Is temperature optimal? is_mixing->is_temp adjust_mixing Optimize Agitation (Speed, Impeller) is_mixing->adjust_mixing No is_temp->is_purity adjust_temp Adjust Temperature Profile is_temp->adjust_temp No purify_materials Purify/Source Higher Grade Materials is_purity->purify_materials No end Problem Resolved is_purity->end Yes adjust_mixing->end adjust_temp->end purify_materials->end

Caption: A systematic workflow for troubleshooting synthesis scale-up challenges.

VI. References

  • Wikipedia. Reductive amination. [Link][1]

  • Chemistry LibreTexts. Reductive Amination. [Link][2]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link][3]

  • PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link][12]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][8]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link][13]

  • PubMed Central. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. [Link][14]

  • Erowid. The Leuckart Reaction. [Link][15]

  • OSTI.GOV. Amine plant troubleshooting and optimization. [Link][16]

  • Scribd. Troubleshooting of Amine Regn. [Link][17]

  • ResearchGate. Troubleshooting amine plants. [Link][18]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link][19]

  • ResearchGate. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link][20]

  • Systematic Reviews in Pharmacy. Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [Link][21]

  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link][7]

  • ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link][22]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds. [Link][23]

  • ResearchGate. The Leuckart Reaction. [Link][24]

  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link][9]

  • Wikipedia. Leuckart reaction. [Link][4]

  • Organic Syntheses. Methylamine Hydrochloride. [Link][25]

  • UFDC. THE MECHANISM OF THE LEUCKART REACTION. [Link][26]

  • Royal Society of Chemistry. Supporting Information. [Link][27]

  • Google Patents. Crystallisation of thiamine hydrochloride. [11]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link][5]

  • Semantic Scholar. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link][28]

  • ResearchGate. Large-scale reductive amination and synthesis applications. [Link][29]

  • Royal Society of Chemistry. Supporting Information - Contents. [Link][30]

  • Google Patents. Method for the synthesis of substituted formylamines and substituted amines. [10]

Sources

"racemization issues with 1-Methyl-1-p-tolyl-ethylamine and how to prevent them"

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center for 1-Methyl-1-p-tolyl-ethylamine. As a Senior Application Scientist, I have compiled this in-depth guide to address the critical issue of racemization for this valuable chiral building block. Maintaining the enantiomeric purity of 1-Methyl-1-p-tolyl-ethylamine is paramount for its successful application in pharmaceutical and fine chemical synthesis.[1] This guide provides a series of troubleshooting protocols and frequently asked questions to help you navigate the challenges of working with this and other chiral benzylic amines.

Part 1: Understanding the Root Cause: The Mechanism of Racemization

Before delving into preventative measures, it is crucial to understand the chemical basis of racemization in 1-Methyl-1-p-tolyl-ethylamine. The key lies in the lability of the proton at the chiral center, which is benzylic and therefore susceptible to abstraction.

Question: What is the primary mechanism of racemization for 1-Methyl-1-p-tolyl-ethylamine?

Answer: The primary mechanism of racemization for 1-Methyl-1-p-tolyl-ethylamine, a chiral benzylic amine, is through the formation of a planar, achiral intermediate. This can occur via two main pathways, both of which are facilitated by the presence of acidic or basic conditions and elevated temperatures.

  • Base-Catalyzed Racemization: In the presence of a base, the proton at the chiral carbon (the carbon attached to the amino group and the p-tolyl group) can be abstracted. This results in the formation of a resonance-stabilized carbanion. The p-tolyl group helps to delocalize the negative charge, making this proton more acidic than a typical alkyl proton. The resulting carbanion is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, a racemic mixture.

  • Acid-Catalyzed Racemization: Under acidic conditions, the amino group is protonated to form an ammonium salt. While this generally stabilizes the chiral center, under forcing conditions (e.g., high temperatures), elimination-addition or substitution reactions proceeding through a carbocation intermediate can lead to racemization. The formation of a planar carbocation at the chiral center results in the loss of stereochemical information.

Caption: Base-catalyzed racemization of 1-Methyl-1-p-tolyl-ethylamine.

Part 2: Proactive Prevention of Racemization During Synthesis and Workup

The most effective strategy to combat racemization is to prevent it from occurring in the first place. This section provides guidance on experimental design and execution to maintain the enantiomeric integrity of your material.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing (R)-1-Methyl-1-p-tolyl-ethylamine via reductive amination of p-methylacetophenone. What are the critical parameters to control to avoid racemization?

A1: Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. To minimize racemization, consider the following:

  • Choice of Reducing Agent: Opt for mild and highly stereoselective reducing agents. Hydride sources that can participate in transfer hydrogenation with a chiral catalyst are often preferred.

  • Catalyst Selection: The choice of chiral catalyst is paramount. Rhodium and Iridium complexes with chiral phosphine ligands have shown great success in the asymmetric hydrogenation of imines.[2][3] Biocatalytic approaches using transaminases or imine reductases (IREDs) can also offer excellent enantioselectivity under mild conditions.[4][5][6]

  • Reaction Temperature: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of side reactions and potential for background racemization.

  • pH Control: Maintain the reaction mixture at a neutral or slightly acidic pH during the imine formation step. Strongly basic or acidic conditions can promote racemization of the intermediate imine.

Q2: During the aqueous workup of my reaction mixture containing enantiomerically enriched 1-Methyl-1-p-tolyl-ethylamine, I am observing a decrease in enantiomeric excess (ee). What could be the cause and how can I prevent it?

A2: Loss of enantiomeric purity during workup is a common issue, often due to exposure to harsh pH conditions.

  • Avoid Strong Bases: During extraction, avoid using strong bases like sodium hydroxide or potassium hydroxide to deprotonate the ammonium salt and liberate the free amine, especially if prolonged contact times or elevated temperatures are involved. A milder base such as sodium bicarbonate or potassium carbonate is preferable.

  • Minimize Contact Time: Perform the extraction and phase separation as quickly as possible. The longer the chiral amine is in contact with an aqueous basic solution, the greater the risk of racemization.

  • Temperature Control: Conduct the workup at room temperature or below. If possible, use a jacketed funnel with coolant circulation.

  • Solvent Choice: Use a non-polar organic solvent for extraction (e.g., toluene, diethyl ether, or methyl tert-butyl ether) to efficiently remove the amine from the aqueous phase.

Troubleshooting Guide: Synthesis and Workup
Observed Issue Potential Cause Recommended Action
Low ee of the final product after asymmetric synthesis.1. Suboptimal chiral catalyst or ligand. 2. Racemization of the starting material or intermediate imine. 3. High reaction temperature.1. Screen a variety of chiral catalysts and ligands. 2. Ensure the enantiomeric purity of starting materials and maintain neutral pH during imine formation. 3. Lower the reaction temperature and monitor the reaction progress closely.
Decrease in ee after aqueous workup.1. Use of strong base for neutralization/extraction. 2. Prolonged exposure to basic conditions. 3. Elevated temperature during workup.1. Use a milder base (e.g., NaHCO₃, K₂CO₃). 2. Minimize the time the amine is in the basic aqueous phase. 3. Perform the workup at or below room temperature.
Inconsistent ee values between batches.1. Variations in reaction time, temperature, or reagent stoichiometry. 2. Inconsistent workup procedures.1. Standardize all reaction parameters and document them meticulously. 2. Develop a detailed and consistent workup protocol.

Part 3: Maintaining Enantiomeric Purity During Purification and Storage

Even after a successful synthesis and workup, the risk of racemization is not entirely eliminated. The purification and storage conditions can significantly impact the final enantiomeric purity of 1-Methyl-1-p-tolyl-ethylamine.

Frequently Asked Questions (FAQs)

Q3: Is distillation a suitable method for purifying 1-Methyl-1-p-tolyl-ethylamine without causing racemization?

A3: While distillation is a common purification technique, it must be approached with caution for thermally sensitive chiral compounds. The high temperatures required for distillation can induce racemization. If distillation is necessary, it should be performed under reduced pressure to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. It is crucial to determine the thermal stability of your compound before attempting distillation on a large scale.

Q4: I am purifying my chiral amine using column chromatography. What precautions should I take to prevent racemization on the column?

A4: Column chromatography can be a source of racemization if not performed correctly.

  • Choice of Stationary Phase: Standard silica gel is acidic and can promote racemization. It is highly recommended to use deactivated silica gel. This can be achieved by treating the silica gel with a solution of triethylamine in the eluent before packing the column. Alternatively, basic alumina can be used as the stationary phase.

  • Solvent System: Avoid highly polar or protic solvents that can facilitate proton exchange. A mixture of a non-polar solvent (e.g., heptane or toluene) and a moderately polar aprotic solvent (e.g., ethyl acetate or diethyl ether) is often a good choice. Adding a small amount of a volatile amine like triethylamine (0.1-1%) to the eluent can help to suppress racemization on the column.

  • Loading and Elution: Load the sample onto the column in a concentrated solution to minimize band broadening. Elute the compound as quickly as possible without sacrificing resolution.

Q5: What are the best practices for storing enantiomerically pure 1-Methyl-1-p-tolyl-ethylamine to prevent degradation and racemization over time?

A5: Proper storage is critical for maintaining the long-term stability and enantiomeric purity of your compound.

  • Temperature: Store the compound at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: 1-Methyl-1-p-tolyl-ethylamine is sensitive to air and moisture.[7] It should be stored under an inert atmosphere, such as nitrogen or argon.

  • Container: Use a well-sealed amber glass vial or bottle to protect the compound from light and air.

  • Purity: Ensure the compound is free from acidic or basic impurities before long-term storage, as these can catalyze racemization even at low temperatures.

Troubleshooting Guide: Purification and Storage
Observed Issue Potential Cause Recommended Action
Decreased ee after distillation.1. High distillation temperature. 2. Prolonged heating.1. Perform distillation under high vacuum to lower the boiling point. 2. Use a short-path distillation apparatus.
Racemization during column chromatography.1. Acidic stationary phase (silica gel). 2. Inappropriate solvent system.1. Use deactivated silica gel or basic alumina. 2. Add a small amount of triethylamine to the eluent.
Loss of enantiomeric purity during storage.1. Storage at ambient temperature. 2. Exposure to air, moisture, or light. 3. Presence of acidic or basic impurities.1. Store at low temperatures (2-8 °C or -20 °C). 2. Store under an inert atmosphere in a sealed, amber container. 3. Ensure the compound is highly pure before storage.

Part 4: Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is essential to assess the success of your synthesis and the stability of your compound.

Question: What are the recommended analytical methods for determining the enantiomeric excess of 1-Methyl-1-p-tolyl-ethylamine?

Answer: The most common and reliable method for determining the enantiomeric excess of chiral amines is chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10]

  • Chiral Stationary Phases (CSPs): A variety of chiral columns are commercially available that can separate the enantiomers of 1-Methyl-1-p-tolyl-ethylamine. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often effective.

  • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable for 1-Methyl-1-p-tolyl-ethylamine due to the presence of the aromatic ring.

Alternative Method: NMR Spectroscopy with a Chiral Derivatizing Agent

In the absence of a chiral HPLC setup, you can determine the ee using Nuclear Magnetic Resonance (NMR) spectroscopy by derivatizing the amine with a chiral agent to form diastereomers.

  • React the amine with a chiral acid chloride or anhydride (e.g., Mosher's acid chloride) to form diastereomeric amides.

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

  • Integrate the signals corresponding to the two diastereomers. The ratio of the integrals will be equal to the enantiomeric ratio of the original amine.

Caption: Workflow for determining the enantiomeric excess.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Workup of a Reaction Mixture Containing 1-Methyl-1-p-tolyl-ethylamine with Minimal Racemization
  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reducing agents or reactive species.

  • pH Adjustment (if necessary): If the reaction was performed under acidic conditions, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the aqueous phase is between 7.5 and 8.5. Monitor the pH closely with a calibrated pH meter. Avoid over-basification.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., methyl tert-butyl ether or toluene).

  • Washing: Combine the organic extracts and wash them once with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure at a bath temperature not exceeding 30-35 °C.

  • Analysis: Immediately analyze a small aliquot of the crude product by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Deactivation of Silica Gel for Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., 9:1 heptane/ethyl acetate).

  • Triethylamine Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

  • Stirring: Stir the slurry for 30 minutes to ensure thorough mixing and deactivation of the acidic sites on the silica gel.

  • Column Packing: Pack the column with the deactivated silica gel slurry as you would normally.

  • Equilibration: Equilibrate the packed column with the eluent containing 1% triethylamine before loading the sample.

References

  • ChemRxiv. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Organic Chemistry Frontiers. (n.d.). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. [Link]

  • Google Patents. (n.d.). Method for purifying optically active 1-phenyl-2-(p-tolyl) ethylamine.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • National Center for Biotechnology Information. (n.d.). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. [Link]

  • ResearchGate. (n.d.). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

  • MDPI. (n.d.). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Umpolung Reactions of Imines. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. [Link]

  • ResearchGate. (n.d.). Selective Triisopropylsilylation of α-Amino Acids: Protection without Racemization. [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-(p-tolyl)ethanamine. [Link]

  • National Center for Biotechnology Information. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]

  • UniTo. (n.d.). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. [Link]

  • University of Groningen. (n.d.). Asymmetric Imine Isomerisation in the Enantioselective Synthesis of Chiral Amines from Prochiral Ketones. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Organic Syntheses. (n.d.). Triazene, 1-methyl-3-p-tolyl. [Link]

  • National Center for Biotechnology Information. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Google Patents. (n.d.). The synthetic method of (R)-1-(4-methylphenyl) ethylamine.

Sources

Technical Support Center: Crystallization of 1-Methyl-1-p-tolyl-ethylamine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the diastereomeric salt resolution of 1-Methyl-1-p-tolyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a foundational understanding of the principles governing this powerful chiral separation technique.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution via diastereomeric salt crystallization?

A: Chiral resolution by diastereomeric salt crystallization is a classical and robust method for separating enantiomers.[1] The process hinges on the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure acid or base, known as a resolving agent.[2] This acid-base reaction forms a pair of diastereomeric salts.[3][4] Unlike the original enantiomers, which have identical physical properties in an achiral environment, these newly formed diastereomers possess different physical characteristics, most critically, different solubilities in a given solvent.[4][5][6] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, while the more soluble one remains in the mother liquor, enabling their physical separation.[1][2]

Q2: How should I select a chiral resolving agent for 1-Methyl-1-p-tolyl-ethylamine?

A: 1-Methyl-1-p-tolyl-ethylamine is a primary amine, making enantiomerically pure chiral acids the appropriate choice for resolving agents. The selection is a critical step and often requires empirical screening.[7] Key considerations include:

  • Acid Strength (pKa): For effective salt formation, there should be a significant pKa difference (ideally ≥ 2 pKa units) between the amine and the acidic resolving agent.[5]

  • Structural Rigidity: Resolving agents with rigid structures often form more well-defined and stable crystal lattices, leading to better discrimination between the diastereomers.

  • Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale.[2]

  • Formation of Crystalline Salts: The primary requirement is that the agent forms a crystalline salt that is not an oil or an intractable solid.

A screening of common, effective resolving agents is the most practical approach.

Resolving Agent Type Key Characteristics
L- or D-Tartaric Acid Dicarboxylic AcidWidely used, cost-effective, and available as both enantiomers.[1][3][7]
(+)- or (-)-Di-p-toluoyl-D-tartaric Acid (DPTTA) Tartaric Acid DerivativeOften forms highly crystalline salts and provides excellent resolution.[8]
(S)- or (R)-Mandelic Acid α-Hydroxy AcidFrequently provides high enantiomeric excess in a single crystallization.[1][6][7]
(1S)- or (1R)-(+)-10-Camphorsulfonic Acid Sulfonic AcidA strong acid, particularly effective for resolving less basic amines.[1][3][7]
Q3: Why is solvent selection so critical for a successful resolution?

A: The solvent is arguably the most critical variable as it directly dictates the solubility of the two diastereomeric salts.[2] An ideal solvent system will maximize the solubility difference between the desired and undesired diastereomers, which is the very basis of the separation.[2] The solvent also influences nucleation and crystal growth kinetics, as well as the crystal habit (shape and size), which affects filtration and washing efficiency.[2] Alcoholic solvents are often good starting points for amine resolutions as they can act as hydrogen-bond donors, potentially increasing the rate of racemization if a dynamic resolution is desired.[9] A systematic screening of solvents with varying polarities and functionalities is essential for process optimization.[10]

Q4: How do I determine the enantiomeric excess (ee) of my resolved amine?

A: After liberating the free amine from the crystallized diastereomeric salt, you must quantify its enantiomeric purity. Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining ee.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid), it's possible to induce a chemical shift difference between the enantiomers, allowing for integration and ee calculation.[12]

  • Fluorescence-Based Assays: High-throughput methods using fluorescent probes can determine ee with high sensitivity and are suitable for screening many samples.[13][14]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-Methyl-1-p-tolyl-ethylamine diastereomeric salts.

Issue 1: No Crystallization Occurs

You've mixed the racemic amine and the resolving agent, but the solution remains clear, even after cooling.

Causality & Logic: Crystal formation requires the solution to be supersaturated with respect to the less soluble diastereomeric salt. If no crystals form, the system has not reached the necessary level of supersaturation, or the nucleation process is inhibited.[15]

Troubleshooting Steps:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the salts.[2][10]

  • Solvent Screening: The diastereomeric salts may be too soluble in the chosen solvent.[10] Screen for a less polar or a different class of solvent where solubility is lower.

  • Anti-Solvent Addition: Induce precipitation by slowly adding an "anti-solvent"—a solvent in which the salts are poorly soluble but which is miscible with the primary solvent (e.g., adding heptane to an isopropanol solution).[2][10]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal to the supersaturated solution. This bypasses the energy barrier for primary nucleation and promotes controlled crystal growth.[8]

  • Check Purity of Starting Materials: Impurities from the synthesis of the racemic amine or in the resolving agent can act as nucleation inhibitors.[2][15][16] Consider purifying the starting materials if this is a recurring issue.

Troubleshooting_No_Crystals start Issue: No Crystallization q1 Is the solution visibly concentrated? start->q1 a1_yes Increase Concentration (Evaporate Solvent) q1->a1_yes No q2 Have you tried different solvents? q1->q2 Yes a1_yes->q2 a2_yes Perform Solvent Screen (Vary Polarity) q2->a2_yes No q3 Can you introduce an anti-solvent? q2->q3 Yes a2_yes->q3 a3_yes Slowly Add Anti-Solvent to Reduce Solubility q3->a3_yes Yes q4 Do you have seed crystals? q3->q4 No a3_yes->q4 a4_yes Seed the Solution q4->a4_yes Yes end_node Re-evaluate Purity of Starting Materials q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for lack of crystallization.
Issue 2: The Salt "Oils Out" or Forms an Amorphous Precipitate

Instead of crystalline solids, a viscous oil or a non-crystalline solid crashes out of the solution upon cooling or anti-solvent addition.

Causality & Logic: Oiling out occurs when the generation of supersaturation is too rapid, exceeding the metastable zone width and leading to liquid-liquid phase separation instead of nucleation.[10][15] The system favors the formation of a disordered, solvated phase over an ordered crystal lattice.

Troubleshooting Steps:

  • Reduce Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate significantly. A slow, controlled ramp allows molecules sufficient time to orient into a crystal lattice.[10][17]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the point of maximum agitation to avoid localized high supersaturation.

  • Increase Temperature: Dissolve the oil by heating the solution, then attempt to crystallize again with a much slower cooling profile. Seeding the solution at a temperature just below saturation can be highly effective.[10]

  • Modify the Solvent System: Use a solvent mixture to fine-tune the solvating properties. A slightly better solvent can sometimes prevent oiling by keeping the salt in solution long enough for orderly crystallization to occur.[10]

  • Higher Dilution: Start the crystallization from a more dilute solution. This will require removing more solvent or a larger temperature drop but can provide a wider metastable zone to work within.

Issue 3: The Yield of the Desired Diastereomeric Salt is Low

Crystals form, but the isolated mass is significantly less than the theoretical 50%.

Causality & Logic: Low yield can be attributed to several factors: the solubilities of the two diastereomers are too similar, the crystallization process did not reach equilibrium, or the chosen stoichiometry is suboptimal.[2][18]

Troubleshooting Steps:

  • Optimize Stoichiometry: While a 1.0 equivalent of resolving agent is a standard starting point, the phase diagram of the system can be complex.[19] Experiment with using 0.5 to 1.0 equivalents of the resolving agent. Using a sub-stoichiometric amount can sometimes increase the purity of the precipitated salt, which can then be optimized for yield.[8][20]

  • Extend Crystallization Time: Allow the crystallization to proceed for a longer period (e.g., 12-24 hours) at the final temperature to ensure the system has reached thermodynamic equilibrium.[2]

  • Optimize Final Temperature: Ensure the final cooling temperature is low enough to minimize the solubility of the desired salt, but not so low that it causes the undesired diastereomer to precipitate. A solubility study at different temperatures can be invaluable.

  • Re-evaluate Solvent: The solubility difference between the diastereomers may be insufficient in the current solvent. A different solvent could dramatically improve the separation factor and thus the yield.[2]

Issue 4: The Enantiomeric Excess (ee) of the Crystallized Salt is Poor

You successfully crystallized a salt, but after liberating the amine, the ee is low.

Causality & Logic: Low ee indicates that the solid phase is not composed purely of the less soluble diastereomer. This is typically due to co-crystallization, where the solubilities of the two diastereomers are too similar under the chosen conditions.[15] It can also be caused by the formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice.[21]

Troubleshooting Steps:

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. This is often sufficient to upgrade the purity to >99% ee.

  • Systematic Solvent Screening: The solubility difference is highly solvent-dependent.[2] A comprehensive screen is the most powerful tool to improve ee. The goal is to find a solvent that maximizes the solubility ratio between the two diastereomers.

  • Study the Phase Diagram: For complex systems, constructing a ternary phase diagram (less soluble salt, more soluble salt, solvent) can reveal the optimal conditions for achieving high purity and yield.[22][23][24][25][26] This is an advanced but definitive approach.

  • Adjust the Cooling Profile: A very rapid cooling rate can trap the more soluble diastereomer in the crystal lattice. Employ a slower, more controlled cooling profile.[27]

Key_Parameters supersat Supersaturation outcome Crystallization Outcome (Yield, Purity, Form) supersat->outcome Drives Nucleation & Growth temp Temperature Profile temp->supersat Controls temp->outcome Controls Kinetics & Solubility solvent Solvent System solvent->supersat Influences solvent->outcome Determines Solubility Difference purity Starting Material Purity purity->outcome Affects Nucleation & Growth

Caption: Interplay of key crystallization parameters.
Experimental Protocols
Protocol 1: General Screening for Resolving Agent and Solvent

Objective: To efficiently identify a promising resolving agent and solvent combination that yields a crystalline solid.

Methodology:

  • Preparation: In an array of small vials (e.g., 24-well plate), place ~50 mg of racemic 1-Methyl-1-p-tolyl-ethylamine.

  • Solvent Addition: To each column of vials, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) to dissolve the amine.

  • Resolving Agent Addition: Prepare stock solutions of each chiral resolving agent (e.g., L-Tartaric acid, (S)-Mandelic acid, (+)-DPTTA) in a suitable solvent (like ethanol). Add 0.5 equivalents of a different resolving agent to each row of vials.

  • Observation (Room Temp): Agitate the vials and observe for any spontaneous precipitation at room temperature over 1-2 hours.

  • Observation (Cooling): If no precipitate forms, place the vials in a refrigerator (~4 °C) overnight.

  • Evaluation: Identify the conditions that produced a crystalline solid. Note the solvent, resolving agent, and approximate yield. Promising hits should be scaled up for further optimization.

Protocol 2: Standard Diastereomeric Salt Crystallization

Objective: To perform a preparative scale crystallization based on optimized conditions.

Methodology:

  • Dissolution: In an appropriately sized flask, dissolve racemic 1-Methyl-1-p-tolyl-ethylamine (1.0 eq) and the selected chiral resolving agent (0.5 - 1.0 eq) in the minimum amount of the chosen solvent with gentle heating (e.g., 50-60 °C) and stirring until a clear solution is obtained.[8]

  • Controlled Cooling: Slowly cool the solution. A programmed cooling ramp is ideal (e.g., 5-10 °C per hour). If manual, allow the solution to cool slowly to room temperature, then transfer to a refrigerator.

  • Seeding (Optional but Recommended): When the solution has cooled slightly and is visibly supersaturated, add a small seed crystal of the desired salt to encourage controlled growth.

  • Aging: Allow the mixture to stir at the final temperature (e.g., 4 °C) for several hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[8]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Liberation of the Free Amine

Objective: To recover the enantiomerically enriched amine from the purified diastereomeric salt.

Methodology:

  • Dissolution/Suspension: Suspend the dried diastereomeric salt in water. Add an immiscible organic solvent like diethyl ether or ethyl acetate.

  • Basification: While stirring vigorously, add a base (e.g., 2 M NaOH solution) dropwise until the solution is strongly basic (pH > 11).[1][8] This breaks the salt, liberating the free amine into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.[1][8]

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or another suitable method.

References
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystalliz
  • Isolation of enantiomers via diastereomer crystallis
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystalliz
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • How Do Impurities Affect Crystal Structures?. Chemistry For Everyone - YouTube.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv | Cambridge Open Engage.
  • Multicomponent Chiral Quantification with Ultraviolet Circular Dichroism Spectroscopy: Ternary and Quaternary Phase Diagrams of Levetiracetam.
  • Crystal packing and ternary phase diagram of chiral compounds..
  • Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. The Royal Society of Chemistry.
  • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Chiral resolution. Wikipedia.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization.
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • overcoming solubility issues during diastereomeric salt crystalliz
  • Diastereomeric Salt Definition - Organic Chemistry Key Term. Fiveable.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling.
  • Technical Support Center: Crystallization-Based Chiral Resolution of Hydroxy Esters. Benchchem.
  • Technical Support Center: Chiral Resolution with (R)-1-Phenylethanesulfonic Acid. Benchchem.
  • Separation of diastereomers by crystalliz
  • Chiral Resolution Screening. Onyx Scientific.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC-PapersOnLine.
  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
  • Technical Support Center: Optimizing Diastereomeric Excess with (R)-1-Phenylethanesulfonic Acid. Benchchem.
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Resolution of 1-phenyl-2-( p-tolyl)ethylamine via diastereomeric salt formation.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.
  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham.

Sources

Technical Support Center: Analytical Method Validation for 1-Methyl-1-p-tolyl-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 1-Methyl-1-p-tolyl-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the validation of analytical methods for this active pharmaceutical ingredient (API). Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful method validation project for this compound.

Q1: What is a suitable starting point for developing a reverse-phase HPLC method for this compound?

A: 1-Methyl-1-p-tolyl-ethylamine is a primary amine, making it a basic and polar compound. A successful starting point for an RP-HPLC method involves careful selection of the column and mobile phase to ensure good peak shape and retention.

  • Rationale: The primary amine group is prone to interacting with acidic residual silanols on the surface of standard silica-based C18 columns, a common cause of severe peak tailing for basic analytes.[1][2] To mitigate this, the initial method should aim to suppress silanol activity and ensure the analyte is in a single, stable ionic form.

Table 1: Recommended HPLC Starting Conditions

ParameterRecommended Starting ConditionRationale
Column C18, End-capped, 150 x 4.6 mm, 5 µmEnd-capping minimizes exposed silanols, reducing peak tailing.[2][3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterA low pH (~2.5-3.0) protonates the amine (making it positively charged) and suppresses the ionization of residual silanols, leading to improved peak symmetry.[3]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography.
Detection UV at ~220 nm or ~265 nmThe tolyl (p-methylphenyl) group provides UV absorbance. Wavelength selection should be optimized by scanning the analyte's UV spectrum.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-35 °CElevated temperature can improve efficiency and reduce mobile phase viscosity.[4]
Injection Vol. 10 µLA typical starting volume, should be adjusted based on analyte concentration.

Q2: Which validation parameters are essential according to ICH Q2(R1) for an assay of this API?

A: For an assay quantifying the purity of an API like this compound, the core validation characteristics mandated by the International Council for Harmonisation (ICH) guideline Q2(R1) are Specificity, Accuracy, Precision (Repeatability and Intermediate Precision), Linearity, and Range.[5][6][7] Robustness should also be evaluated to ensure the method's performance is unaffected by small, deliberate variations in method parameters.

Q3: How should I approach specificity and forced degradation studies for this molecule?

A: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[7] For an API, this is most effectively demonstrated through forced degradation studies.[8][9][10]

  • Rationale: These studies intentionally stress the API to generate potential degradation products.[11] A stability-indicating method must be able to separate the intact API peak from all generated degradation peaks, proving it can accurately measure the API's purity over its shelf-life.

  • Stress Conditions: Per ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[10][11] A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at a sufficient level for detection without destroying the sample.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Q4: My chromatogram shows a significant tailing peak for 1-Methyl-1-p-tolyl-ethylamine. What are the causes and how can I fix it?

A: Peak tailing is the most common issue for basic compounds like this API. It is typically caused by secondary interactions between the protonated amine and ionized silanol groups on the silica support of the HPLC column.[1][3]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.0) using an acid like TFA or formic acid. This keeps the analyte fully protonated and suppresses silanol ionization, which is the primary cause of tailing.[3]

  • Increase Buffer Concentration: If using a buffer (like phosphate), increasing its concentration (e.g., to >20 mM) can help mask the residual silanols more effectively.[3]

  • Use a Sacrificial Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be a traditional solution. The TEA preferentially interacts with the active silanol sites, improving the peak shape of the analyte.[3]

  • Change the Column: If mobile phase adjustments are insufficient, the column itself is the next variable.

    • Use a Modern, End-capped Column: Ensure you are using a high-purity, Type B silica column with robust end-capping.

    • Consider an Embedded Polar Group (EPG) Column: These columns have a polar group embedded near the base of the alkyl chain, which shields the analyte from silanol interactions.

    • Switch to a Hybrid Particle Column: Columns with hybrid organic/inorganic particles often have fewer and less acidic silanol sites, resulting in better peak shapes for bases.

Below is a decision tree to guide troubleshooting for peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes end_good Problem Resolved adjust_ph->end_good switch_column Switch to: 1. High-purity end-capped column 2. Embedded Polar Group (EPG) column 3. Hybrid particle column check_column->switch_column No check_buffer Is buffer concentration adequate (>20mM)? check_column->check_buffer Yes switch_column->end_good increase_buffer Increase buffer concentration check_buffer->increase_buffer No consider_additive Consider adding a competing base (e.g., 0.1% TEA) check_buffer->consider_additive Yes increase_buffer->end_good consider_additive->end_good end_bad Consult Column Manufacturer/ Re-evaluate Method consider_additive->end_bad

Caption: Troubleshooting Decision Tree for Peak Tailing.

Q5: My accuracy and precision results are failing. What should I investigate?

A: Failure to meet accuracy (% recovery) or precision (%RSD) criteria often points to issues with sample preparation, system stability, or integration.

  • Check System Suitability: First, confirm that the system suitability test (SST) passes.[12][13] Poor repeatability in SST injections (%RSD > 1.0%) indicates an instrument problem (e.g., pump, injector) that must be fixed before validating.[14][15]

  • Investigate Sample/Standard Preparation:

    • Solubility: Ensure the API is fully dissolved in the diluent. Using the mobile phase as the diluent is often the best practice to avoid peak distortion.

    • Volumetric Accuracy: Verify the calibration and use of all volumetric glassware and pipettes.

    • Standard Integrity: Use a well-characterized reference standard. Confirm its purity and ensure it has not degraded.

  • Review Peak Integration: Inconsistent integration is a common source of error. Ensure the integration parameters (e.g., baseline placement, peak width, threshold) are set appropriately and applied consistently across all chromatograms. Manually reintegrate if necessary, but document the rationale.

  • Assess for Adsorption: The basic nature of the amine can lead to adsorption onto glass or plastic surfaces. Consider using silanized vials if this is suspected.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for critical validation experiments.

Protocol 1: System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[12][13]

Procedure:

  • Prepare a system suitability solution containing this compound at the working concentration. For a stability-indicating method, this solution should also contain key impurities or degradation products to verify resolution.[12]

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five replicate injections of the system suitability solution.

  • Calculate the parameters listed in Table 2 from the chromatograms.

  • The system is deemed suitable for analysis only if all acceptance criteria are met.

Table 2: Typical System Suitability Acceptance Criteria (for Assay)

ParameterAcceptance CriterionRationale
Repeatability (%RSD) ≤ 1.0% for peak area and retention timeDemonstrates the precision of the injector and pump.[14]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.[1]
Theoretical Plates (N) > 2000Measures column efficiency.[15]
Resolution (Rs) > 2.0 (between analyte and closest impurity)Ensures baseline separation from potential interferents.[13]

Note: Criteria should be established based on method development data.

Protocol 2: Validation of Accuracy & Precision (Assay)

Purpose: To demonstrate the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[16]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation P1 Prepare Stock Solution of API P2 Create 3 Concentration Levels (e.g., 80%, 100%, 120% of target) P1->P2 P3 Prepare 3 Replicates at each Level (n=9 total) P2->P3 A1 Run System Suitability P3->A1 A2 Inject all 9 Samples A1->A2 A3 Calculate Concentration vs. a Reference Standard A2->A3 E1 Calculate % Recovery for each sample (Accuracy) A3->E1 E2 Calculate %RSD for each level (Repeatability) E1->E2 E3 Analyze on different day/by different analyst (Intermediate Precision) E2->E3

Caption: Workflow for Accuracy and Precision Validation.

Procedure:

  • Accuracy:

    • Prepare samples in triplicate at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target assay concentration).[16]

    • Analyze the samples against a reference standard of known purity.

    • Calculate the percent recovery for each sample. The mean recovery should be within a pre-defined limit (e.g., 98.0% to 102.0%).

  • Precision (Repeatability):

    • Use the data from the accuracy study.

    • Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level.

    • The %RSD should not exceed a pre-defined limit (e.g., ≤ 2.0%).

  • Precision (Intermediate):

    • Repeat the precision study on a different day, with a different analyst, or on a different instrument.

    • Compare the results between the different conditions to assess the method's ruggedness in a single laboratory environment. The %RSD should meet the acceptance criteria.

Section 4: References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved from Google Search.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). JEOL. Retrieved from Google Search.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from Google Search.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from Google Search.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from Google Search.

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from Google Search.

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Retrieved from Google Search.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from Google Search.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from Google Search.

  • System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from Google Search.

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from Google Search.

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. Retrieved from Google Search.

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). ResearchGate. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2014, October 7). Austin Publishing Group. Retrieved from Google Search.

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from Google Search.

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Retrieved from Google Search.

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Retrieved from Google Search.

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC - PubMed Central. Retrieved from [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Retrieved from Google Search.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Retrieved from [Link]

  • A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-3-phenylpropylamine Quantification. Benchchem. Retrieved from Google Search.

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL ASSAY METHOD FOR MEFENAMIC ACID TABLET (PONSTAN). ResearchGate. Retrieved from [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Imeglimin Hydrochloride. (2024, April 7). Zenodo. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: (S)-(-)-1-Phenylethylamine versus the Potential of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enantioselective synthesis and purification, the choice of a resolving agent is a critical decision that can dictate the efficiency, yield, and economic viability of obtaining enantiomerically pure compounds. This guide provides a detailed comparison between the widely utilized and well-documented chiral resolving agent, (S)-(-)-1-phenylethylamine, and the structurally related but less characterized compound, 1-Methyl-1-p-tolyl-ethylamine hydrochloride. While the former is a stalwart in the field with a vast body of supporting literature, the latter presents an interesting case for exploration based on its structural attributes. This analysis is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral resolution.

Understanding the Fundamentals of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation remains a cornerstone technique for the separation of enantiomers on an industrial scale. The principle lies in the reaction of a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, possess different physical properties, such as solubility. This disparity in solubility allows for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral resolving agent is cleaved to yield the enantiomerically pure target compound.

cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Isolated Salt cluster_5 Final Product RM (R)-Acid / (S)-Acid DS1 (R)-Acid-(S)-Base RM->DS1 + DS2 (S)-Acid-(S)-Base RM->DS2 + RA (S)-Base Sep Fractional Crystallization DS1->Sep DS2->Sep Different Solubilities Iso (R)-Acid-(S)-Base Sep->Iso Isolation of Less Soluble Diastereomer FP (R)-Acid Iso->FP Acidification

Figure 1: Generalized workflow for chiral resolution using a chiral base.

(S)-(-)-1-Phenylethylamine: The Industry Standard

(S)-(-)-1-Phenylethylamine is a primary chiral amine that has established itself as a go-to resolving agent for acidic racemic mixtures. Its efficacy is well-documented across a plethora of applications, and its commercial availability in high enantiomeric purity makes it an attractive choice for both laboratory-scale and industrial processes.

Mechanism of Action and Key Structural Features

The resolving power of (S)-(-)-1-phenylethylamine stems from its rigid structure and the presence of a single stereocenter. The phenyl group provides a bulky, non-polar region, while the amino group offers a site for salt formation. The specific spatial arrangement of these groups allows for distinct intermolecular interactions with the enantiomers of a racemic acid, leading to the formation of diastereomeric salts with significantly different crystal lattice energies and, consequently, solubilities.

Performance and Applications

The performance of (S)-(-)-1-phenylethylamine is highlighted in numerous studies. For instance, it has been successfully employed in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The efficiency of resolution is often high, yielding enantiomeric excesses (e.e.) upwards of 95% after a single crystallization step in many cases.

Parameter (S)-(-)-1-Phenylethylamine
Resolving Agent Type Chiral Base
Typical Substrates Racemic Carboxylic Acids, Sulfonic Acids
Reported e.e. (%) Often >95%
Key Advantages High efficiency, well-documented, commercially available
Limitations May not be effective for all substrates

This compound: A Structural Analogue with Unexplored Potential

1-Methyl-1-p-tolyl-ethylamine, also known as 4-methylphentermine, is structurally similar to 1-phenylethylamine. However, it possesses two key differences: a methyl group on the nitrogen atom (making it a secondary amine) and a methyl group on the phenyl ring at the para position. While this compound is more recognized for its pharmacological properties and is classified as a controlled substance in some jurisdictions, its potential as a chiral resolving agent warrants theoretical consideration.

Hypothetical Mechanism and Structural Considerations

The presence of a methyl group on the nitrogen in 1-Methyl-1-p-tolyl-ethylamine could introduce additional steric hindrance around the basic center. This might lead to more selective interactions with one enantiomer of a racemic acid, potentially resulting in a greater difference in the solubilities of the diastereomeric salts. The p-methyl group on the phenyl ring could also influence crystal packing through subtle electronic and steric effects.

G cluster_SPEA (S)-(-)-1-Phenylethylamine cluster_MTEA 1-Methyl-1-p-tolyl-ethylamine SPEA_structure Single stereocenter Primary amine Phenyl group SPEA_advantages Well-documented High efficiency Commercially available SPEA_structure->SPEA_advantages leads to Comparison Comparative Efficacy SPEA_advantages->Comparison Established Resolving Agent MTEA_structure Single stereocenter Secondary amine p-Tolyl group MTEA_potential Potential for enhanced selectivity Altered crystal packing Less documented MTEA_structure->MTEA_potential may lead to MTEA_potential->Comparison Hypothetical Resolving Agent

Figure 2: Structural and functional comparison.

Comparative Analysis and Experimental Design

Proposed Experimental Protocol for Chiral Resolution of Racemic Mandelic Acid
  • Preparation of the Free Base: Neutralize this compound with a suitable base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether). Dry and evaporate the solvent to obtain the pure free base.

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic mandelic acid in a suitable solvent (e.g., ethanol).

    • Add 0.5 equivalents of the prepared (S)-1-Methyl-1-p-tolyl-ethylamine free base to the solution.

    • Heat the mixture to reflux to ensure complete dissolution and salt formation.

    • Allow the solution to cool slowly to room temperature to facilitate fractional crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the isolated diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched mandelic acid.

    • Extract the mandelic acid into an organic solvent, dry, and evaporate to yield the final product.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the recovered mandelic acid using chiral HPLC or by measuring its specific rotation.

This protocol would need to be optimized for solvent choice, temperature, and stoichiometry to achieve the best results.

Conclusion

(S)-(-)-1-Phenylethylamine stands as a robust and reliable choice for the resolution of racemic acids, backed by extensive data and a long history of successful application. Its performance is predictable and highly effective for a wide range of substrates.

In contrast, this compound remains a largely unexplored candidate in the realm of chiral resolution. Its structural modifications, specifically the N-methylation and the para-tolyl group, present intriguing possibilities for altered selectivity and efficiency in diastereomeric salt formation. While its use is complicated by its legal status in some regions, a systematic investigation into its resolving capabilities could reveal a valuable new tool for challenging resolution problems. Researchers are encouraged to consider the potential of such structural analogues when established resolving agents prove suboptimal. The provided experimental outline offers a starting point for such an investigation, which could contribute valuable knowledge to the field of stereochemistry.

References

  • Title: Chiral Resolution Source: Wikipedia URL: [Link]

A Senior Application Scientist's Guide to the Chiral Resolution of Ibuprofen: A Comparative Analysis of Resolving Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. For non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, it is well-established that the therapeutic activity predominantly resides in the (S)-(+)-enantiomer, while the (R)-(-)-enantiomer is significantly less active.[1][2][3][4] Although the inactive (R)-form can undergo in-vivo conversion to the active (S)-form, the administration of the pure (S)-enantiomer (dexibuprofen) offers a superior therapeutic profile with a faster onset of action and potentially reduced side effects.[4][5] Consequently, the efficient chiral resolution of racemic ibuprofen is a critical process in the pharmaceutical industry.

This guide provides an in-depth comparison of common chiral amines used for the resolution of racemic ibuprofen via diastereomeric salt formation. We will delve into the mechanistic principles, compare the performance of different resolving agents based on experimental data, and provide detailed protocols to empower researchers and drug development professionals to make informed decisions for their specific applications.

The Principle of Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers.[6][7] The process hinges on the reaction of a racemic mixture of an acid, in this case, (R/S)-ibuprofen, with a single enantiomer of a chiral base (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomers.

(R/S)-Ibuprofen + (S)-Chiral Amine → (R)-Ibuprofen-(S)-Amine Salt + (S)-Ibuprofen-(S)-Amine Salt

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure.[6] This difference in solubility is the cornerstone of the separation; by carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. The precipitated salt can then be isolated, and the desired enantiomer of ibuprofen can be recovered by acidification.

Visualizing the Resolution Workflow

The overall process of chiral resolution through diastereomeric salt formation can be visualized as a multi-step workflow. The following diagram illustrates the key stages from the initial reaction to the recovery of the pure enantiomer.

Chiral Resolution Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Recovery racemic_ibuprofen Racemic (R/S)-Ibuprofen reaction Reaction in Solvent racemic_ibuprofen->reaction chiral_amine Chiral Resolving Amine ((S)-enantiomer) chiral_amine->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R,S) and (S,S)) in Solution reaction->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration precipitated_salt Precipitated (S,S) Salt (Less Soluble) filtration->precipitated_salt mother_liquor Mother Liquor with (R,S) Salt (More Soluble) filtration->mother_liquor Filtrate acidification_S Acidification (e.g., H2SO4) precipitated_salt->acidification_S acidification_R Acidification mother_liquor->acidification_R extraction_S Extraction & Purification acidification_S->extraction_S pure_S_ibuprofen Pure (S)-(+)-Ibuprofen extraction_S->pure_S_ibuprofen pure_R_ibuprofen Recovery of (R)-(-)-Ibuprofen (Optional) acidification_R->pure_R_ibuprofen

Caption: Workflow for the chiral resolution of ibuprofen.

Comparative Analysis of Chiral Amines

The choice of the chiral resolving agent is the most critical factor determining the efficiency of the resolution. An ideal resolving agent should be readily available, inexpensive, and form diastereomeric salts with a significant difference in solubility in a suitable solvent system. Here, we compare some of the commonly employed chiral amines for the resolution of ibuprofen.

(S)-(-)-α-Methylbenzylamine (S-MBA)

(S)-(-)-α-Methylbenzylamine, also known as (S)-(-)-1-phenylethylamine, is one of the most widely used and well-documented resolving agents for ibuprofen.[1][6][8][9]

Mechanism and Performance: When racemic ibuprofen is reacted with S-MBA, it forms two diastereomeric salts: (R)-ibuprofen-(S)-MBA and (S)-ibuprofen-(S)-MBA. In many solvent systems, the (S,S) salt is significantly less soluble than the (R,S) salt, allowing for its selective precipitation.[1] The efficiency of this resolution is highly dependent on the solvent, temperature, and the presence of additives.

Experimental Insights:

  • Solvent Selection: The choice of solvent is crucial. Ethyl acetate has been identified as an optimal solvent, providing a high yield of the diastereomeric salt due to its low dissolving power for the salts, which facilitates supersaturation and crystallization.[6]

  • Role of Additives: The addition of a non-chiral base like potassium hydroxide (KOH) can enhance the formation of diastereomeric salts by increasing the solubility of both ibuprofen and S-MBA in aqueous media.[6][10] An optimal ratio of racemic ibuprofen to S-MBA to KOH has been reported as 1:0.5:0.5.[6]

  • Temperature Control: Cooling crystallization is a common technique, with a temperature range of 70°C down to 25°C providing a good driving force for crystallization without causing excessive solubility or secondary nucleation.[6]

(+)-(R)-α-Methylbenzylamine (R-MBA)

The enantiomer, (R)-(+)-α-methylbenzylamine, can also be used for the resolution of ibuprofen. In this case, the less soluble salt formed is typically the (R)-ibuprofen-(R)-MBA diastereomer.[11] This allows for the isolation of the (R)-enantiomer from the precipitate, with the desired (S)-enantiomer remaining in the mother liquor.

Performance Considerations: The choice between S-MBA and R-MBA often depends on which enantiomer is desired in the solid phase and the overall process economics, including the potential for racemization and recycling of the undesired enantiomer.

Cinchonidine

While less commonly cited for ibuprofen resolution compared to phenylethylamine derivatives, alkaloids like cinchonidine have been successfully used for the resolution of other profens, such as ketoprofen.[12] The principle remains the same: the formation of diastereomeric salts with differing solubilities.

Potential Advantages:

  • Rigid Structure: The rigid, complex structure of cinchonidine can lead to more pronounced differences in the crystal packing of the diastereomeric salts, potentially resulting in greater solubility differentials and more efficient separation.

  • Alternative Selectivity: In cases where phenylethylamine derivatives provide poor resolution, cinchonidine can offer an alternative with different selectivity.

Data Summary of Chiral Amine Performance

Resolving AgentTarget Enantiomer in PrecipitateTypical Solvent(s)Key FindingsReported Yield/Purity
(S)-(-)-α-Methylbenzylamine (S-MBA) (S)-(+)-IbuprofenEthyl Acetate, Methanol/WaterHigh diastereomeric excess and yield are achievable.[6] Process can be optimized with additives like KOH.[6][10]Yield: up to 71% (diastereomeric salt); Diastereomeric Excess (%de): up to 80%.[6]
(+)-(R)-α-Methylbenzylamine (R-MBA) (R)-(-)-IbuprofenNot specified in detailAllows for the isolation of the (R)-enantiomer.[11]Overall yield of 2.4% with >99.97% purity for (R)-ibuprofen after repeated recrystallizations.[11]
Cinchonidine (S)-(+)-Ketoprofen (by analogy)Aliphatic Ester/Alkyl AlcoholEffective for resolving related profens.[12] The rigid structure may offer high selectivity.Data for ibuprofen is not readily available, but high purity is achieved for ketoprofen.[12]

Experimental Protocol: Resolution of Ibuprofen using (S)-(-)-α-Methylbenzylamine

This protocol is a representative example of how to perform the chiral resolution of ibuprofen.

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-α-Methylbenzylamine (S-MBA)

  • Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • 2M Sulfuric Acid (H₂SO₄)

  • Methyl-t-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and filtration equipment

Procedure:

  • Salt Formation:

    • In a flask, dissolve racemic ibuprofen and an equimolar amount of KOH in a minimal amount of water with gentle heating.

    • Slowly add 0.5 molar equivalents of S-MBA to the heated solution.

    • A precipitate of the (S,S)-diastereomeric salt should form. Continue heating for approximately 30 minutes to ensure complete reaction.

  • Crystallization and Isolation:

    • Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected solid from a suitable solvent like isopropanol.[4]

  • Recovery of (S)-(+)-Ibuprofen:

    • Suspend the purified diastereomeric salt in water and add 2M H₂SO₄ until the solution is acidic. This will protonate the ibuprofen and dissolve the S-MBA.

    • Extract the aqueous layer multiple times with MTBE.

    • Combine the organic extracts, wash with water and then with a saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.

  • Analysis:

    • Determine the enantiomeric purity of the final product using chiral High-Performance Liquid Chromatography (HPLC).[2][13][14]

The Causality Behind Experimental Choices: A Deeper Look

The success of a diastereomeric resolution is a delicate interplay of thermodynamics and kinetics.

Thermodynamic vs Kinetic Control cluster_0 Reaction Conditions cluster_1 Controlling Factors cluster_2 Outcome conditions Solvent, Temperature, Time, Additives thermodynamic Thermodynamic Control (Favors most stable product) conditions->thermodynamic Longer reaction times, higher temperatures kinetic Kinetic Control (Favors fastest-forming product) conditions->kinetic Shorter reaction times, lower temperatures outcome Yield and Purity of Diastereomeric Salt thermodynamic->outcome kinetic->outcome

Caption: Influence of reaction conditions on resolution outcome.

  • Thermodynamic Control: This regime is favored by longer reaction times and higher temperatures, allowing the system to reach equilibrium.[15] The product distribution will reflect the relative thermodynamic stability of the diastereomeric salts. The goal is to find a system where the desired diastereomer is significantly more stable and thus, less soluble.

  • Kinetic Control: Under shorter reaction times and lower temperatures, the product that forms faster will predominate.[15] This can sometimes be exploited if the desired diastereomer crystallizes more rapidly, even if it is not the most thermodynamically stable.

The choice of solvent is paramount as it influences the solubility of both diastereomeric salts. A good solvent will have a large difference in solubility for the two diastereomers at a given temperature, maximizing the yield and purity of the precipitated salt.

Conclusion

The chiral resolution of ibuprofen via diastereomeric salt formation with chiral amines is a robust and scalable method. (S)-(-)-α-Methylbenzylamine stands out as a highly effective and well-studied resolving agent, with established protocols for achieving high yields and enantiomeric purity. The performance of any chiral amine is intrinsically linked to the careful optimization of experimental parameters such as solvent, temperature, and additives. A thorough understanding of the underlying principles of diastereomeric salt formation and crystallization is essential for developing an efficient and economical resolution process. For challenging separations, exploring alternative resolving agents like cinchonidine may provide a viable path to obtaining the desired enantiomerically pure ibuprofen.

References

  • Lee, H. L., Hung, Y. L., Amin, A., Pratama, D. E., & Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1946–1957. [Link]

  • Molnár, P., Bombicz, P., Varga, C., Bereczki, L., Székely, E., Pokol, G., Fogassy, E., & Simándi, B. (2009). Influence of Benzylamine on the Resolution of Ibuprofen With (+)-(R)-phenylethylamine via Supercritical Fluid Extraction. Chirality, 21(6), 628-36. [Link]

  • Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.). [Link]

  • McCullagh, J. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. Journal of Chemical Education. [Link]

  • McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. Journal of Chemical Education, 85(7), 941. [Link]

  • Liang, X., Wu, J., Wang, J., & Wang, M. (1997). [The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography]. Se Pu, 15(5), 435-7. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Industrial & Engineering Chemistry Research. [Link]

  • Influence of Benzylamine on the Resolution of Ibuprofen with (+)-(R)-Phenylethylamine via Supercritical Fluid Extraction. (2009). ResearchGate. [Link]

  • Bhushan, R., & Kumar, V. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical chromatography, 12(6), 309–316. [Link]

  • Diastereomeric salt precipitation based resolution of ibuprofen by gas antisolvent method. (n.d.). ResearchGate. [Link]

  • Pires, A. C. D. S., de Oliveira, A. L., & de Souza, A. G. (2009). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Chromatographic Science, 47(7), 569–573. [Link]

  • Ibuprofen resolution. (1993).
  • Enantiomeric Separation/ Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen. (n.d.). [Link]

  • Enantiomeric Separation/ Resolution. (n.d.). [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016). YouTube. [Link]

  • Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. (n.d.). ResearchGate. [Link]

  • Chiral High Performance Liquid Chromatography Resolution of Ibuprofen Esters. (1998). PubMed. [Link]

  • Tan, S. C., & Lee, Y. H. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. Journal of chromatography. B, Biomedical applications, 653(2), 163–169. [Link]

  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. (2023). Rasayan Journal of Chemistry. [Link]

  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (n.d.). [Link]

  • Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. (n.d.). Semantic Scholar. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021). Crystal Growth & Design. [Link]

  • Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. (n.d.). ResearchGate. [Link]

  • Dynamic kinetic resolution: alternative approach in optimizing S-ibuprofen production. (2007). PubMed. [Link]

  • Thermodynamic study of the separation of racemic ibuprofen by chiral liquid chromatography. (2019). ResearchGate. [Link]

  • Resolution of ketoprofen. (1992).
  • separation of ibuprofen enantiomers by diastereomic salt. (n.d.). Studylib. [Link]

  • Crystallization Engineering of Ibuprofen for Pharmaceutical Formulation. (n.d.). UQ eSpace. [Link]

  • Trung, T. Q., Kim, J. M., & Kim, K. H. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Archives of pharmacal research, 29(1), 108–111. [Link]

  • Dual-Drug Chiral Resolution: Enantiospecific Cocrystallization of (S)‑Ibuprofen Using Levetiracetam. (2017). Figshare. [Link]

  • IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me. (2014). YouTube. [Link]

  • Organic Chemistry - Resolution of Ibuprofen. (n.d.). Scribd. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). NIH. [Link]

  • Resolution of racemic amino acids. (1983).
  • Chiral Separation of Ibuprofen. (2011). ChemistryViews. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Excess Determination for 1-Methyl-1-p-tolyl-ethylamine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance for chiral drug substances. 1-Methyl-1-p-tolyl-ethylamine, a key chiral primary amine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount, as the different enantiomers can exhibit varied pharmacological and toxicological profiles.[1]

This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of 1-Methyl-1-p-tolyl-ethylamine. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

The Foundational Choice: Chiral Stationary Phase (CSP) Selection

The cornerstone of any chiral separation is the selection of the Chiral Stationary Phase (CSP). Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte's enantiomers and the immobilized chiral selector.[5] For primary amines like 1-Methyl-1-p-tolyl-ethylamine, polysaccharide-based CSPs are often the columns of choice due to their broad applicability and proven success with this compound class.[6]

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These CSPs, such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) coatings, offer a variety of interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. They are versatile and effective in normal phase, polar organic, and reversed-phase modes.

  • Cyclodextrin-Based CSPs: These phases, like dimethyl-β-cyclodextrin, separate enantiomers based on their differential inclusion into the hydrophobic cyclodextrin cavity. The fit and orientation of the analyte within the cavity, influenced by substituent groups, dictates the separation.

For this guide, we will focus on validating a method using a robust, immobilized amylose-based CSP and compare its performance characteristics against an alternative method using a different polysaccharide phase.

Experimental Design: A Validation Framework

A robust analytical method is one that has been proven to be fit for its intended purpose. Following the principles outlined in ICH Q2(R2) and USP General Chapter <1225>, a comprehensive validation study must assess several key performance characteristics.[2][3][4] The determination of enantiomeric excess is classified as a quantitative test for impurities (Category II test), requiring the evaluation of specificity, precision, accuracy, linearity, range, and sensitivity (Limit of Quantitation).[2][5]

Figure 1: A typical workflow for the development and validation of a chiral HPLC method.

Optimized Method Protocol: Polysaccharide CSP 1

This protocol details a validated method for determining the enantiomeric excess of 1-Methyl-1-p-tolyl-ethylamine.

1. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode-array detector (DAD).

  • Column: Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v). The basic additive (DEA) is crucial for obtaining symmetrical peak shapes for amine analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

2. Standard and Sample Preparation:

  • Racemic Standard (for System Suitability): Prepare a 1.0 mg/mL solution of racemic 1-Methyl-1-p-tolyl-ethylamine in diluent.

  • (S)-Enantiomer Stock Solution (for Spiking): Prepare a 1.0 mg/mL solution of the pure (S)-enantiomer in diluent.

  • Test Sample: Prepare a 1.0 mg/mL solution of the 1-Methyl-1-p-tolyl-ethylamine test batch in diluent.

Validation Experiments & Acceptance Criteria

System Suitability
  • Procedure: Inject the Racemic Standard solution six times.

  • Causality: This test is performed before any validation run to ensure the chromatographic system is performing adequately. It verifies that the resolution and repeatability are sufficient for the analysis.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomer peaks: ≥ 1.5.

    • Tailing factor for the major enantiomer: ≤ 2.0.

    • Relative Standard Deviation (%RSD) of the peak area for the major enantiomer (n=6): ≤ 2.0%.

Specificity
  • Procedure: Inject the diluent, a solution of the pure desired enantiomer, and a spiked sample containing the desired enantiomer and a known amount of the undesired enantiomer.

  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely the other enantiomer. The diluent injection ensures no peaks elute at the retention times of the enantiomers.

  • Acceptance Criteria: The peak for each enantiomer should be free of interference from the diluent. The method must demonstrate baseline resolution between the two enantiomer peaks.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: Prepare a series of dilutions of the (S)-enantiomer (undesired enantiomer) and inject them.

  • Causality: This establishes the sensitivity of the method. LOQ is the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy, while LOD is the lowest concentration that can be detected.

  • Acceptance Criteria:

    • LOQ: The concentration at which the signal-to-noise ratio (S/N) is approximately 10. The %RSD for replicate injections should be ≤ 10%.

    • LOD: The concentration at which the S/N ratio is approximately 3.

Linearity and Range
  • Procedure: Prepare a series of solutions of the (S)-enantiomer by spiking the desired enantiomer with the undesired enantiomer at concentrations ranging from the LOQ to 200% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 1.0%).

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the impurity and the detector response over a specified range.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.998.

    • The y-intercept should be close to zero.

Accuracy (Recovery)
  • Procedure: Prepare samples in triplicate by spiking the desired enantiomer with the undesired (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each concentration level.

Precision
  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility under normal operating conditions.

  • Acceptance Criteria: The %RSD for the area percent of the undesired enantiomer should be ≤ 10.0%.

Robustness
  • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase composition (e.g., Isopropanol ±1%), flow rate (±0.1 mL/min), and column temperature (±2°C). Analyze a system suitability sample under each condition.

  • Causality: Robustness testing provides an indication of the method's reliability during normal usage and is typically performed during method development.

  • Acceptance Criteria: The system suitability criteria (Resolution ≥ 1.5, Tailing factor ≤ 2.0) must be met under all varied conditions.

Comparative Performance Data

The following table summarizes the expected validation results for the optimized method and compares them with a plausible alternative method, for instance, one using a different cellulose-based CSP.

Validation Parameter Optimized Method (Chiralpak® IA) Alternative Method (Chiralcel® OD-H) Typical Acceptance Criteria
Specificity Baseline resolution (Rs > 2.5)Good resolution (Rs > 1.8)Rs ≥ 1.5
LOQ 0.05 µg/mL (S/N ≈ 10)0.08 µg/mL (S/N ≈ 10)S/N ratio ≈ 10
Linearity (r²) 0.9995 (LOQ to 1.0%)0.9991 (LOQ to 1.0%)r² ≥ 0.998
Accuracy (% Recovery) 98.5% - 102.3%97.2% - 104.5%90.0% - 110.0%
Precision (%RSD)
- Repeatability2.5%3.8%≤ 10.0%
- Intermediate4.1%5.5%≤ 10.0%
Robustness Passes all tested variationsPasses, but shows more sensitivity to flow rate changesSystem Suitability criteria must be met
Figure 2: Logical comparison of two CSPs for the analysis of 1-Methyl-1-p-tolyl-ethylamine.

Conclusion

This guide outlines a comprehensive framework for the validation of a chiral HPLC method for determining the enantiomeric excess of 1-Methyl-1-p-tolyl-ethylamine. The proposed optimized method, utilizing an immobilized amylose-based chiral stationary phase, demonstrates high specificity, sensitivity, accuracy, and precision, making it suitable for quality control in a regulated environment. The comparison with an alternative method highlights that while multiple CSPs can achieve separation, a systematic validation process is essential to select and qualify the most robust and reliable method. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of trustworthy and defensible analytical data, which is fundamental to the development of safe and effective pharmaceuticals.[1]

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Google Scholar.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP.
  • A Comparative Guide to the Cross-Validation of Analytical Techniques for Chiral Intermediate Purity. (n.d.). Benchchem.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines. (n.d.). Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). SciRP.org.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International.
  • (R)-(+)-1-(p-Tolyl)ethylamine. (n.d.). Chem-Impex.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
  • The Chromatographic Resolution of Chiral Lipids. (n.d.). AOCS.
  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Purification of enantiomers with chiral puriFlash® columns. (n.d.). Interchim – Blog.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020, February 14). ChemistrySelect.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google Scholar.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Chiral HPLC separation of P and M helices of compound 8 at À5 C in... (n.d.). ResearchGate.
  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2025, December 18). ResearchGate.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). Benchchem.

Sources

Comparative Efficacy of 1-(p-Tolyl)ethylamine Hydrochloride in Resolving Racemic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and safety.[1] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone technique in asymmetric synthesis.[2] Among the arsenal of available chiral resolving agents, chiral amines play a pivotal role, particularly for the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[2][3]

This guide provides an in-depth technical comparison of 1-Methyl-1-p-tolyl-ethylamine hydrochloride , often referred to as 1-(p-tolyl)ethylamine, a prominent chiral amine used for this purpose.[1][4] We will explore the underlying principles of its application, present comparative experimental data against other resolving agents, and provide robust, field-proven protocols to empower researchers and drug development professionals in their synthetic endeavors. The focus is on delivering a practical, authoritative resource grounded in scientific integrity.

The Mechanism: Chiral Resolution via Diastereomeric Salt Crystallization

The classical method for chiral resolution hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties (e.g., solubility, melting point).[5] 1-(p-Tolyl)ethylamine, as a chiral base, reacts with a racemic carboxylic acid to form two diastereomeric ammonium salts.[3]

The key to a successful resolution lies in the differential solubility of these two diastereomeric salts in a given solvent system.[6] One diastereomer will preferentially crystallize from the solution, allowing for its separation by simple filtration. The resolving agent is then removed, typically by acid/base extraction, to yield the desired, enantiomerically enriched carboxylic acid.[2][5]

G cluster_start Initial State cluster_process Resolution Process cluster_end Final Products racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomers Diastereomeric Salt Mixture (R-Acid, R-Amine) (S-Acid, R-Amine) racemic_acid->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-(p-Tolyl)ethylamine) resolving_agent->diastereomers crystallization Fractional Crystallization (Exploits Solubility Difference) diastereomers->crystallization separated_salts Separated Diastereomers crystallization->separated_salts Filtration enantiomer2 Enantiomer 2 (from filtrate, e.g., R-Acid) crystallization->enantiomer2 (from mother liquor) enantiomer1 Enantiomer 1 (e.g., S-Acid) separated_salts->enantiomer1 Acidification recovered_agent Recovered Resolving Agent separated_salts->recovered_agent Basification G A 1. Dissolution Dissolve racemic mandelic acid and (R)-1-(p-tolyl)ethylamine in hot ethanol. B 2. Crystallization Allow solution to cool slowly to room temp, then chill in an ice bath to maximize precipitation. A->B C 3. Isolation Collect crystals of the less soluble diastereomeric salt by vacuum filtration. B->C D 4. Liberation of Acid Suspend salt in water and acidify with 2M HCl to pH < 2. C->D E 5. Extraction Extract the enantiomerically enriched mandelic acid with diethyl ether. D->E F 6. Purification & Analysis Dry organic layer, evaporate solvent. Analyze purity by chiral HPLC and measure optical rotation. E->F

Caption: Step-by-step workflow for chiral resolution.

Step-by-Step Procedure:
  • Salt Formation: In a 250 mL Erlenmeyer flask, combine 10.0 g of racemic mandelic acid and 8.9 g of (R)-(+)-1-(p-Tolyl)ethylamine. Add approximately 150 mL of 95% ethanol.

  • Dissolution: Gently heat the mixture on a hot plate with stirring until all solids have dissolved.

    • Causality Note: Using a minimal amount of hot solvent is crucial. Supersaturation upon cooling is the driving force for crystallization. Using too much solvent will result in low yields.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The less soluble diastereomeric salt ((S)-mandelic acid with (R)-amine) will begin to crystallize. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Transfer the crystalline salt to a separatory funnel containing ~50 mL of water. Add 2M HCl dropwise while shaking until the pH of the aqueous layer is 1-2.

    • Trustworthiness Check: At this stage, all solid salt should dissolve as the amine is protonated and the carboxylic acid is liberated.

  • Extraction: Extract the aqueous layer three times with 30 mL portions of diethyl ether. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate. Decant or filter the solution and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-mandelic acid.

  • Validation: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value. The mother liquor from step 4 can also be processed to recover the other enantiomer, (R)-(+)-mandelic acid, albeit in lower enantiomeric purity without further optimization.

Conclusion

This compound is a highly effective and reliable chiral resolving agent, particularly for the resolution of racemic carboxylic acids. Its performance is comparable, and in some cases superior, to the more common 1-phenylethylamine. The presence of the p-methyl substituent provides a valuable structural variable that can be leveraged to optimize the crucial crystallization step in a classical resolution process. This guide provides the foundational knowledge and practical protocols for researchers to successfully employ this reagent, contributing to the efficient and robust production of enantiomerically pure compounds essential for modern chemistry and drug development.

References

  • Singh, V. K., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]

  • Femmer, C., et al. (2016). Chiral resolution methods and the integration of a racemization step.... ResearchGate. Available at: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Majdecka, D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. National Institutes of Health. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

Sources

A Comparative Guide to Chiral Amines for NMR Analysis of Diastereomeric Salts: Featuring 1-Methyl-1-p-tolyl-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the pharmaceutical and chemical industries, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique, becomes an invaluable tool for this purpose when a chiral analyte is converted into a pair of diastereomers. This guide provides an in-depth technical comparison of 1-Methyl-1-p-tolyl-ethylamine against other common chiral amines for the formation of diastereomeric salts and subsequent analysis by ¹H NMR.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. To overcome this, a chiral resolving agent, which is itself enantiomerically pure, is used to interact with the racemic mixture. In the context of this guide, we focus on the reaction of a chiral amine with a chiral carboxylic acid to form a pair of diastereomeric salts.

These diastereomers, unlike the original enantiomers, have distinct physical and chemical properties. This difference in their three-dimensional arrangement leads to different magnetic environments for their respective nuclei, resulting in separate and distinguishable signals in the NMR spectrum. The relative integration of these signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the precise calculation of enantiomeric excess.

1-Methyl-1-p-tolyl-ethylamine: A Promising Chiral Resolving Agent

1-Methyl-1-p-tolyl-ethylamine, a derivative of the widely used 1-phenylethylamine, presents itself as a compelling option for the chiral resolution of carboxylic acids. The presence of the methyl group on the benzylic carbon and the tolyl group can induce significant chemical shift differences (Δδ) between the resulting diastereomeric salts, which is a key factor for accurate quantification.

Key Advantages:

  • Structural Rigidity: The aromatic ring and the adjacent stereocenter provide a degree of conformational rigidity to the resulting diastereomeric salt, which can lead to more pronounced differences in the chemical environments of the analyte's protons.

  • Anisotropic Effects: The tolyl group can exert anisotropic effects on the nearby protons of the chiral carboxylic acid, leading to larger chemical shift separations.

  • Commercial Availability: Both enantiomers of 1-Methyl-1-p-tolyl-ethylamine are commercially available, facilitating its use in routine analysis.

Comparative Performance Analysis

The effectiveness of a chiral resolving agent is primarily judged by the magnitude of the chemical shift nonequivalence (Δδ) it induces between the diastereomers. A larger Δδ value allows for more accurate integration of the signals, especially when one enantiomer is present in a small amount.

While direct, comprehensive comparative studies are not abundant in the literature, we can compile and compare available data for the resolution of common chiral carboxylic acids.

Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Salts/Amides of Chiral Carboxylic Acids with Various Chiral Amines

Chiral Carboxylic AcidChiral Amine Resolving AgentProton MonitoredReported Δδ (ppm)
(R,S)-Mandelic Acid(S)-1-(p-tolyl)ethylamine α-Proton~0.10[1]
(R,S)-Ibuprofen(R)-1-(1-Naphthyl)ethylamineMethyl group~0.05[1]
(R,S)-Naproxen(R)-α-Methylbenzylamineα-Methyl proton~0.04[1]

Note: The data presented is compiled from various sources and is intended for comparative purposes. The exact Δδ values can be influenced by experimental conditions such as solvent, temperature, and concentration.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the preparation of diastereomeric salts and subsequent NMR analysis.

Protocol for Diastereomeric Salt Formation and NMR Analysis

This protocol is a self-validating system, where the clarity of the resulting NMR spectrum directly reflects the success of the salt formation and the effectiveness of the chiral resolving agent.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen, naproxen, or mandelic acid)

  • Enantiomerically pure (S)-(-)-1-Methyl-1-p-tolyl-ethylamine (or other chiral amine)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tubes (5 mm)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Analyte Solution: In a clean, dry vial, dissolve an accurately weighed amount of the racemic carboxylic acid (e.g., 10 mg) in a suitable volume of the chosen deuterated solvent (e.g., 0.6 mL).

  • Addition of the Chiral Resolving Agent: To the analyte solution, add an equimolar amount of the enantiomerically pure chiral amine. For instance, if you used 10 mg of ibuprofen (molar mass ≈ 206.29 g/mol ), you would add approximately 6.6 mg of 1-Methyl-1-p-tolyl-ethylamine (molar mass ≈ 135.21 g/mol ).

  • Salt Formation: Gently swirl or vortex the mixture for a few minutes to ensure complete dissolution and salt formation. The solution should remain clear.

  • NMR Sample Preparation: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the signals of interest.

    • Carefully phase and baseline correct the spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the diastereomeric pair. Protons close to the stereocenter of the carboxylic acid (e.g., the α-methyl or α-proton) are most likely to show the largest chemical shift difference.

    • Integrate the separated signals corresponding to each diastereomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer)| * 100

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis racemic_acid Racemic Carboxylic Acid mix Mix & Form Diastereomeric Salts racemic_acid->mix chiral_amine Chiral Amine (e.g., 1-Methyl-1-p-tolyl-ethylamine) chiral_amine->mix solvent Deuterated Solvent solvent->mix nmr_tube Transfer to NMR Tube mix->nmr_tube In situ acquire_spectrum Acquire ¹H NMR Spectrum nmr_tube->acquire_spectrum analyze_spectrum Analyze Spectrum (Integrate Signals) acquire_spectrum->analyze_spectrum calculate_ee Calculate Enantiomeric Excess analyze_spectrum->calculate_ee

Caption: Workflow for determining enantiomeric excess using a chiral amine.

Causality in Experimental Choices

  • Choice of Chiral Amine: The selection of the chiral amine is crucial. Aromatic amines like 1-Methyl-1-p-tolyl-ethylamine are often preferred due to the anisotropic effects of the aromatic ring, which can lead to larger Δδ values. The presence of substituents on the aromatic ring can further enhance this effect.

  • Solvent Selection: The choice of deuterated solvent can significantly impact the observed chemical shift differences. Solvents that can engage in hydrogen bonding (e.g., methanol-d₄) may lead to different results compared to non-polar solvents (e.g., CDCl₃). It is often beneficial to screen a few different solvents to find the optimal conditions for resolution.

  • Stoichiometry: Using an equimolar amount of the chiral amine is important to ensure that the ratio of the diastereomeric salts accurately reflects the enantiomeric ratio of the starting carboxylic acid.

Logical Relationships in NMR Analysis

The choice of the chiral resolving agent directly influences the formation of diastereomers with distinct three-dimensional structures. This structural difference is the root cause of the observed separation of signals in the NMR spectrum, which in turn allows for the quantification of enantiomeric excess.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Output & Analysis racemic_analyte Racemic Analyte (Enantiomers A & B) diastereomers Formation of Diastereomers (A-C & B-C) racemic_analyte->diastereomers chiral_agent Chiral Resolving Agent (Enantiomer C) chiral_agent->diastereomers nmr_spectrum Distinct NMR Signals (Δδ ≠ 0) diastereomers->nmr_spectrum Different Magnetic Environments quantification Quantification of Enantiomeric Excess nmr_spectrum->quantification Integration of Signals

Caption: Logical flow from chiral inputs to ee quantification.

Conclusion and Future Outlook

1-Methyl-1-p-tolyl-ethylamine is a valuable tool in the arsenal of chiral resolving agents for the NMR analysis of carboxylic acids. Its structural features suggest a strong potential for inducing significant chemical shift nonequivalence in the resulting diastereomeric salts. While more direct comparative data with other chiral amines for a wider range of analytes is needed for a complete picture, the available information and the principles of chiral recognition support its utility.

Future work in this area should focus on systematic studies that directly compare a broad range of chiral amines against a diverse set of chiral carboxylic acids under standardized conditions. This would generate a comprehensive database of Δδ values, enabling researchers to make more informed decisions when selecting a chiral resolving agent for their specific application.

References

Sources

A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by stringent regulatory requirements and the need for improved therapeutic profiles.[1] Among the arsenal of techniques for achieving enantiopurity, classical resolution via diastereomeric salt formation remains a robust and scalable method, particularly in industrial settings.[2][3] This guide provides an in-depth cost-benefit analysis of using substituted chiral amines, specifically focusing on the class represented by 1-Methyl-1-p-tolyl-ethylamine hydrochloride, as resolving agents. We will objectively compare this approach with prevalent alternatives, supported by experimental frameworks and data-driven insights to inform your process development decisions.

The Industrial Imperative for Enantiopurity

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological effects.[4] The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs unless proven otherwise. This industrial reality places a premium on efficient, scalable, and cost-effective methods for separating racemic mixtures. While asymmetric synthesis is the ideal, chiral resolution often presents a more pragmatic and faster route to obtaining pure enantiomers, especially when the undesired enantiomer can be racemized and recycled.[2][5]

Diastereomeric Salt Resolution: The Core Mechanism

The most common and industrially tested method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers.[5] This is achieved by reacting the racemate with an enantiomerically pure resolving agent.

  • Racemic Acid + Chiral Amine → Diastereomeric Salts (R-Acid/R-Amine, S-Acid/R-Amine)

  • Racemic Amine + Chiral Acid → Diastereomeric Salts (R-Amine/R-Acid, S-Amine/R-Acid)

Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure.[6][7] This divergence allows for their separation through techniques like fractional crystallization. The success of this method hinges critically on the choice of the resolving agent and the crystallization solvent, which together dictate the efficiency of the separation.[7]

This compound belongs to a class of chiral amines that serve as effective resolving agents for racemic carboxylic acids.[8][9] Its structural rigidity and the presence of the tolyl group can facilitate the formation of stable, crystalline salts, which is a prerequisite for successful separation by crystallization.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation cluster_3 Step 4: Recovery RacemicAcid Racemic Mixture (R-Acid & S-Acid) Diastereomers Diastereomeric Salt Mixture (R-Acid/S-Amine & S-Acid/S-Amine) RacemicAcid->Diastereomers Reaction ResolvingAgent Chiral Resolving Agent (e.g., S-Amine) ResolvingAgent->Diastereomers Reaction Salt1 Insoluble Salt (e.g., S-Acid/S-Amine) Diastereomers->Salt1 Fractional Crystallization (based on solubility difference) PureEnantiomer1 Pure S-Acid Salt1->PureEnantiomer1 Acid/Base Workup Salt2 Soluble Salt (e.g., R-Acid/S-Amine) in Mother Liquor PureEnantiomer2 Pure R-Acid Salt2->PureEnantiomer2 Acid/Base Workup RecoveredAgent1 Recovered S-Amine PureEnantiomer1->RecoveredAgent1 Separation

Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis of Chiral Resolution Technologies

The selection of a resolution strategy is a complex decision involving a trade-off between cost, speed, scale, and the nature of the substrate. While this compound represents the classical approach, it is crucial to weigh its benefits against other modern techniques.

Technique Principle Primary Advantages Primary Disadvantages Best Suited For
Classical Resolution (e.g., using 1-Methyl-1-p-tolyl-ethylamine HCl) Formation and separation of diastereomeric salts by crystallization.[5][10]Well-established, highly scalable, cost-effective for bulk production.[3]Substrate-dependent, often requires extensive screening, theoretical yield is 50% (unless undesired enantiomer is recycled).[2][5]Large-scale industrial production of APIs and intermediates.
Enzymatic Resolution Use of enzymes (e.g., lipases, proteases) to selectively react with one enantiomer.[1][2]High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").Enzyme cost and stability can be high, limited substrate scope, separation of product from unreacted starting material is required.[11]Production of high-value fine chemicals and pharmaceuticals where substrates are compatible.
Chiral Chromatography (HPLC, SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]High purity (>99% ee) achievable, applicable to a wide range of compounds, direct separation.High cost of CSP and solvents, limited scalability, significant solvent waste.[1][12]Analytical testing, small-scale preparative work, and purification of high-potency APIs where cost is secondary.

Cost-Benefit Deep Dive: this compound vs. Alternatives

The "cost" in industrial synthesis extends beyond the price of the reagent to include process efficiency, waste disposal, and capital expenditure on equipment.

Performance Metrics

The ultimate goal is to achieve high enantiomeric excess (ee) with a high yield. The performance of a resolving agent is highly substrate-specific. Below is a representative comparison for resolving racemic amines, illustrating the kind of data required for decision-making.

Table 2: Representative Performance of Chiral Resolution Methods

Racemic Amine Method/Catalyst Key Reagent/Conditions Conversion (%) Enantiomeric Excess (ee) of Unreacted Amine (%) Yield of Resolved Amine (%) Reference
1-Phenylethylamine Enzymatic Resolution Lipase from Candida antarctica (Novozym 435) ~50 90-98 ~50 [11]
1-Phenylethylamine Dynamic Kinetic Resolution Pd Nanocatalyst & Novozym 435 N/A 97-99 85-99 [11]

| 1,2,3,4-Tetrahydro-1-naphthylamine | Chemical Kinetic Resolution | Chiral DMAP derivative | 55 | >99 (S) | 75 |[11] |

Note: Data for this compound is often proprietary. The table uses well-documented examples to illustrate typical performance metrics for different resolution types.

Economic Considerations
  • Reagent Cost: Chiral resolving agents like this compound and its analogues can be more expensive than achiral reagents. However, their cost is often justified if they can be efficiently recovered and recycled. In contrast, chiral chromatography columns are a significant capital expense and have a finite lifetime.

  • Process Efficiency: Classical resolution can be labor-intensive due to the need for optimizing crystallization conditions. However, once optimized, it is a robust batch process. The theoretical 50% yield cap is a major drawback unless a "Resolution-Racemization-Recycle" (RRR) process is established, which can push the theoretical yield towards 100%.[5][13]

  • Scalability: This is the primary advantage of diastereomeric salt crystallization. Moving from gram to multi-kilogram scale is relatively straightforward with standard industrial equipment (reactors, filters, dryers).[6][12] Scaling chromatography is significantly more complex and expensive.[12]

  • Waste and Environmental Impact: Chromatography generates large volumes of solvent waste.[1] Classical resolution is generally more favorable, especially if the solvent and resolving agent are recycled. Enzymatic resolutions are often the "greenest" option due to their use of water as a solvent and biodegradable catalysts.

Start Start: Need to Resolve Racemic Mixture Scale What is the required scale? Start->Scale Purity What is the required enantiomeric purity (ee%)? Scale->Purity Large (>kg) ChiralChrom Chiral Chromatography (HPLC/SFC) Scale->ChiralChrom Small (<100g) Budget What is the process budget (cost/kg)? Purity->Budget High (>99% ee) Classical Classical Resolution (e.g., Diastereomeric Salt Crystallization) Purity->Classical Moderate to High (95-99% ee) Substrate Is the substrate compatible with enzymes? Budget->Substrate High Budget->Classical Low to Moderate Enzymatic Enzymatic Resolution Substrate->Enzymatic Yes Substrate->ChiralChrom No

Sources

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Performance Analysis of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. This guide provides an in-depth technical comparison of the performance of 1-Methyl-1-p-tolyl-ethylamine hydrochloride, a readily available chiral amine, with other prominent classes of ligands in asymmetric catalysis. By presenting supporting experimental data and exploring the underlying principles of stereochemical control, this document serves as a practical resource for the rational selection of catalysts in the synthesis of enantiomerically pure compounds.

Introduction to Asymmetric Catalysis and the Role of Chiral Ligands

Asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules, which are fundamental building blocks for a vast array of pharmaceuticals and biologically active compounds. The efficacy of these catalytic systems hinges on the transfer of chirality from a catalyst to a prochiral substrate. Chiral ligands, by coordinating to a metal center or acting as organocatalysts, create a chiral environment that dictates the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

The ideal chiral ligand should be readily accessible in both enantiomeric forms, structurally tunable, and capable of inducing high stereoselectivity and catalytic activity at low catalyst loadings. This guide will focus on the performance of 1-Methyl-1-p-tolyl-ethylamine, a primary chiral amine, and its standing amongst other well-established ligand classes.

1-Methyl-1-p-tolyl-ethylamine: A Versatile Chiral Amine

(R)-(+)-1-(p-Tolyl)ethylamine is a chiral amine that is widely utilized in the pharmaceutical and agrochemical industries. Its value stems from its utility as a resolving agent and as a precursor for the synthesis of more complex chiral ligands and auxiliaries.[1][2] The presence of a stereogenic center alpha to the amino group and an aromatic ring allows for effective stereochemical communication in catalytic transformations. While often employed as a building block, its potential as a primary ligand in asymmetric catalysis warrants a thorough evaluation.

Comparative Performance in Asymmetric Catalysis

To objectively assess the performance of 1-Methyl-1-p-tolyl-ethylamine, we will examine its efficacy in a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a well-studied carbon-carbon bond-forming reaction that produces a chiral secondary alcohol, and it serves as a reliable testbed for the evaluation of new chiral ligands.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral alcohols. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed to coordinate the zinc metal center.

Table 1: Performance Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand/CatalystLigand TypeYield (%)Enantiomeric Excess (ee, %)ConfigurationReference
(R)-1-(p-Tolyl)ethylamine Chiral Monoamine 65 48 (R) [3]
(R,R)-N,N'-Dibenzyl-1,2-diaminocyclohexaneChiral Diamine8285(R)[3]
D-fructose-derived β-amino alcohol (Ligand 22)Amino Alcohol-92(S)[4]
Carbohydrate-based Diol (Ligand 1)Chiral Diol9056(S)[4]
(1S,2R)-1-Amino-2-indanol derived ligandAmino AlcoholHighup to 82-[5]
Analysis of Performance

The data presented in Table 1 reveals that while (R)-1-(p-Tolyl)ethylamine is catalytically active in the diethylzinc addition to benzaldehyde, it provides a modest level of enantioselectivity (48% ee) compared to other classes of ligands under the reported conditions.[3]

  • Chiral Diamines , such as (R,R)-N,N'-Dibenzyl-1,2-diaminocyclohexane, demonstrate significantly higher enantioselectivity (85% ee).[3] The bidentate nature of these ligands allows for the formation of a more rigid and well-defined chiral environment around the metal center, leading to more effective stereochemical control.

  • Amino Alcohols , particularly those with rigid backbones like the D-fructose-derived ligand (92% ee) and the indanol-derived ligand (up to 82% ee), are highly effective in this transformation.[4][5] The dual coordination of the amino and hydroxyl groups to the zinc atom creates a stable five- or six-membered chelate ring, which is crucial for high enantioinduction.

  • Carbohydrate-based Ligands also show considerable promise, with a D-glucose-derived diol achieving 56% ee.[4] The inherent chirality and structural diversity of carbohydrates make them attractive scaffolds for the design of new ligands.

The moderate performance of the monodentate 1-(p-tolyl)ethylamine suggests that while it can influence the stereochemical outcome, the lack of a secondary coordinating group limits its ability to form a highly organized transition state. This often leads to a less effective transfer of chirality.

Experimental Protocols and Methodologies

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the benchmark reaction are provided below.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized representation based on common practices in the field.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ligand Chiral Ligand (e.g., 1-Methyl-1-p-tolyl-ethylamine) flask1 Flame-dried Schlenk Flask under Argon ligand->flask1 solvent Anhydrous Toluene solvent->flask1 reaction_mix Stir at 0°C flask1->reaction_mix Et2Zn Diethylzinc (1.0 M in Hexanes) Et2Zn->reaction_mix benzaldehyde Freshly Distilled Benzaldehyde benzaldehyde->reaction_mix Slow Addition quench Quench with sat. aq. NH4Cl reaction_mix->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify product Chiral 1-Phenyl-1-propanol purify->product

Figure 1: General workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ligand (e.g., (R)-1-(p-tolyl)ethylamine, 0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • Addition of Diethylzinc: Diethylzinc (1.0 M solution in hexanes, 2.0 mmol) is added dropwise to the ligand solution at room temperature. The mixture is stirred for 30 minutes to allow for complex formation.

  • Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Structural Considerations and Mechanistic Insights

The disparity in performance between 1-Methyl-1-p-tolyl-ethylamine and bidentate ligands can be rationalized by examining the proposed transition states.

G cluster_mono Monodentate Ligand (e.g., 1-Aryl-ethylamine) cluster_bi Bidentate Ligand (e.g., Amino Alcohol) mono_ts Less Rigid Transition State Lower Enantioselectivity Lower Enantioselectivity mono_ts->Lower Enantioselectivity mono_ligand 1-Aryl-ethylamine Zn_mono Zn mono_ligand->Zn_mono Zn_mono->mono_ts benz_mono Benzaldehyde benz_mono->Zn_mono Et_mono Et Et_mono->Zn_mono bi_ts Rigid Chelate Transition State Higher Enantioselectivity Higher Enantioselectivity bi_ts->Higher Enantioselectivity bi_ligand Amino Alcohol Zn_bi Zn bi_ligand->Zn_bi N, O-chelation Zn_bi->bi_ts benz_bi Benzaldehyde benz_bi->Zn_bi Et_bi Et Et_bi->Zn_bi

Figure 2: Comparison of transition state rigidity for monodentate and bidentate ligands.

With a monodentate ligand like 1-Methyl-1-p-tolyl-ethylamine, the zinc center is coordinated to the nitrogen atom, the aldehyde, and the ethyl group of the diethylzinc. This forms a relatively open and flexible transition state, allowing for multiple approach trajectories of the nucleophile, which results in lower enantioselectivity.

In contrast, bidentate ligands such as amino alcohols form a rigid five- or six-membered chelate ring with the zinc atom. This rigidified structure effectively blocks one face of the aldehyde, leading to a highly organized transition state and, consequently, a significant preference for one enantiomeric product.

Conclusion and Future Outlook

This compound, and its free base, serve as effective and accessible chiral building blocks in asymmetric synthesis.[1] While its direct application as a primary ligand in the enantioselective addition of diethylzinc to aldehydes yields modest enantioselectivity, it provides a valuable entry point for the synthesis of more elaborate and highly effective ligands.

For researchers aiming for high enantiomeric excess in this and similar transformations, the use of bidentate ligands, particularly chiral amino alcohols and diamines, is strongly recommended. The experimental data clearly indicates that the formation of a rigid chelated transition state is a key design principle for achieving superior stereochemical control.

Future research may focus on the development of derivatives of 1-Methyl-1-p-tolyl-ethylamine that incorporate a secondary coordinating group to enhance its performance as a chiral ligand. Such modifications could unlock the full potential of this readily available chiral scaffold in asymmetric catalysis.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes.
  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
  • Chem-Impex. (R)-(+)-1-(p-Tolyl)ethylamine.
  • Enamine. Chiral Ligands.
  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London).
  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC.
  • Asymmetric, Catalytic Synthesis of α-Chiral Amines Using a Novel Bis(phosphine) Monoxide Chiral Ligand. Journal of the American Chemical Society.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI.
  • discovery and synthesis of chiral amino alcohols. BenchChem.
  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
  • Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C
  • (R)-(+)-1-(p-Tolyl)ethylamine. Chem-Impex.
  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.
  • Methylamine Hydrochloride. Organic Syntheses.
  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Supporting Inform
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allyl
  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.

Sources

A Researcher's Guide to the Analytical Scrutiny of 1-Methyl-1-p-tolyl-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that underpins the validity of experimental work. This guide provides an in-depth comparison of 1-Methyl-1-p-tolyl-ethylamine hydrochloride and its alternatives, emphasizing the critical role of analytical verification in ensuring reproducible and reliable scientific outcomes. We will dissect the components of a typical CoA, present comparative data for analogous compounds, and provide detailed experimental protocols for in-house verification.

Deconstructing the Certificate of Analysis: A Blueprint for Quality

The CoA for a compound like this compound serves as its quality passport. It provides a comprehensive summary of the analytical tests performed on a specific batch, ensuring it meets the required purity, identity, and quality standards. While a publicly available CoA for this specific compound is not always readily accessible, a representative CoA, based on industry standards for similar amine hydrochlorides, would include the following critical parameters.[1][2]

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationSignificance
Appearance White to off-white solidA visual inspection to ensure the material is free from unexpected contaminants or degradation products.
Identity (IR) Conforms to structureInfrared spectroscopy provides a unique fingerprint of the molecule, confirming its structural integrity.
Assay (by Titration) ≥ 98.5%A quantitative measure of the amount of the active substance, typically determined by acid-base titration for a hydrochloride salt.
Purity (HPLC) ≥ 98.5%High-Performance Liquid Chromatography separates the main compound from any impurities, providing a precise measure of purity.
Water Content (Karl Fischer) ≤ 0.5%The presence of water can affect the stability and reactivity of the compound, and may also impact accurate weighing for experiments.
Residual Solvents Meets USP <467> limitsGas Chromatography is used to detect and quantify any remaining solvents from the synthesis and purification process.
Melting Point Report valueA sharp and consistent melting point range is an indicator of high purity.
Elemental Analysis Conforms to theoretical values (C, H, N, Cl)Confirms the elemental composition of the molecule, providing further evidence of its identity.

Comparative Analysis: Scrutinizing the Alternatives

In research, the selection of a starting material often involves evaluating several similar compounds. Here, we compare this compound with its closely related structural analogs, the chiral amines (R)-(+)-1-(p-Tolyl)ethylamine and (S)-(-)-1-(p-Tolyl)ethylamine. The primary difference lies in the presence of a chiral center in the latter two, which is a critical consideration in pharmaceutical applications where stereochemistry can dictate biological activity.[3][4]

Table 2: Comparative Data for this compound and its Analogs

ParameterThis compound(R)-(+)-1-(p-Tolyl)ethylamine[3][5][6](S)-(-)-1-(p-Tolyl)ethylamine[4]
CAS Number 1654774-17-0[7][8]4187-38-627298-98-2
Molecular Formula C10H16ClNC9H13NC9H13N
Molecular Weight 185.70 g/mol 135.21 g/mol 135.21 g/mol
Purity (Typical) ≥ 98%≥ 98% (GC)≥ 98%
Form Solid (hydrochloride salt)Liquid (free base)Liquid (free base)
Optical Rotation Not Applicable[α]20/D +37.5° (neat)Not specified, but will be opposite to the (R)-enantiomer

The choice between these compounds will largely depend on the specific research application. For applications where the stereochemistry is not critical, the achiral hydrochloride salt may be a more cost-effective and stable option. However, in chiral synthesis or for biological screening, the enantiomerically pure free bases are indispensable.

In-House Verification: A Protocol for Purity Determination by HPLC

Trust, but verify. While a supplier's CoA is a vital starting point, independent verification of purity is a hallmark of rigorous scientific practice. High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for assessing the purity of non-volatile organic compounds like amine hydrochlorides.[9][10]

Experimental Protocol: HPLC Purity Analysis

1. Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

2. Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

5. Analysis and Data Interpretation:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Causality Behind Experimental Choices: The use of a C18 column is standard for the separation of moderately polar organic molecules. The mobile phase gradient allows for the effective elution of both the main compound and any potential impurities with a wide range of polarities. TFA is added to the mobile phase to improve peak shape for amines by ion-pairing and to control the pH.[11]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Verification.

Advanced Verification: GC-MS for Identity and Volatile Impurities

For a comprehensive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to confirm the identity of the compound and to detect any volatile or semi-volatile impurities that may not be observed by HPLC.[12][13] Due to the polar nature and low volatility of the amine hydrochloride, derivatization is often necessary to convert it into a more volatile species suitable for GC analysis.[14][15]

Experimental Protocol: GC-MS with Derivatization

1. Objective: To confirm the identity of 1-Methyl-1-p-tolyl-ethylamine and identify any volatile impurities.

2. Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (anhydrous)

  • Pyridine (anhydrous)

3. Instrument and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Program: 80°C (hold 2 min), then ramp to 280°C at 10°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

4. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Dilute the reaction mixture with 800 µL of ethyl acetate.

5. Analysis and Data Interpretation:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • The resulting mass spectrum of the main peak should be consistent with the trimethylsilyl derivative of 1-Methyl-1-p-tolyl-ethylamine.

  • The identity of any impurity peaks can be tentatively assigned by library matching of their mass spectra.

Logical Flow of Analytical Verification

Verification_Logic start Start: Receive Compound coa Review Supplier CoA start->coa hplc HPLC Purity Verification coa->hplc gcms GC-MS Identity Confirmation hplc->gcms pass Compound Meets Specifications gcms->pass Purity & Identity Confirmed fail Compound Fails Specifications gcms->fail Discrepancies Found use Proceed to Experiment pass->use reject Reject Batch fail->reject

Caption: Decision workflow for analytical verification.

Conclusion

The integrity of chemical research is built upon the quality of its starting materials. A thorough understanding and, where necessary, independent verification of the information presented in a Certificate of Analysis are not procedural hurdles but essential components of the scientific method. By employing techniques such as HPLC and GC-MS, researchers can gain a high degree of confidence in the identity and purity of compounds like this compound, thereby ensuring the reliability and reproducibility of their experimental results.

References

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2SgDJwELHumizdaSzxwO8oHWyp8Va_EXzquO7bUK-VAzUK9a55I6AIjGp-g-V9J_WG0qiiA9sQ2z74v_Hkp0FqtHklLK6mmofh8x34Kt7JqIadh8_7TKAJt2yW59Sa_FsaqN736ZrjnV34Djylh7vJBAFRgupUe__hjLkjNcIirB0blv1s15SGejXS1ZJsPImyI2lE-uL8GYN7dtWjDLp9tvK1DK5JERvWkXjglKM3oJxzZeFMhhCn2RQN6ksa0=]
  • Certificate of Analysis - (R)-(-)-Phenylephrine hydrochloride. Tocris Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcn0r70006kTJaQvruXz_mIVzyqGEbGdu-gcDdDbbYnGMkbMpkgondt1SALcPADWuWH8knS0-tDOUW9CqYg5f1R4xUL7hiil2qXloQ7Fg1A5xDjO6PXSnGLfcRiReDINVOuYHEbc37SrD6ZqMf9VvcKdvQWph3dH_Y8akdh3HpSCS35u4sY5Z8]
  • Certificate of Analysis. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDY_uUATa7RQBci42NaHgj5GQ0G_A_0DvMo0uFBE5e2gjtDANsjWk58BbTQQoI_xyVwLi-X2GeNLvPs_PdhO4qcNrN1OSdPvCCfpHk18dg3rG2grSwu8dFUDTs1UxO1eTjh3x_a7NLC9C3mFu9-cclPlTWLc6KiAEsEeED2H_aq_dFgOkzo-A2-qeD2Vs=]
  • High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkFCCJijzPf5lKDvUyHmAwIlFNHI3WJIaOhzp5A_HI9qX5RlSrfo1KTdCV6GkaXH22QOTEX8c2wyEFMt2w1NG0r73pj9YXRynWisVr-IEL8c9HxAVe8Bk_AP7bzMWG5SuKse5-KzTfQKaPZyk=]
  • Amine hydrochloride in HPLC. Chromatography Forum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNfbiSN00gIKE3rnR-1GxSO6b6x9HzzdziU3FG2jf2DPhdP8izADkJl82_cOhQaD9AKWuq4NDCfsPMgrzEki4lbUnXMRUdXxplji_wfRUcxuAkeB7ikiDVPzVa0J9fj3M-MKFVjuMU0Kg=]
  • Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErdcZhJeZhnw3hG-52-YCPqZBsfHnErCLZzojT0mQmbAB4-PU-4-Rbodhwr8LnYzcSEr67j75uaykZM2e5zk6f3DdxGyTbqKA0lTO7-cNxugvMqu8qf11TTxb_nD9M6bivaig4]
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtjiS8kzcygoYaVB9d_kIYGGNaN9sDmCjTrdP61IQmFW6e_VfEMrfxXLT_DFZuggfMI2-HrI6FzO0khu9z7ZOXumqjBDyi4q9XKw3XfULDUgqZbkcPtD9grIIoovZbLjTjBoCdlgK0WJ84Lh03cxERY-yg6RdqiCA3]
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4iQQvzEUKE1BVi4XFoA5c8toqOz6mxhGCZGh2fi25BngjHGD62qp2ghjSbTCtm5_6vKnX91GM9Iw1bvbl_xQIPw0gAqlqyYNlBMlwRnzS5StzuUEmN_ic4209Omz5t0GZPGdF1Ga_jJXEFxM=]
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGECjWR4mi2EJ-nya0kMJXFVdKsx5VbH7omcfpFFUlCs2eXvc8ycJLDwdeMfuVPC4gegeyn-kn0CbpnHvYM98Y0Pvy9L6nVsEG1vC-4kMMWxDNSq8O2aPDqcRb8NA-zxUxcBeTtd2FpAo-_lLRo7g5C24qmFTnH-z9lXJ4kEw==]
  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ysy57G7oOKuBNNB9ySgMnAFMpOby3B-co0hxOlYrl9ZrXT-sBFceicqkcljc8wahw8xvpkQfEuyZJbVFiGr1q56nApNBvwt9lsxJimLyAgx_pDIe3ixtUjwC6sDy_wwJY5S_NGIxB8ND0CiZGrRVbwTBEjdIN8-5n2iolht_rgledBklsMDg5gN0bwL9zRTHLqQ71MnrXCSG4ijCghCXbmTmNw6Qo9yZ5BmSG_Rzhdhvttxh99uB2gdPxQzf-5w0kZ35r7Kt9Dl2RqKBKrU1I5PszRKR3Vyo4UFjyzUiLw==]
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9cr5Q7uE_51U8QYL_2MbVz7q0XTHBJGk5EaCcxnRuDb59w5YswIzwPZpbNBxgq3j_ceS4YjKKcugU3Uqk6KnXZfTH0wiVhWlGeseTGQHiDBNb5hNp70YvE2KK6unOYdFNcsQBkOZrm16YeXPzdnEzLYR-4-yhvOsI_sT4p0X2C6dYXeQfhibt]
  • Development of a method for the derivatization of ethanolamines and its application to sand samples. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBe7ZMykwv1e3wmiS-y4sHl_k1vUWxiepm2UOQBGZCM_Y2_DKJRH0m_8INqgD4f4f00uytELSeAwYYOjtHZHSwiEFomsb-MYVLU_bjuT-fGkFb9sISuLLhz-krkAUsT1GRz6Q0pbPRLgFxw2wrzENAnP_cOEyDyOHacxFxdy6pxPaogZvy8N50zzXhOFYL2ZlWFnvQ8zQSThbkheAvcBkHxmZBHaK9OnKxHrjLRG6eBcZzsqAex-2MxkUC34c-Op1AchqzL4c10AftAYidp8q5f1E=]
  • Complete Monograph Methods. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2dKKhTbMVC_fesSYLx6cNsuDXKVLavVmYORW30ESHK5jN9aAQAym6RKoi9K-k7pM-K8FfrFbmddip6zu90SWfXj1cNrXtlcbI4Nfb1B1RzrBR8hF-FP4_Dl1LuxatCsB5zWIso8G9eJ0FLPOSEf10dPwCwLpdg04BhTRaZpYt--2rBULOIo2uyWmrdqfC50d6a_QmO71xcUTXQECNcOrn_5dXZeCfHCTtGwNBcbde-zQV1WnJh6NJ6FC_vzJiC1CncWDJucudAGrGqK7X_wfVDijRGtL4MbFLQh9tE2UgwWoWuz_BAZyA]
  • This compound. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_7E6O3usr4OvDAyCmelTy-DGr0IOKVKdfNKH3NW1Pc6RD6qlPHTUauFuwomPc-f6mgtpcbijXKoE_DNr2GwnwlwSyi22XcvRbl2YMWRmBHnignnhkwGYzY0hIw5tYaqr2EhijQJUCtdJICJmGGahD9oAWefXpUdOTBX-xr81x_U=]
  • This compound. J&W Pharmlab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRSZ2dgH1vf7h_QILiAir_nbn47JUJaTXCL22ZeKfvpo-uD5lQj1GkRP7KcN6jmnFCtXw0OfakVSx804hLZikBemR7jTwwilRRNVzm0YBM0wiHZUKcFae3y4goNReGJXT5jhTP96Rnbw==]
  • (R)-(+)-1-(p-Tolyl)ethylamine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.
  • (R)-1-(p-Tolyl)ethanamine. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg0bA5qamyyLSXvkh3wyzxNNOA_0CMscESegtz684yS4IQWtateYCGGve_PSFfTB__AwHgoadXAvlLpSmH5XJnziuGboigD6EKEhxYWaCy0ll3Z_HbqP0AWJZpu5mVz8AVDXBx0LrR5y4qv6RClolpwETM4rDdYeyp0cFa4peawaBT2RNwlGC2SdvIVfjglg==]
  • (S)-(-)-1-(P-TOLYL)ETHYLAMINE. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0VlmzqwzeMEZJ9E_MqXlTHXiF7AnzyLnu_9tsRW-HkRXFJXZ7JBCCHe3q4jXjfDK79P0BI4pIVSRlx6yw6qMtcgNlvhitVdR8fErRE0YL-icm4rjo4DquHSYG2Z5NryBcAJ2JO4_IgzDImrR3h-mpgUmEdm-2cio0FPEOO1sIA==]
  • (R)-1-(p-Tolyl)ethanamine. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlPZNzyX-PqTX4iYZ6YGh5ChBtl9_7XiPyZs7yfI8RzlEfSDrhkD6hJ3ohzZltw5U-GLdLQWLazdvpVulbMwn4veN3G1P5DdteYqnH3U-U1xQhGPautFvUKOJroRSjA3JK9jbBjavS9szfrg==]

Sources

Comparative Guide to Cross-Reactivity and Interference Studies for 1-Methyl-1-p-tolyl-ethylamine hydrochloride in Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing robust cross-reactivity and interference studies for the analytical validation of 1-Methyl-1-p-tolyl-ethylamine hydrochloride. As a novel or specialized amine, establishing assay specificity is paramount for accurate quantification in complex biological matrices. We will explore the underlying principles, compare methodologies across different analytical platforms, and provide actionable protocols grounded in authoritative guidelines.

Introduction: The Imperative of Specificity in Bioanalysis

The accurate quantification of any analyte, such as this compound, is the bedrock of sound pharmacological and clinical research. The core challenge lies in distinguishing the target molecule from a myriad of structurally similar compounds and endogenous matrix components. Failure to do so can lead to erroneously high measurements, impacting dose-response modeling, pharmacokinetic calculations, and, ultimately, patient safety.

This guide addresses two distinct but related threats to assay accuracy:

  • Cross-reactivity: Occurs when a substance structurally similar to the target analyte is recognized by the assay's detection components (e.g., an antibody), generating a false-positive signal.

  • Interference: Arises when a substance, regardless of its structure, alters the final measurement through non-specific interactions, such as signal suppression or enhancement.

A meticulously designed validation plan, incorporating the studies outlined below, is not merely a regulatory formality but a self-validating system that ensures the trustworthiness and reliability of the generated data.

PART 1: Analyte Structure and the Rationale for Selecting Test Compounds

The structure of 1-Methyl-1-p-tolyl-ethylamine dictates the selection of potential cross-reactants. Its core is a phenethylamine backbone, a common motif in many pharmaceuticals, drugs of abuse, and endogenous molecules.

Structure: 1-Methyl-1-p-tolyl-ethylamine

  • Ethylamine Chain: The core reactive structure.

  • p-tolyl Group: A benzene ring substituted with a methyl group at the para (4) position.

  • α-Methyl Group: A methyl group on the carbon adjacent to the amine, which provides steric hindrance.

Based on these features, a panel of challenge compounds must be selected. The rationale is to test molecules that share one or more of these key structural elements.

Table 1: Recommended Panel for Cross-Reactivity and Interference Testing

Compound NameStructural Similarity to AnalyteRationale for InclusionClassification
Potential Cross-Reactants (Structurally Similar)
PhentermineShares the α,α-dimethyl-phenethylamine core. Lacks the tolyl methyl group.High potential for cross-reactivity in immunoassays due to similar backbone.Prescription Drug
MephentermineStructurally very similar, with an N-methyl group.Tests the assay's ability to distinguish N-alkylation.Prescription Drug
MethamphetamineShares the phenethylamine backbone and N-methyl group.Common drug of abuse; essential for forensic and clinical screening assays.Illicit Drug
p-Methoxymethamphetamine (PMMA)Has a para-position substitution (methoxy vs. methyl).Evaluates the impact of substitution on the aromatic ring.Illicit Drug
TyramineEndogenous amine with a hydroxyl group on the ring.Assesses potential for interference from endogenous neurotransmitters.Endogenous
Common Endogenous Interferents (Structurally Dissimilar)
BilirubinHigh concentrations can cause spectral interference.Jaundiced samples.Endogenous
HemoglobinCan cause spectral interference and non-specific binding.Hemolyzed samples.Endogenous
Triglycerides (Lipids)High levels can cause physical and non-specific interference.Lipemic samples.Endogenous
Human Serum Albumin (HSA)High protein concentration can lead to matrix effects.General matrix effect.Endogenous
Common Exogenous Interferents (Structurally Dissimilar)
AcetaminophenHigh-dose over-the-counter (OTC) drug.Common co-administered medication.Exogenous Drug
IbuprofenHigh-dose OTC drug.Common co-administered medication.Exogenous Drug

PART 2: Designing and Executing a Cross-Reactivity Study

Cross-reactivity is most pronounced in methods relying on molecular recognition, such as immunoassays. Chromatographic methods like LC-MS/MS are inherently more specific but are not immune and must still be validated.

Protocol 1: Immunoassay Cross-Reactivity Assessment

This protocol is designed to quantify the degree to which structurally related compounds produce a signal in the assay.

Objective: To determine the concentration of a potential cross-reactant that yields a signal equivalent to a known concentration of this compound.

Methodology:

  • Prepare Analyte Calibrator: Prepare a standard calibrator of this compound at a clinically relevant concentration (e.g., the assay's medical decision point or 50% of maximum signal, C50).

  • Prepare Cross-Reactant Solutions: Prepare a serial dilution of each potential cross-reactant (from Table 1) in the same matrix (e.g., drug-free urine or serum) over a wide concentration range (e.g., 1 ng/mL to 100,000 ng/mL).

  • Assay Measurement: Analyze the analyte calibrator and all cross-reactant dilutions according to the immunoassay manufacturer's instructions.

  • Determine Equivalence Point: For each cross-reactant, identify the concentration that produces the same response (e.g., absorbance, fluorescence) as the analyte calibrator (C50). This is the cross-reactant's C50.

  • Calculate Percent Cross-Reactivity: Use the following formula, which is standard in the field:

    % Cross-Reactivity = (Concentration of Analyte at C50 / Concentration of Cross-Reactant at C50) x 100%

Workflow Diagram: Immunoassay Cross-Reactivity

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_calc Phase 3: Analysis A Prepare Analyte Calibrator (Target C50) B Prepare Serial Dilutions of Potential Cross-Reactants C Run Immunoassay: - Analyte Calibrator - All Cross-Reactant Dilutions A->C B->C D Determine Cross-Reactant Concentration that matches Analyte C50 Signal C->D E Calculate % Cross-Reactivity (Analyte Conc / Cross-Reactant Conc) * 100 D->E

Caption: Workflow for calculating percent cross-reactivity in immunoassays.

Comparative Data: Immunoassay vs. LC-MS/MS

The choice of analytical platform has a profound impact on specificity.

Table 2: Expected Cross-Reactivity Comparison

CompoundTypical Immunoassay % Cross-ReactivityLC-MS/MS % Cross-ReactivityRationale for Difference
Phentermine10-50%<0.01%Immunoassay antibodies may bind to the shared phenethylamine core. LC-MS/MS distinguishes based on both retention time and specific precursor-product ion transitions.
Mephentermine5-30%<0.01%Similar to Phentermine, with minor antibody discrimination for the N-methyl group. LC-MS/MS easily resolves by mass.
Methamphetamine1-20%<0.01%The different ring substitution (tolyl vs. phenyl) is often not enough for complete antibody discrimination. LC-MS/MS resolves by mass (m/z).

This data illustrates that while immunoassays are excellent for rapid screening, their inherent potential for cross-reactivity necessitates confirmatory testing with a more specific method like LC-MS/MS, especially for novel compounds.

PART 3: Designing and Executing an Interference Study

Interference studies assess the impact of substances that are not structurally related to the analyte. According to the Clinical and Laboratory Standards Institute (CLSI) Guideline EP07, this is typically evaluated by spiking potential interferents into samples containing a known concentration of the analyte.

Protocol 2: Interference Assessment (Spike & Recovery Method)

Objective: To determine if common endogenous or exogenous substances alter the quantification of this compound.

Methodology:

  • Prepare Analyte Samples: Prepare two sets of samples in the appropriate biological matrix.

    • Set 1 (Low Concentration): Spike this compound at a concentration near the lower limit of quantification (LLOQ).

    • Set 2 (High Concentration): Spike the analyte at a concentration near the upper limit of quantification (ULOQ).

  • Prepare Interferent Stocks: Prepare concentrated stock solutions of each potential interferent from Table 1 (e.g., Bilirubin, Ibuprofen) at physiologically or pathologically high concentrations, as recommended by CLSI EP07.

  • Spike Samples:

    • Test Samples: Add a small volume of an interferent stock solution to aliquots from both Set 1 and Set 2.

    • Control Samples: Add an equal volume of solvent (used to prepare the interferent stock) to separate aliquots from Set 1 and Set 2.

  • Assay Measurement: Analyze all Test and Control samples using the validated analytical method (e.g., LC-MS/MS).

  • Calculate Percent Interference/Recovery: The result is typically expressed as percent recovery.

    % Recovery = (Mean result of Test Sample / Mean result of Control Sample) x 100%

    A significant interference is noted if the % Recovery falls outside a pre-defined acceptance range (e.g., 85-115% or 90-110%).

Workflow Diagram: Interference Spike & Recovery Study

G cluster_prep Phase 1: Sample Preparation cluster_spike Phase 2: Spiking cluster_analysis Phase 3: Analysis & Calculation A Prepare Analyte Samples (Low and High Conc.) C Test Samples: Analyte + Interferent A->C D Control Samples: Analyte + Solvent A->D B Prepare High-Conc. Interferent Stocks B->C E Analyze All Samples (e.g., LC-MS/MS) C->E D->E F Calculate % Recovery: (Test Result / Control Result) * 100 E->F G Compare to Acceptance Criteria (e.g., 85-115%) F->G

Caption: Workflow for interference testing via spike and recovery analysis.

Conclusion and Recommendations

The validation of an analytical assay for a compound like this compound demands a rigorous evaluation of its specificity.

  • For Immunoassays: Extensive cross-reactivity testing against a panel of structurally related compounds is mandatory. Positive screening results should always be considered presumptive until confirmed by a more specific method.

  • For Chromatographic Methods (LC-MS/MS, GC-MS): While inherently more specific, these methods are not immune to interference. Ion suppression or enhancement from matrix effects is a primary concern. A comprehensive interference study following CLSI guidelines is essential to ensure that results are accurate and reproducible across diverse patient samples.

By implementing the structured protocols and rationale-driven compound selection outlined in this guide, researchers and drug development professionals can build a robust validation package. This ensures that the data generated is trustworthy, scientifically sound, and fit for purpose in a regulated environment.

References

  • Title: Interference testing in clinical chemistry; Approved Guideline—Second Edition (EP07-A2) Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: A Review of the Methods, Problems, and Quality Practices of Immunoassay and GC-MS in Forensic Toxicology Source: Journal of Analytical Toxicology URL: [Link]

  • Title: CLSI EP07 - Interference Testing in Clinical Chemistry, 3rd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: FDA Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety Operating Guide

Proper Disposal of 1-Methyl-1-p-tolyl-ethylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 1-Methyl-1-p-tolyl-ethylamine hydrochloride. Adherence to these protocols is critical for the protection of laboratory personnel, the integrity of research, and compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is imperative. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not found, the SDS for the free amine, 1-(p-Tolyl)ethylamine, indicates that it is a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle the hydrochloride salt with a similar level of caution.

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound in any form (solid or solution):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential contact with dust or aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact and potential chemical burns or absorption.[1]
Body Protection A laboratory coat.Protects clothing from contamination.[1]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dust from the solid compound.[1]
Hazard Identification and Incompatible Materials

Based on information for similar amine compounds, this compound should be considered incompatible with:

  • Acids[2]

  • Strong oxidizing agents[2]

  • Acid anhydrides[2]

  • Acid chlorides[2]

  • Carbon dioxide[2]

Keep this substance and its waste segregated from these materials to prevent potentially hazardous reactions.[1]

Disposal Protocol: A Step-by-Step Approach

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This waste should be collected for incineration by a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in the regular trash.[3][4]

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect and prepare this compound waste for disposal by a certified entity.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate, compatible, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Segregation: Ensure that waste containing this compound is kept separate from other chemical waste streams.[1]

  • Containerization:

    • For solid waste: Carefully transfer the powder into a designated hazardous waste container, avoiding the generation of dust.[1]

    • For liquid waste (solutions): Pour the solution into a compatible, leak-proof hazardous waste container.

  • Labeling: Clearly and securely label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][5]

  • Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5]

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Identify Hazards & Incompatibilities A->B C Segregate Waste B->C D Transfer to Labeled Hazardous Waste Container C->D E Securely Seal Container D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Professional Incineration G->H

Caption: Logical workflow for the safe disposal of this compound.

Spill Management and Decontamination

Accidents can happen, and a clear, actionable spill response plan is essential.

Spill Cleanup Protocol

Objective: To safely clean and decontaminate a minor spill of this compound. For major spills, evacuate the area and contact your institution's emergency response team.

Materials:

  • PPE (as outlined in section 1.1)

  • Inert absorbent material (e.g., sand, vermiculite, or commercial spill absorbents)[6]

  • Spill containment materials (e.g., absorbent pads or socks)[7]

  • Sealable plastic bags and a designated hazardous waste container[7]

  • Mild detergent solution[7]

Procedure:

  • Ensure Safety: Alert personnel in the immediate area. Ensure adequate ventilation, and if the substance is in a flammable solvent, remove all sources of ignition.[6][7]

  • Containment: For liquid spills, surround the spill with absorbent pads or dikes to prevent it from spreading.[8]

  • Absorption:

    • For liquid spills: Gently cover and absorb the spill with an inert, non-combustible absorbent material.[6]

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a suitable disposal container.[9]

  • Collection: Scoop or sweep the absorbed material and place it into a sealable plastic bag.[7][10]

  • Decontamination: Thoroughly clean the spill area with a mild detergent and water solution.[7] Use absorbent pads to wipe the area clean.

  • Waste Packaging: Place all contaminated materials (absorbents, gloves, pads, etc.) into a sealed plastic bag and then into a labeled hazardous waste container.[7]

  • Final Disposal: Arrange for the disposal of the spill cleanup waste through your EHS department.

G Spill Response Decision Tree Spill Spill Occurs MinorSpill Minor Spill? Spill->MinorSpill MajorSpill Major Spill MinorSpill->MajorSpill No Cleanup Follow Spill Cleanup Protocol MinorSpill->Cleanup Yes Evacuate Evacuate Area & Call EHS MajorSpill->Evacuate

Caption: Decision-making process for responding to a chemical spill.

Regulatory Compliance

All chemical waste disposal is subject to local and national regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] Academic and research laboratories may have specific regulations to follow.[12][13] It is the responsibility of the waste generator to ensure compliance with all applicable laws.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers and scientists can minimize risks, ensure a safe working environment, and adhere to regulatory standards. Always consult your institution's specific safety protocols and EHS department for guidance.

References
  • CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]

  • Chemical spills procedure: A guide . Hyde Park Environmental. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES . Chemical & Engineering News. [Link]

  • SAFETY DATA SHEET - Methylamine hydrochloride . Fisher Scientific. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Hazardous Waste . US EPA. [Link]

  • Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride . Cole-Parmer. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Spill DECONtamination Kit, Aromatic Amine . SKC Inc. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • (R)-(+)-1-(p-Tolyl)ethylamine . Chem-Impex. [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-Methyl-1-p-tolyl-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 1-Methyl-1-p-tolyl-ethylamine hydrochloride, a substituted aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep-seated culture of safety and procedural excellence.

The causality behind these protocols is rooted in the known toxicological profiles of structurally similar aromatic amines. While specific data for this compound is limited, the broader class is known for potential skin and eye irritation, sensitization, and systemic toxicity upon absorption. Therefore, we adopt a precautionary principle, treating the compound with a high degree of respect and implementing robust protective measures.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. This is not a mere formality but a critical scientific step to understand and mitigate potential exposures.

Key Hazard Considerations:

  • Route of Exposure: The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of accidental exposure.

  • Health Hazards: Based on analogous compounds, potential health effects may include severe skin irritation or burns, serious eye damage, and irritation of the respiratory tract.[1][2][3] Some amines are known to be sensitizers, meaning repeated exposure can lead to allergic reactions.[1]

  • Occupational Exposure Limits (OELs): As of the writing of this guide, no specific OELs from major regulatory bodies like OSHA, NIOSH, or ACGIH have been established for this compound.[1][4][5] In the absence of such data, a conservative approach is essential, aiming to minimize all potential exposure.

Engineering Controls:

The most effective way to manage exposure is to control it at the source.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to control airborne dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][2]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1][2] Their location should be clearly marked and unobstructed.

II. Personal Protective Equipment (PPE): Your Personal Defense System

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is paramount and should be based on a thorough understanding of the potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Aromatic amines can permeate glove materials at varying rates.[6][7] Double-gloving provides an additional layer of protection. Always check gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Chemical Splash Goggles and a Face ShieldProtects against splashes of solutions and airborne particles.[8] Standard safety glasses are insufficient.
Body Protection Chemical-resistant Lab Coat (fully buttoned)Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for powders, or half-mask with appropriate cartridges for vapors if indicated by risk assessment)While a fume hood is the primary control, a respirator may be necessary for spill cleanup or in situations with a higher risk of aerosolization.[8][9]

III. Standard Operating Procedure: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces the principles of safety.

Preparation and Weighing:

  • Don Appropriate PPE: Before entering the designated handling area, put on your lab coat, safety goggles, face shield, and double gloves.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Compound:

    • Use an analytical balance inside the fume hood.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

    • Close the primary container immediately after dispensing.

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the vessel containing the weighed solid while still in the fume hood.

    • Cap the vessel securely before removing it from the fume hood.

Experimental Use:

  • Conduct Reactions in a Fume Hood: All subsequent manipulations of the compound, including reactions and transfers, should be performed in a chemical fume hood.

  • Avoid Contamination: Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use.

  • Labeling: Clearly label all vessels containing this compound with its full name, concentration, and appropriate hazard warnings.

IV. Spill Management and Waste Disposal: A Plan for the Unexpected

Accidents can happen, but a well-defined plan can significantly mitigate their consequences.

Spill Cleanup:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and safety officer.

  • Control the Spill: For small spills of solid material, carefully sweep it up with a dustpan and brush, avoiding dust generation. Place the material in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), and then wipe it down with a clean, wet cloth. All cleanup materials must be disposed of as hazardous waste.

  • Personal Contamination:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

Waste Disposal:

  • Segregate Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, weigh boats) must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour any amount down the drain.

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.[9]

V. Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don PPE: Lab Coat, Goggles, Face Shield, Double Gloves FumeHood Prepare Fume Hood: Verify Airflow, Use Bench Paper Exposure First Aid for Exposure (Skin/Eye Contact) Prep->Exposure Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Prepare Solution (if needed) Weigh->Dissolve Spill Spill Cleanup Protocol Weigh->Spill React Perform Experiment Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate React->Spill React->Exposure Waste Dispose of Waste in Labeled Hazardous Bins Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

By integrating these principles and procedures into your daily laboratory work, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Safety Data Sheet. (n.d.). 2,2'-Iminodi(ethylamine).
  • Safety Data Sheet. (2021, December 24). 2-(p-Tolyl)ethylamine.
  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet - Methanamine, hydrochloride.
  • Sigma-Aldrich Inc. (2025, May 5). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(p-Tolyl)ethylamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Methyl-1-p-tolyl-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-p-tolyl-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.